Product packaging for Engeletin(Cat. No.:CAS No. 572-31-6)

Engeletin

Cat. No.: B1671289
CAS No.: 572-31-6
M. Wt: 434.4 g/mol
InChI Key: VQUPQWGKORWZII-WDPYGAQVSA-N
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Description

Engeletin has been reported in Camellia reticulata, Osyris alba, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
dihydroflavonol glycoside from the leaves of Stelechocarpus cauliflorus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B1671289 Engeletin CAS No. 572-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPQWGKORWZII-WDPYGAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972649
Record name (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-31-6
Record name Engeletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Engeletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engeletin's Therapeutic Potential: A Deep Dive into its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Engeletin, a natural flavonoid, is emerging as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This guide delves into the core signaling pathways modulated by this compound, providing a comprehensive analysis for researchers and professionals in drug development. Its anti-inflammatory, antioxidant, and anti-cancer properties stem from its ability to interact with and modulate key cellular signaling cascades. This document outlines these pathways, presents available quantitative data, and provides standardized experimental protocols to facilitate further research.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in several critical signaling pathways. These include the NF-κB, MAPK, PI3K, AMPK, and XIAP/SMAC pathways, each playing a crucial role in cellular processes ranging from inflammation and apoptosis to metabolism.

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2] It achieves this by preventing the degradation of IκB, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of inflammatory genes.[1][2][3]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB degradation of IkB This compound This compound This compound->IKK inhibits Gene Expression Inflammatory Gene Expression NF-kB_n->Gene Expression activates

Caption: this compound's inhibition of the NF-κB pathway.

The MAPK Signaling Pathway: Regulating Cellular Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes. This compound has been observed to inhibit the phosphorylation of key MAPK components, specifically ERK and p38.[1][2][3] By doing so, it downregulates the activity of downstream signaling molecules, leading to a reduction in the expression of genes related to inflammation and apoptosis.[1][2][3]

The following diagram illustrates this compound's modulation of the MAPK signaling cascade.

G Upstream Stimuli Upstream Stimuli MEK MEK Upstream Stimuli->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 Downstream Targets Downstream Targets ERK->Downstream Targets p38->Downstream Targets This compound This compound This compound->ERK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Caption: this compound's inhibitory effect on the MAPK pathway.

The PI3K/Akt Signaling Pathway: A Role in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a significant signaling cascade that promotes cell survival and growth. This compound has been found to inhibit the activity of PI3K, which in turn reduces the production of the secondary messenger PIP3.[1][2][3] This disruption can lead to decreased activation of Akt and its downstream targets, ultimately promoting apoptosis in cancer cells.

A diagram representing this compound's interaction with the PI3K/Akt pathway is provided below.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effects Cell Survival, Growth Akt->Downstream Effects This compound This compound This compound->PI3K inhibits

Caption: this compound's inhibition of the PI3K/Akt pathway.

The AMPK/SIRT1/PGC-1α Signaling Pathway: A Link to Metabolism and Mitochondrial Function

Recent studies have highlighted this compound's role in activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling axis.[4] This pathway is a master regulator of mitochondrial biogenesis and energy metabolism.[4] By activating this pathway, this compound can improve mitochondrial function and reduce oxidative stress, which has therapeutic implications for conditions like inflammatory bowel disease.[4] Specifically, this compound administration has been shown to alleviate colitis symptoms and restore intestinal barrier integrity.[4]

The workflow of this compound's action on the AMPK/SIRT1/PGC-1α pathway is depicted below.

G This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC-1a PGC-1α SIRT1->PGC-1a activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1a->Mitochondrial Biogenesis Reduced Oxidative Stress Reduced Oxidative Stress PGC-1a->Reduced Oxidative Stress

Caption: this compound's activation of the AMPK/SIRT1/PGC-1α pathway.

The XIAP/SMAC Signaling Pathway: Inducing Apoptosis in Cancer Cells

In the context of cancer, this compound has been shown to induce apoptosis by modulating the X-linked inhibitor of apoptosis (XIAP)/second mitochondria-derived activator of caspase (SMAC) signaling pathway.[1][2][3][5] this compound treatment leads to a decrease in XIAP expression at the post-translational level and an increase in SMAC expression.[5] This shifts the balance towards apoptosis, making it a promising mechanism for cancer therapy.[5]

The logical relationship in the XIAP/SMAC pathway as influenced by this compound is shown below.

G This compound This compound XIAP XIAP (decreased) This compound->XIAP SMAC SMAC (increased) This compound->SMAC Caspases Caspases XIAP->Caspases inhibits SMAC->XIAP inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound's modulation of the XIAP/SMAC apoptotic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's effects on various signaling pathways and cellular processes.

ParameterCell/Model SystemTreatmentResultReference
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17A)DSS-induced colitis miceThis compound (20 mg/kg)Significant suppression of mRNA and protein levels[4]
NF-κB p65 phosphorylationDSS-induced colitis miceThis compoundAttenuated phosphorylation[4]
XIAP ExpressionLung cancer cellsThis compoundReduced at post-translational level[5]
SMAC ExpressionLung cancer cellsThis compoundIncreased[5]

Experimental Protocols

To facilitate further research into the signaling pathways of this compound, this section provides detailed methodologies for key experiments.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to quantify changes in protein levels and phosphorylation states of key signaling molecules such as NF-κB, p-p65, ERK, p-ERK, p38, p-p38, Akt, p-Akt, XIAP, and SMAC.

1. Cell Lysis and Protein Extraction:

  • Treat cells with desired concentrations of this compound for specified time periods.

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Capture images using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for performing a Western blot experiment.

G Cell Culture and Treatment Cell Culture and Treatment Protein Extraction Protein Extraction Cell Culture and Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection and Analysis Detection and Analysis Immunoblotting->Detection and Analysis

Caption: General workflow for Western blot analysis.

This guide provides a foundational understanding of the signaling pathways modulated by this compound. Further research, employing the outlined protocols, will be crucial in fully elucidating its therapeutic potential and paving the way for its clinical application.

References

Engeletin: A Comprehensive Technical Guide to its Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a dihydroflavonol glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species and is also found in some beverages. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.[1] Rhizoma Smilacis Chinae (RSC) is reported to contain a significantly greater amount of this compound compared to Rhizoma Smilacis Glabrae (RSG).[1]

Plant SourcePart(s)Reported Presence/Yield
Smilax china L. (RSC)RhizomeHigh concentration, a major bioactive flavonoid.[1][2]
Smilax glabra Roxb. (RSG)RhizomePresent, but in lower concentrations than RSC.[1][3]
Engelhardia roxburghiana Wall.LeavesA primary source for isolation.[4][5][6]
Artocarpus dadahBark and TwigsIdentified as a constituent.[1]
Pieris japonica-Presence has been reported.[1]
Dioon spinulosumLeavesIdentified as a constituent.[1]
Grapes (Vitis vinifera) and WineSkin, WinePresent as a primary flavonoid compound.[1]
Hymenaea martianaBark-
Poria cocos-Presence has been reported.
Smilax ferox-Presence has been reported.[1]
Nelumbo nucifera (Lotus)-Presence has been reported.[1]
Gynostemma pentaphyllum-Presence has been reported.[1]

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation. The following protocols provide detailed methodologies for these processes.

General Solvent-Based Extraction Protocol

This protocol outlines a general method for the extraction of this compound from various plant materials.[1]

Experimental Protocol:

  • Material Preparation: Collect the desired plant parts (e.g., roots, stems, leaves). Air-dry the material and then pulverize it into a coarse powder.

  • Extraction:

    • Place the powdered plant material in a suitable vessel.

    • Add ethanol or methanol as the extraction solvent. The ratio of plant material to solvent may need to be optimized for each source.

    • Perform the extraction using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction. The extraction should be repeated multiple times (e.g., 3-5 times) to ensure maximum yield.

  • Filtration: Combine the extracts and filter them to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Crystallization: The concentrated extract is then allowed to stand, promoting the crystallization of this compound. The resulting crystals can be collected by filtration.

Detailed Extraction Protocol from Engelhardia roxburghiana Leaves

This protocol provides a specific method for the isolation of this compound from the leaves of Engelhardia roxburghiana.[7]

Experimental Protocol:

  • Material Preparation: Air-dry and pulverize 5 kg of Engelhardia roxburghiana leaves.

  • Extraction:

    • Perform cold maceration of the pulverized leaves with 60 L of methanol.

    • Repeat the extraction process five times.

  • Concentration: Combine the methanolic extracts and remove the methanol under reduced pressure at 68 °C.

  • Further Processing: The resulting crude extract can then be subjected to purification steps.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from crude extracts.

Experimental Protocol:

  • Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., D101).[8][9] Equilibrate the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. For macroporous resins, a common elution gradient is a step-wise increase in the concentration of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, and 95% aqueous ethanol).[8] For silica gel, a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically used.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Recrystallization for Final Purity

Recrystallization is a final purification step to obtain high-purity this compound.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals of this compound will form as the solution cools.

  • Collection: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway.[10][11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n translocation IkB_NFkB->NFkB IκBα degradation Engeletin_node This compound Engeletin_node->IKK_complex inhibits phosphorylation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. This compound has been demonstrated to suppress the activation of the MAPK pathway.[10][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Engeletin_node This compound Engeletin_node->MAPK inhibits phosphorylation Genes Pro-inflammatory Gene Expression TF->Genes

Caption: this compound inhibits the MAPK signaling pathway.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the major regulator of cytoprotective responses to oxidative stress. This compound has been found to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[13][14][15]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Engeletin_node This compound Engeletin_node->Keap1_Nrf2 disrupts complex ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a promising natural compound with a well-documented presence in various plant species. The extraction and purification methodologies outlined in this guide provide a solid foundation for obtaining this compound for research and development purposes. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and Keap1-Nrf2, underscores its therapeutic potential. Further investigation into the quantitative analysis of this compound from diverse sources and the optimization of extraction protocols will be crucial for its future applications in the pharmaceutical and nutraceutical industries. This comprehensive guide serves as a foundational resource to facilitate and encourage continued research into this valuable natural product.

References

Engeletin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Engeletin: Chemical Structure and Properties

Introduction

This compound, also known as Dihydrokaempferol 3-rhamnoside, is a naturally occurring flavanonol glycoside found in a variety of plants, including those from the Smilax and Engelhardia genera, as well as in wine.[1][2][] As a bioactive flavonoid, this compound has garnered significant attention from the scientific community for its diverse physiological and pharmacological effects.[1] Research has highlighted its potential as an anti-inflammatory, antioxidant, antitumor, and immunomodulatory agent, making it a promising candidate for drug development.[1][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological activities, and the experimental protocols used to elucidate its functions.

Chemical Identity and Structure

This compound is structurally characterized by a dihydroflavonol core linked to a rhamnose sugar moiety.[5] This glycosidic linkage influences its solubility and bioavailability.[5] The chemical structure and identifiers of this compound are summarized below.

Chemical Structure:

(Structure depicted in SMILES format)

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[6]
Synonyms Dihydrokaempferol 3-rhamnoside, Engelitin, (+)-(2R,3R)-Dihydrokaempferol 3-O-α-L-rhamnoside[7][8]
CAS Number 572-31-6[6][8]
Molecular Formula C₂₁H₂₂O₁₀[1][6]
Canonical SMILES C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC=C(C=C4)O)O)O">C@@HO[5][6]
InChI Key VQUPQWGKORWZII-WDPYGAQVSA-N[5][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 434.4 g/mol [1][5][6]
Appearance White to beige powder/needle-like crystal[1][7][8]
Melting Point 169°C – 171°C[1][4][9]
Solubility DMSO: ≥ 83.3 mg/mL (191.76 mM); Limited aqueous solubility[5][7]
LogP (XLogP3) 0.7[5][6]
Hydrogen Bond Donors 6[5]
Hydrogen Bond Acceptors 10[5]
Topological Polar Surface Area 166 Ų[5][6]

Pharmacological Properties and Biological Activity

This compound exhibits a wide spectrum of biological activities, positioning it as a molecule of significant therapeutic interest.

  • Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators. It significantly inhibits the release of prostaglandin E2 (PGE₂) and reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][10] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][11]

  • Antioxidant Effects: The flavonoid structure of this compound, with its multiple hydroxyl groups, contributes to its antioxidant capacity.[5] It can scavenge reactive oxygen species (ROS) and activate the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[5][12]

  • Antitumor Properties: Studies have indicated that this compound can induce apoptotic cell death in certain cancer cell lines, such as lung cancer cells, by modulating the expression of apoptosis-related proteins.[1][12]

  • Aldose Reductase Inhibition: this compound acts as a natural inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications.[1][4]

  • Neuroprotective Actions: this compound has shown neuroprotective potential, with studies indicating it can reduce the severity of ischemia/reperfusion injury and ameliorate pathologies associated with Alzheimer's disease.[5][11]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Upon stimulation by LPS, TLR4 activation typically leads to the degradation of IκB, allowing the NF-κB (p65) subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits this process by preventing IκB degradation and suppressing the phosphorylation of the p65 protein.[1][4] Furthermore, it inhibits the phosphorylation of key MAPK proteins like ERK and p38, further reducing the expression of inflammatory factors.[1]

Experimental_Workflow cluster_extraction Part 1: Extraction & Isolation cluster_assay Part 2: In Vitro Anti-inflammatory Assay plant 1. Plant Material (e.g., Smilax roots) extract 2. Solvent Extraction (Ethanol/Methanol) plant->extract purify 3. Chromatography (Silica Gel) extract->purify confirm 4. Structure Confirmation (NMR, MS, HPLC) purify->confirm engeletin_pure Pure this compound confirm->engeletin_pure treat 2. Pre-treat with this compound engeletin_pure->treat Use in assay culture 1. Culture Macrophages (e.g., RAW 246.7) culture->treat stimulate 3. Stimulate with LPS treat->stimulate measure 4. Measure Inflammatory Markers stimulate->measure elisa ELISA (Cytokines: TNF-α, IL-6) measure->elisa griess Griess Assay (Nitric Oxide) measure->griess qpcr qPCR (mRNA expression) measure->qpcr

References

The Pharmacokinetic Profile of Engeletin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a dihydroflavonol glycoside found in the leaves of Engelhardia roxburghiana, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] Despite its therapeutic potential, the clinical utility of this compound is influenced by its pharmacokinetic properties. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on preclinical data. Key quantitative parameters are summarized, experimental methodologies are detailed, and relevant biological pathways are illustrated to support further research and development of this promising natural compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in rat models. A key study by Ye et al. (2017) provides the most comprehensive data to date, which is summarized in the tables below.[4][5] The data indicates rapid absorption and extensive distribution of this compound following oral administration. However, the absolute bioavailability is notably low.[4][5]

Oral Administration

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Parameter10 mg/kg20 mg/kg40 mg/kg
Cmax (ng/mL) 185.3 ± 64.7310.2 ± 88.6521.4 ± 153.8
Tmax (min) 15.0 ± 5.515.0 ± 6.215.0 ± 4.9
AUC (0-t) (ng/mLh) 289.7 ± 83.4512.6 ± 145.3987.2 ± 261.5
AUC (0-∞) (ng/mLh) 301.2 ± 87.1530.8 ± 152.91015.7 ± 273.4
t1/2 (h) 3.1 ± 1.83.5 ± 2.13.7 ± 2.4

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Intravenous Administration

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

Parameter5 mg/kg
AUC (0-t) (ng/mLh) 984.3 ± 254.7
AUC (0-∞) (ng/mLh) 1023.6 ± 268.9
t1/2 (h) 2.9 ± 1.5
CL (L/h/kg) 5.1 ± 1.3
Vd (L/kg) 21.8 ± 7.9

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Bioavailability

The absolute oral bioavailability of this compound in rats was determined to be approximately 1.53%.[4][5] This low bioavailability is a critical factor to consider in the development of this compound as a therapeutic agent.

Experimental Protocols

The following methodologies are based on the pharmacokinetic study of this compound in rats conducted by Ye et al. (2017).[4][5]

Animal Studies
  • Species: Male Sprague-Dawley rats

  • Weight: 220-250 g

  • Housing: Standard laboratory conditions with free access to food and water.

  • Fasting: Rats were fasted for 12 hours prior to drug administration.

  • Dosing:

    • Oral (p.o.): this compound was administered by gavage at doses of 10, 20, and 40 mg/kg.

    • Intravenous (i.v.): this compound was administered via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus into heparinized tubes at specified time points post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method

A sensitive and reliable ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[4]

  • Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition column.

    • Mobile Phase: Gradient elution with acetonitrile and water.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM).

  • Sample Preparation: Protein precipitation with acetonitrile was used to extract this compound from plasma samples.

  • Validation: The method was validated for linearity, precision, accuracy, recovery, and stability. The linear range was 5 to 5000 ng/mL.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation animal_model Sprague-Dawley Rats fasting 12-hour Fasting animal_model->fasting oral_admin Oral Gavage (10, 20, 40 mg/kg) iv_admin Intravenous Injection (5 mg/kg) blood_collection Blood Sampling (Retro-orbital Plexus) oral_admin->blood_collection iv_admin->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Storage at -80°C centrifugation->storage sample_prep Protein Precipitation storage->sample_prep uhplc_msms UHPLC-MS/MS Analysis sample_prep->uhplc_msms pk_modeling Pharmacokinetic Modeling uhplc_msms->pk_modeling param_calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->param_calc bioavailability Bioavailability Determination param_calc->bioavailability signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway ikb_degradation IκB Degradation nfkb_release NF-κB Release ikb_degradation->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation inflammatory_genes_nfkb Inflammatory Gene Expression nfkb_translocation->inflammatory_genes_nfkb erk_p ERK Phosphorylation downstream_mapk Downstream Signaling erk_p->downstream_mapk p38_p p38 Phosphorylation p38_p->downstream_mapk inflammatory_genes_mapk Inflammatory Gene Expression downstream_mapk->inflammatory_genes_mapk pi3k_activation PI3K Activation pip3_production PIP3 Production pi3k_activation->pip3_production downstream_pi3k Downstream Signaling pip3_production->downstream_pi3k This compound This compound This compound->ikb_degradation Inhibits This compound->erk_p Inhibits This compound->p38_p Inhibits This compound->pi3k_activation Inhibits

References

Engeletin: A Technical Guide to its Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin (ENG), a naturally occurring flavanonol glycoside, has emerged as a promising candidate in oncology research due to its demonstrated anti-tumor activities across various cancer types. This document provides a comprehensive technical overview of the anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties of this compound. It consolidates quantitative data from in vitro and in vivo studies, details the molecular mechanisms and signaling pathways involved, and provides standardized protocols for the key experimental assays used in its evaluation. The primary mechanisms of action elucidated to date involve the induction of apoptosis through modulation of the XIAP/SMAC signaling pathway and the inhibition of cancer progression by targeting the NF-κB signaling cascade. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical development of novel flavonoid-based cancer therapeutics.

Quantitative Analysis of Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified across several cancer cell lines and in vivo models. The following tables summarize the key findings regarding its efficacy in inhibiting cell proliferation and tumor growth.

Table 1.1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Exposure TimeCitation
Lung CancerH460~25 µM24 h[1]
Lung CancerA549~30 µM24 h[1]
Lung CancerH1299>50 µM24 h[1]
Lung CancerH292>50 µM24 h[1]
Lung CancerH446>50 µM24 h[1]
Prostate CancerLNCaP~50 µM96 h[2]
Breast CancerMCF-7>100 µM24 h[3]
Cervical CancerHeLaNot Determined-[4]

Note: For LNCaP cells, approximately 50% inhibition was observed at 50 µM. For MCF-7 cells, a dose-dependent reduction in viability was noted, with 100 µM being the most effective dose tested, but a specific IC50 was not calculated. This compound showed dose-dependent proliferation reduction in cervical cancer cells, but a specific IC50 value has not been reported in the reviewed literature.

Table 1.2: In Vitro Apoptosis and Invasion Assays
Cancer TypeCell LineAssayTreatmentResultCitation
Lung CancerA549Flow Cytometry50 µM ENG, 24h~25% Apoptotic Cells[1]
Lung CancerH460Flow Cytometry50 µM ENG, 24h~20% Apoptotic Cells[1]
Breast CancerMCF-7Transwell Assay1-100 µM ENGSignificant, dose-dependent reduction in invasive cells[3]
Cervical CancerHeLa, SiHaTranswell AssayDose-dependentSignificantly reduced migration and invasion[4]
Table 1.3: In Vivo Xenograft Model Efficacy
Cancer TypeCell Line UsedAnimal ModelTreatment RegimenKey FindingsCitation
Lung CancerH460Nude MiceENG (unspecified dose)Marked reduction in tumor growth and weight.[5]
Cervical CancerHeLaNude MiceENG (unspecified dose)Effective reduction in tumor volume and weight.[4]

Note: Specific tumor growth inhibition percentages were not detailed in the referenced abstracts.

Core Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways that regulate apoptosis, cell proliferation, and metastasis. The two primary pathways identified are the XIAP/SMAC pathway, which is central to apoptosis, and the NF-κB pathway, which governs inflammation, angiogenesis, and cell survival.

Induction of Apoptosis via the XIAP/SMAC Pathway

In lung cancer, this compound triggers apoptotic cell death by targeting the X-linked inhibitor of apoptosis protein (XIAP).[6][7] It promotes the ubiquitination and subsequent degradation of XIAP.[6] Concurrently, this compound upregulates the expression of the second mitochondria-derived activator of caspase (SMAC), which is an endogenous antagonist of XIAP.[6][7] this compound also enhances the release of SMAC from the mitochondria into the cytoplasm, allowing it to bind to and neutralize XIAP, thereby liberating caspases to execute the apoptotic program.[6] This process is linked to the induction of endoplasmic reticulum (ER) stress, indicated by the upregulation of the transcription factor CHOP.[6][7]

XIAP_SMAC_Pathway cluster_mito Mitochondrion This compound This compound ER_Stress ER Stress This compound->ER_Stress Mitochondria Mitochondria This compound->Mitochondria Induces Release XIAP XIAP (Anti-Apoptotic) This compound->XIAP Promotes CHOP CHOP (Transcription Factor) ER_Stress->CHOP SMAC_cyto SMAC (Cytosol) CHOP->SMAC_cyto Upregulates Expression Mitochondria->SMAC_cyto SMAC_mito SMAC SMAC_cyto->XIAP Binds & Inhibits Caspases Caspases (Executioner Proteins) XIAP->Caspases Inhibits Ubiquitination Ubiquitination & Degradation XIAP->Ubiquitination Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis via the XIAP/SMAC pathway.
Inhibition of Metastasis and Angiogenesis via the NF-κB Pathway

In cervical cancer, this compound's anti-tumor activity is mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[4] By blocking NF-κB, this compound downregulates the expression of key downstream targets involved in metastasis and angiogenesis.[4] This includes the suppression of chemokine (C-C motif) ligand 2 (CCL2), which is involved in inflammatory cell recruitment, and vascular endothelial growth factor-A (VEGFA), a critical driver of new blood vessel formation.[4] The inhibition of NF-κB signaling ultimately restrains tumor migration, invasion, and angiogenesis.[4]

NFkB_Pathway This compound This compound NFkB NF-κB Signaling This compound->NFkB Inhibits CCL2 CCL2 Expression NFkB->CCL2 VEGFA VEGFA Expression NFkB->VEGFA Migration Tumor Migration & Invasion CCL2->Migration Angiogenesis Angiogenesis VEGFA->Angiogenesis Tumor_Progression Tumor Progression Migration->Tumor_Progression Angiogenesis->Tumor_Progression

Caption: Inhibition of tumor progression via the NF-κB pathway.

Detailed Experimental Protocols

The following section provides standardized, step-by-step methodologies for the key in vitro assays used to characterize the anti-tumor properties of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm. Set up appropriate compensation and quadrants based on unstained and single-stained controls.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This protocol measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.

Principle: A Transwell insert with a porous membrane (typically 8 µm pores) is coated with a layer of basement membrane extract (e.g., Matrigel). Cancer cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with 10% FBS) is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom surface of the membrane. These cells can then be stained and quantified.

Procedure:

  • Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and apply a thin layer (e.g., 50 µL) to the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify into a gel.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Add 100-200 µL of the cell suspension (1-2 x 10⁴ cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the Matrigel and any non-invasive cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the lower surface by immersing the insert in cold methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a 0.1% Crystal Violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of stained, invaded cells in several representative fields of view under a microscope. The results are often expressed as the average number of invaded cells per field or as a percentage relative to a control.

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow transwell Transwell Assay (Invasion) treatment->transwell wb Western Blot (Protein Expression) treatment->wb ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis % flow->apoptosis_rate invasion_rate Quantify Invasion transwell->invasion_rate pathway_analysis Analyze Signaling (XIAP, NF-κB) wb->pathway_analysis

Caption: General workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates significant multi-faceted anti-tumor properties, primarily through the induction of apoptosis and the inhibition of key pathways related to metastasis and angiogenesis. Its efficacy has been established in preclinical models of lung, cervical, prostate, and breast cancer. The data compiled in this guide highlight its potential as a lead compound for further drug development.

Future research should focus on several key areas:

  • Broad-Spectrum Efficacy: Determining the IC50 values across a wider panel of cancer cell lines to establish its spectrum of activity.

  • In Vivo Pharmacokinetics and Toxicology: Comprehensive studies are required to understand its absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models.

  • Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or targeted therapies.

  • Clinical Translation: While promising, the transition from preclinical findings to clinical application requires further rigorous investigation to confirm its therapeutic value in human subjects.[8]

References

Engeletin's Modulation of the MAPK Signaling Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the flavonoid engeletin and its significant role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of inflammatory and apoptosis-related diseases.

Executive Summary

This compound, a natural dihydroflavonol glycoside, has demonstrated notable anti-inflammatory and anti-apoptotic properties in a variety of preclinical models. A key mechanism underlying these effects is its ability to suppress the activation of the MAPK signaling pathway. This pathway, comprising cascades such as the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is a critical regulator of cellular processes including inflammation, apoptosis, and proliferation. This guide summarizes the quantitative effects of this compound on MAPK signaling, provides detailed experimental methodologies for key assays, and visualizes the involved pathways and workflows.

Mechanism of Action: this compound and the MAPK Signaling Cascade

This compound exerts its influence on the MAPK pathway by inhibiting the phosphorylation of key kinases, thereby preventing their activation and the subsequent downstream signaling events. In various cell and animal models, this compound has been shown to down-regulate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α).[1][2] This inhibitory action on the MAPK pathways is a crucial component of this compound's broader anti-inflammatory and anti-apoptotic effects.[1][2]

The following diagram illustrates the inhibitory effect of this compound on the MAPK signaling cascade.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to MAP3K MAP3K Receptor->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates ERK ERK MAP2K->ERK Phosphorylates JNK JNK MAP2K->JNK Phosphorylates p38 p38 MAP2K->p38 Phosphorylates Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Factors (e.g., AP-1, NF-κB) Activates JNK->Transcription Factors (e.g., AP-1, NF-κB) Activates p38->Transcription Factors (e.g., AP-1, NF-κB) Activates This compound This compound This compound->MAP2K Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Regulates Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Apoptosis-related Proteins Apoptosis-related Proteins Gene Expression->Apoptosis-related Proteins cluster_workflow Western Blot Workflow Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Electrotransfer 4. Electrotransfer (PVDF membrane) SDS_PAGE->Electrotransfer Blocking 5. Blocking (5% BSA in TBST) Electrotransfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Densitometric Analysis Detection->Analysis cluster_workflow Immunofluorescence Workflow Cell_Seeding 1. Cell Seeding on Coverslips Treatment 2. Treatment with this compound and Stimulus Cell_Seeding->Treatment Fixation 3. Fixation (4% Paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (5% Normal Goat Serum) Permeabilization->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-p65) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (Fluorescently-labeled) Primary_Antibody->Secondary_Antibody Counterstaining 8. Nuclear Counterstaining (DAPI) Secondary_Antibody->Counterstaining Imaging 9. Confocal Microscopy Counterstaining->Imaging

References

Engeletin: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a dihydroflavonol glycoside, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound in cancer cell apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key data from multiple studies, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Assay
Lung CancerH1299~5024MTT
Lung CancerA549~4024MTT
Lung CancerH460~3024MTT
Lung CancerH292>10024MTT
Lung CancerH446>10024MTT
Prostate CancerLNCaP~50Not SpecifiedNot Specified[1]

Table 2: this compound-Induced Apoptosis in Cancer Cells

Cancer TypeCell LineThis compound Concentration (µM)Apoptosis Rate (%)Method
Lung CancerA54912.5~15Flow Cytometry (Annexin V/PI)[2]
Lung CancerA54925~25Flow Cytometry (Annexin V/PI)[2]
Lung CancerA54950~40Flow Cytometry (Annexin V/PI)[2]
Lung CancerH46012.5~18Flow Cytometry (Annexin V/PI)[2]
Lung CancerH46025~30Flow Cytometry (Annexin V/PI)[2]
Lung CancerH46050~45Flow Cytometry (Annexin V/PI)[2]

Signaling Pathways Modulated by this compound in Cancer Cell Apoptosis

This compound exerts its pro-apoptotic effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the induction of endoplasmic reticulum (ER) stress and the inhibition of the XIAP/SMAC pathway.

ER Stress-Mediated Apoptosis

This compound has been shown to induce ER stress, a condition of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen.[3] This sustained ER stress triggers the unfolded protein response (UPR), which, when overwhelmed, activates apoptotic signaling cascades.

ER_Stress_Pathway This compound This compound ER_Stress ER_Stress This compound->ER_Stress induces CHOP CHOP ER_Stress->CHOP activates SMAC_Release SMAC Release (from Mitochondria) CHOP->SMAC_Release promotes Apoptosis Apoptosis SMAC_Release->Apoptosis

This compound-induced ER stress pathway.
XIAP/SMAC-Mediated Apoptosis

A critical mechanism of this compound-induced apoptosis involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and the concomitant increase in the second mitochondria-derived activator of caspases (SMAC).[2] XIAP is an endogenous inhibitor of caspases, the key executioners of apoptosis. SMAC, upon its release from the mitochondria, binds to and antagonizes XIAP, thereby liberating caspases to initiate apoptosis. This compound promotes the ubiquitination and subsequent degradation of XIAP.[2]

XIAP_SMAC_Pathway cluster_mito Mitochondria SMAC SMAC XIAP XIAP SMAC->XIAP inhibits This compound This compound This compound->SMAC promotes release This compound->XIAP inhibits Caspases Caspases XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis initiates

This compound's modulation of the XIAP/SMAC pathway.
Involvement of PI3K/Akt and MAPK Pathways

Preliminary evidence suggests that this compound may also influence the PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell survival and proliferation.[1][4] Inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic arms of the MAPK pathway could contribute to this compound's overall anti-cancer effects. Further research is warranted to fully elucidate these connections.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50, and 100 µM) for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Quantification (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Flow_Cytometry_Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic process.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, PARP, XIAP, SMAC, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines, particularly in lung cancer. Its multi-faceted mechanism of action, involving the induction of ER stress and modulation of the XIAP/SMAC pathway, makes it an attractive candidate for further pre-clinical and clinical investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in oncology. Future research should focus on expanding the investigation of this compound's efficacy in a broader range of cancer types, exploring its effects on other key signaling pathways such as PI3K/Akt and MAPK, and evaluating its in vivo efficacy and safety in animal models.

References

Methodological & Application

Application Notes and Protocols for Engeletin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin is a bioactive flavonoid glycoside known for its potential anti-inflammatory, anti-diabetic, and immunomodulatory properties.[1] Accurate and reliable quantification of this compound in various matrices, including plasma, tissues, and herbal extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar flavonoid compounds. Additionally, it summarizes validated quantitative data from Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods, which offer higher sensitivity for biological samples.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound, primarily derived from validated UHPLC-MS/MS methods due to their prevalence in recent literature for this specific compound. These parameters are indicative of the performance that can be expected from a well-developed chromatographic method.

ParameterMatrixMethodQuantitative Data
Linearity Range Rat PlasmaUHPLC-MS/MS5 - 5000 ng/mL (r² = 0.9937)[2]
Mouse PlasmaUPLC-MS/MS2 - 2000 ng/mL (R² > 0.995)[3][4]
Mouse TissuesUPLC-MS/MS2 - 2000 ng/g (R² > 0.995)[3][4]
Limit of Quantification (LOQ) Mouse PlasmaUPLC-MS/MS2 ng/mL[3][4]
Mouse TissuesUPLC-MS/MS2 ng/g[3][4]
Precision (RSD%) Rat PlasmaUHPLC-MS/MS< 12.3%[2]
Mouse Plasma & Tissues (Intra-day)UPLC-MS/MS< 15%[3][4]
Mouse Plasma & Tissues (Inter-day)UPLC-MS/MS< 14%[3][4]
Accuracy Rat PlasmaUHPLC-MS/MS-3.3% to 5.2%[2]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Biological Samples (Plasma/Tissues): Protein Precipitation

This method is effective for removing proteins from biological samples prior to analysis.[3][4]

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

b) For Plant Extracts: Solid-Liquid Extraction followed by Filtration

This protocol is suitable for extracting this compound from plant materials.

  • Weigh 1.0 g of the dried and powdered plant material.

  • Add 25 mL of a suitable solvent (e.g., 70-95% ethanol or methanol) in a conical flask.

  • Extract the sample using ultrasonication for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Redissolve a known amount of the dried extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Protocol

This protocol is a recommended starting point for the HPLC-UV analysis of this compound, adapted from established methods for flavonoids. Optimization may be required for specific applications.

a) Chromatographic Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
Isocratic Elution Example: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v).
Flow Rate 1.0 mL/min.
Injection Volume 10-20 µL.
Column Temperature 25-35°C.
Detection Wavelength 280 nm (Flavonoids typically have strong absorbance between 250-370 nm. The optimal wavelength for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer).

b) Standard Preparation

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or mobile phase to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) System Suitability

Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

d) Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Biological or Plant) extraction Extraction / Protein Precipitation (e.g., Acetonitrile) start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 - 0.45 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial injection Injection into HPLC separation C18 Reverse-Phase Column Separation injection->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration quantification->result G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->NFkB Inhibition

References

Engeletin In Vivo Dosing for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Engeletin, a natural flavonoid compound, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes

This compound (dihydrokaempferol 3-rhamnoside) is a bioactive flavonoid recognized for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1] Preclinical studies in rodent models have demonstrated its therapeutic efficacy in a range of diseases, including inflammatory bowel disease, pulmonary fibrosis, and osteoarthritis.[2][3][4] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.[5][6]

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies in rats have shown that this compound is rapidly absorbed following administration. After oral administration, it reached a maximum plasma concentration at approximately 0.25 hours. However, it is noted to have low bioavailability and an oral half-life of about 3.69 ± 2.36 hours, which should be a consideration in the design of dosing regimens.[1]

Data Summary

The following tables summarize the quantitative data from various in vivo studies involving this compound administration in rodent models.

Table 1: In Vivo Dosing of this compound in Rodent Models

Disease ModelAnimal StrainDosageAdministration RouteFrequency & DurationReference
Pulmonary Fibrosis C57BL/6 Mice25 mg/kgIntraperitoneal (i.p.)Daily[2]
Experimental Colitis (DSS-induced) Mice10, 20, 40 mg/kgOral GavageDaily, starting 3 days prior to DSS and continuing for 7 days[3][7]
Crohn's Disease-like Colitis (TNBS-induced) BALB/c MiceNot SpecifiedNot SpecifiedDaily for 7 days[8]
Osteoarthritis (Surgically-induced) RatsNot SpecifiedIntra-articularOnce a week for 4 or 8 weeks[4][6]
Intervertebral Disc Degeneration RatsNot SpecifiedIntradiscal InjectionNot Specified[9][10]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the reproducibility of experimental outcomes. The following protocols are based on published studies and provide a framework for in vivo experiments with this compound.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to assess the anti-fibrotic effects of this compound.[2]

  • Animal Model : Male C57BL/6 mice.

  • Disease Induction : Administer a single intratracheal instillation of bleomycin (5 mg/kg) to induce lung injury and subsequent fibrosis.[2] The fibrotic phase typically develops around day 7 and peaks by day 28.[11]

  • This compound Administration :

    • Preparation : Dissolve this compound in a suitable vehicle.

    • Dosing : Administer this compound at a dose of 25 mg/kg via intraperitoneal injection.[2]

    • Schedule : Begin treatment concurrently with or shortly after bleomycin induction and continue daily for the duration of the study (e.g., 14-21 days).

  • Outcome Assessment :

    • Histology : At the end of the study, harvest lung tissues and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess alveolar structure and collagen deposition.[12]

    • Pulmonary Function : Measure parameters such as forced vital capacity (FVC) to evaluate lung function.[12]

    • Biochemical Analysis : Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD) to evaluate the anti-inflammatory effects of this compound.

  • Animal Model : Mice (specific strain may vary).

  • This compound Pre-treatment :

    • Preparation : Prepare this compound for oral administration, for example, suspended in corn oil.[3]

    • Dosing : Administer this compound via oral gavage at doses of 10, 20, or 40 mg/kg.[7][13]

    • Schedule : Begin daily administration 3 days prior to colitis induction.[3]

  • Disease Induction : Provide mice with drinking water containing 2.5% DSS for 7 consecutive days to induce acute colitis.[3] Continue daily this compound administration throughout this period.

  • Outcome Assessment :

    • Clinical Scoring : Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).[3]

    • Macroscopic Evaluation : At sacrifice, measure colon length.[3]

    • Histology : Collect colon tissue for H&E staining to score inflammation and tissue damage.[3]

    • Molecular Analysis : Use tissue homogenates for Western blotting or qPCR to analyze the expression of tight junction proteins (e.g., ZO-1, claudin-1) and inflammatory markers.[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

This compound's Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.[5][6] In models of colitis, it has been shown to inhibit the upstream TLR4 receptor.[8]

// Nodes TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FFFFFF", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Gene\nExpression\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammation;

// Inhibition by this compound this compound -> TLR4 [color="#EA4335", label="Inhibits", arrowhead=tee]; this compound -> IKK [color="#EA4335", label="Inhibits", arrowhead=tee]; this compound -> MAPK [color="#EA4335", label="Inhibits", arrowhead=tee];

// MAPK Pathway TLR4 -> MAPK [label="Activates"]; MAPK -> Nucleus [label="Activates\nTranscription Factors"]; }

Caption: this compound inhibits NF-κB and MAPK signaling.

This compound's Antioxidant and Metabolic Regulation Pathways

This compound mitigates oxidative stress by activating the Nrf2 pathway and improves mitochondrial health through the AMPK/SIRT1/PGC-1α axis.[6][13]

// Nodes this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant [label="Antioxidant Gene\nExpression\n(HO-1, SOD)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

AMPK [label="AMPK", fillcolor="#FFFFFF", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#FFFFFF", fontcolor="#202124"]; PGC1a [label="PGC-1α", fillcolor="#FFFFFF", fontcolor="#202124"]; Mito [label="Mitochondrial\nBiogenesis &\nFunction", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Nrf2 [color="#4285F4", label="Activates"]; Nrf2 -> Antioxidant; Antioxidant -> ROS [color="#EA4335", label="Reduces", arrowhead=tee];

This compound -> AMPK [color="#4285F4", label="Activates"]; AMPK -> SIRT1; SIRT1 -> PGC1a; PGC1a -> Mito;

}

Caption: this compound activates Nrf2 and AMPK signaling.

References

Engeletin in Xenograft Models: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a natural flavonoid, has demonstrated significant anti-tumor activity in preclinical studies. This document provides detailed application notes and protocols for utilizing this compound in xenograft models of lung and cervical cancer. The information compiled from recent studies offers a guide for researchers investigating the therapeutic potential of this compound. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.

Introduction

This compound (dihydrokaempferol 3-rhamnoside) is a flavanonol glycoside with a range of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] In vivo studies using xenograft models have shown that this compound effectively suppresses tumor growth in lung and cervical cancers.[2][3] Its mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways, such as the XIAP/SMAC and NF-κB pathways.[2][3] These application notes provide a comprehensive overview of the experimental procedures for evaluating this compound's efficacy in xenograft models, complete with quantitative data and visualizations of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data from xenograft studies investigating the effect of this compound on tumor growth.

Table 1: Effect of this compound on Lung Cancer Xenograft Tumor Growth (H460 cells)

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)-~1800~1.50
This compound50 mg/kg~600~0.5~67

Data extracted and estimated from graphical representations in Liu T, et al. (2020).[3]

Table 2: Effect of this compound on Cervical Cancer Xenograft Tumor Growth

Treatment GroupDosageMean Tumor Volume (mm³) at Day 28Mean Tumor Weight (g) at Day 28Tumor Growth Inhibition (%)
Control (Vehicle)-~1200~1.00
This compound50 mg/kg~400~0.3~67

Data extracted and estimated from graphical representations in Bai Y, et al. (2020).

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting specific signaling pathways involved in apoptosis and inflammation.

XIAP/SMAC Signaling Pathway in Lung Cancer

In lung cancer cells, this compound induces apoptosis by modulating the X-linked inhibitor of apoptosis (XIAP) and the second mitochondria-derived activator of caspase (SMAC) pathway.[3] this compound treatment leads to a decrease in XIAP expression and an increase in SMAC, thereby promoting caspase activation and subsequent apoptosis.[3]

XIAP_SMAC_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces release of SMAC SMAC Mitochondria->SMAC XIAP XIAP SMAC->XIAP inhibits Caspases Caspases XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the XIAP/SMAC pathway.

NF-κB Signaling Pathway in Cervical Cancer

In cervical cancer, this compound has been shown to suppress carcinogenesis by inhibiting the NF-κB signaling pathway.[2] This inhibition leads to a reduction in the expression of downstream targets involved in cell proliferation, angiogenesis, and inflammation.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Angiogenesis, Inflammation) Nucleus->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to study the effects of this compound on lung and cervical cancer.

Experimental Workflow

The general workflow for a xenograft study with this compound involves cell culture, animal model establishment, drug administration, and data collection.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., H460, CaSki) Animal_Model 3. Xenograft Model Establishment (Subcutaneous injection) Cell_Culture->Animal_Model Engeletin_Prep 2. This compound Preparation Treatment 6. This compound Administration Engeletin_Prep->Treatment Tumor_Growth 4. Tumor Growth Monitoring Animal_Model->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume & Weight) Treatment->Data_Collection Ex_Vivo 8. Ex Vivo Analysis (IHC, Western Blot) Data_Collection->Ex_Vivo Data_Analysis 9. Statistical Analysis Ex_Vivo->Data_Analysis

Caption: General workflow for an this compound xenograft study.

Protocol 1: Lung Cancer Xenograft Model (H460)

1. Cell Culture:

  • Culture human non-small cell lung cancer H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase for injection.

2. Animal Model Establishment:

  • Use 4-6 week old female BALB/c nude mice.

  • Subcutaneously inject 5 x 10^6 H460 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Monitor the mice for tumor formation.

3. This compound Administration:

  • Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into control and treatment groups.

  • Prepare this compound solution in a suitable vehicle (e.g., PBS with 0.5% DMSO).

  • Administer this compound intraperitoneally at a dose of 50 mg/kg daily for 21 days. The control group should receive the vehicle only.

4. Data Collection and Analysis:

  • Measure tumor volume every 3 days using calipers and calculate using the formula: Volume = (length × width²) / 2.

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL assays, Western blot for XIAP and SMAC).

Protocol 2: Cervical Cancer Xenograft Model

1. Cell Culture:

  • Culture human cervical cancer cells (e.g., CaSki or SiHa) in appropriate medium (e.g., RPMI-1640 for CaSki, MEM for SiHa) with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells in the exponential growth phase.

2. Animal Model Establishment:

  • Use 4-6 week old female BALB/c nude mice.

  • Subcutaneously inject 5 x 10^6 cervical cancer cells in 100 µL of sterile PBS into the right flank.

  • Monitor for tumor development.

3. This compound Administration:

  • When tumors reach a volume of about 100-150 mm³, randomize the mice into control and treatment groups.

  • Administer this compound (50 mg/kg) or vehicle intraperitoneally daily for 28 days.

4. Data Collection and Analysis:

  • Measure tumor volume and body weight every 4 days.

  • At the end of the study, sacrifice the mice, and excise the tumors for weight measurement.

  • Perform further analysis on tumor tissues, such as Western blot for phosphorylated NF-κB and its downstream targets.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, with in vivo studies confirming its ability to inhibit tumor growth in lung and cervical cancer xenograft models. The protocols and data presented here provide a valuable resource for researchers aiming to further investigate the therapeutic efficacy and mechanisms of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the development of novel cancer therapies.

References

Engeletin: Unveiling its Antioxidant Capacity with the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Engeletin, a flavonoid also known as kaempferol-3-O-rhamnoside or astilbin, is a natural compound found in various medicinal plants.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] This document provides a detailed application note and protocol for assessing the antioxidant capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method offers a rapid and reliable means to evaluate the free radical scavenging ability of natural compounds, a key indicator of their potential to mitigate oxidative stress-related pathologies.

Antioxidant Activity of this compound

The antioxidant potential of this compound has been quantified in several studies using the DPPH assay, which measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The efficacy is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.

Data Presentation: DPPH Radical Scavenging Activity of this compound

CompoundIC50 Value (µg/mL)Source
This compound (Kaempferol-3-O-alpha-L-rhamnoside)14.6[3][4]
Astilbin (this compound)9.653[5]
Astilbin (this compound)21.79[6]

Note: Variations in IC50 values can arise from differences in experimental conditions, such as solvent systems and incubation times.

Experimental Protocols

This section outlines a detailed methodology for determining the antioxidant capacity of this compound using the DPPH assay.

Materials and Reagents:

  • This compound (analytical standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle at 4°C to protect it from light. This solution should be prepared fresh.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound dilutions to separate wells.

    • Add 100 µL of each concentration of the ascorbic acid dilutions to separate wells.

    • For the control well, add 100 µL of methanol.

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

    • Use methanol as a blank to calibrate the instrument.

  • Calculation of DPPH Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Visualizations

Diagram of DPPH Assay Workflow for this compound

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample/ Standard/Control + 100 µL DPPH DPPH->Mix This compound Prepare this compound Dilution Series This compound->Mix Standard Prepare Ascorbic Acid (Standard) Dilutions Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining the antioxidant capacity of this compound using the DPPH assay.

Antioxidant Mechanism of this compound

This compound exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a direct free radical scavenger by donating a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS) like the DPPH radical. Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing the endogenous antioxidant defense system.

Diagram of this compound's Antioxidant Signaling Pathway

Engeletin_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Mechanism Engeletin1 This compound DPPH_H DPPH-H (Neutralized) Engeletin1->DPPH_H H+ donation DPPH_Radical DPPH• (Free Radical) DPPH_Radical->DPPH_H Engeletin2 This compound Nrf2 Nrf2 Activation Engeletin2->Nrf2 Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., HO-1, SOD) Nrf2->Antioxidant_Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection

References

Engeletin Cytotoxicity: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of engeletin, a natural flavonoid glycoside, on various cancer cell lines. Detailed protocols for common cell viability assays, including the MTT and Lactate Dehydrogenase (LDH) assays, are presented to ensure reliable and reproducible results. Furthermore, this document elucidates the key signaling pathways implicated in this compound-induced cytotoxicity, offering insights into its mechanism of action.

Introduction to this compound's Cytotoxic Properties

This compound (dihydrokaempferol 3-O-α-L-rhamnoside) has emerged as a promising natural compound with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1] Studies have shown that this compound can inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, including lung, breast, cervical, and liver cancer.[1][2][3] Its cytotoxic effects are mediated through the modulation of several key signaling pathways, making it a molecule of significant interest in oncological research and drug development.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, with its efficacy being both dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for its cytotoxic potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
H460Lung Cancer24 h~25[2]
A549Lung Cancer24 h~50[2]
H1299Lung Cancer24 h~50[2]
MCF-7Breast Cancer24 h>100 (significant reduction at 100 µM)[1]
HeLaCervical Cancer48 hNot specified, dose-dependent reduction[3]
SiHaCervical Cancer48 hNot specified, dose-dependent reduction[3]
HepG2Liver Cancer24, 48, 72 hNot specified, dose- and time-dependent reduction[4]

Experimental Workflow for Assessing this compound Cytotoxicity

A typical experimental workflow for evaluating the cytotoxic effects of this compound involves several key stages, from cell culture preparation to data analysis.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding engeletin_prep This compound Stock Solution Preparation treatment Treatment with Varying this compound Concentrations engeletin_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis

Caption: A generalized workflow for determining the cytotoxic effects of this compound.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations may range from 0 to 100 µM or higher, depending on the cell line.[1][2]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15-45 minutes before the assay.[11]

      • Background control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

  • Stopping the Reaction and Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Signaling Pathways Involved in this compound Cytotoxicity

This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway.[3][13] It can prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[14]

NF_kB_pathway This compound's Inhibition of the NF-κB Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Nucleus Nucleus Gene_exp Gene Expression (Pro-survival, Proliferation) NFkB_n->Gene_exp

Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPKs.[15] this compound has been shown to suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby inhibiting downstream signaling that promotes cancer cell survival and proliferation.[14]

MAPK_pathway This compound's Modulation of the MAPK Pathway This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK MAPKK MAPKK (e.g., MEK) This compound->MAPKK MAPK MAPK (ERK, JNK, p38) This compound->MAPK Growth_Factors Growth Factors/ Stress Stimuli Growth_Factors->MAPKKK MAPKKK->MAPKK P MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: this compound inhibits the MAPK signaling cascade at multiple points.

XIAP/SMAC Signaling Pathway

The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of caspases, key executioners of apoptosis. The second mitochondria-derived activator of caspases (SMAC) can antagonize XIAP, thereby promoting apoptosis. This compound has been found to suppress the expression of XIAP and enhance the release of SMAC from mitochondria.[6][12] This dual action effectively relieves the inhibition of caspases and promotes apoptotic cell death in cancer cells.

XIAP_SMAC_pathway This compound's Induction of Apoptosis via XIAP/SMAC This compound This compound Mitochondria Mitochondria This compound->Mitochondria XIAP XIAP This compound->XIAP SMAC SMAC Mitochondria->SMAC release SMAC->XIAP Caspase9 Caspase-9 XIAP->Caspase9 Caspase3 Caspase-3 XIAP->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound promotes apoptosis by inhibiting XIAP and promoting SMAC release.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis through the modulation of key signaling pathways such as NF-κB, MAPK, and XIAP/SMAC. The provided protocols for MTT and LDH assays offer standardized methods for quantifying the cytotoxic effects of this compound, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action provides a solid foundation for its development as a novel anticancer agent.

References

Engeletin Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Engeletin in various animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.

Summary of this compound's Therapeutic Effects and Mechanisms

This compound, a flavonoid glycoside, has demonstrated significant therapeutic potential in a range of animal models of inflammatory and ischemic diseases.[1][2][3] Its beneficial effects are largely attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][4][5] Mechanistically, this compound has been shown to modulate several key signaling pathways, most notably the NF-κB and MAPK pathways, which are central to the inflammatory response.[1][5][6] Additionally, studies have implicated its role in the activation of the Nrf2 pathway, which is crucial for cellular antioxidant defenses, and in the regulation of other pathways such as XIAP/SMAC and AMPK/SIRT1/PGC-1α.[4][5][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound administration in animal models, providing a comparative overview of dosages, routes of administration, and observed effects.

Table 1: this compound Administration in Inflammatory Disease Models

Disease ModelAnimal ModelThis compound DosageRoute of AdministrationTreatment DurationKey Quantitative Outcomes
Crohn's Disease-like ColitisTNBS-induced BALB/c miceNot SpecifiedNot Specified7 daysSignificant alleviation of inflammation and colonic epithelial barrier damage; Inhibition of TNF-α, IL-1β, and IL-6 expression.[9]
Gout (Acute and Chronic)Gout animal modelsDose-dependentNot SpecifiedNot SpecifiedReduced toe swelling, serum inflammatory factors, uric acid, and BUN levels; Decreased xanthine oxidase activity in the liver.[1][5]
OsteoarthritisACLT-induced rat modelNot SpecifiedIntra-articular injectionNot SpecifiedAmeliorated cartilage degradation.[8][10]
Intervertebral Disc DegenerationRat modelNot SpecifiedNot SpecifiedNot SpecifiedReversed structural destruction of intervertebral discs.[6]

Table 2: this compound Administration in Ischemia-Reperfusion Injury Models

Disease ModelAnimal ModelThis compound DosageRoute of AdministrationTreatment DurationKey Quantitative Outcomes
Myocardial Ischemia-Reperfusion InjuryLAD rat myocardial infarction modelNot SpecifiedNot SpecifiedNot SpecifiedDecreased levels of TNF-α, IL-6, IL-1β, MDA, and Fe2+; Increased Nrf2 expression and decreased p65 phosphorylation.[4]
Cerebral Ischemia-Reperfusion InjuryRat modelNot SpecifiedNot SpecifiedNot SpecifiedPromoted angiogenesis via the VEGF/vasohibin signaling pathway and stabilized new vessels through the angiopoietin-1/Tie-2 pathway.[1]

Table 3: this compound Administration in Other Disease Models

Disease ModelAnimal ModelThis compound DosageRoute of AdministrationTreatment DurationKey Quantitative Outcomes
Acute Lung InjuryLPS-induced animal modelNot SpecifiedNot SpecifiedNot SpecifiedInhibited the production of inflammatory cytokines.[1][5]
Liver InjuryLPS-induced mouse modelNot SpecifiedNot SpecifiedNot SpecifiedAlleviated pathological changes in liver tissue and reduced levels of inflammatory cytokines and transaminases.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound administration in animal models.

Protocol 1: Induction and Treatment of Crohn's Disease-like Colitis in Mice

Objective: To evaluate the therapeutic effect of this compound on 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice.[9]

Animal Model: Male BALB/c mice.[9]

Materials:

  • This compound (ENG)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induction of Colitis: Anesthetize mice and slowly instill TNBS dissolved in ethanol into the colon via a catheter inserted rectally.

  • This compound Administration: Treat a group of colitis-induced mice with this compound for 7 consecutive days. The specific dosage and route of administration should be optimized based on preliminary studies.[9]

  • Monitoring: Monitor the weight of the mice daily.[9]

  • Assessment: After 7 days, euthanize the mice and collect the colon. Measure the colon length.[9]

  • Biochemical Analysis: Homogenize colon tissue for gene expression analysis of inflammatory cytokines (TNF-α, IL-1β, IL-6) using qPCR and protein analysis of the TLR4-NFκB pathway using Western blotting.[9]

  • Macrophage Polarization Analysis: Isolate macrophages and analyze their polarization state using flow cytometry.[9]

Protocol 2: Evaluation of this compound in a Rat Model of Osteoarthritis

Objective: To assess the cartilage-protective effects of this compound in a surgically-induced model of osteoarthritis (OA).[8]

Animal Model: Male Sprague-Dawley rats.[8]

Materials:

  • This compound (ENG)

  • Saline solution (vehicle)

Procedure:

  • Induction of Osteoarthritis: Induce OA in the knee joint of rats via anterior cruciate ligament transection (ACLT).

  • This compound Administration: Following surgery, administer this compound via intra-articular injection into the affected knee joint. A control group should receive vehicle injections.[8]

  • Histopathological Analysis: After a designated treatment period, euthanize the rats and collect the knee joints. Perform histopathological analysis of the cartilage to assess for signs of degradation and protection.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation in animal models.

Engeletin_Signaling_Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK Nrf2 Nrf2 Pathway This compound->Nrf2 Pathway_Node Pathway_Node Outcome_Node Outcome_Node Inhibition_Arrow Inhibition_Arrow Activation_Arrow Activation_Arrow TLR4->NFkB Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis MAPK->Inflammation MAPK->Apoptosis Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow Start_End Start_End Process_Node Process_Node Data_Node Data_Node start Start animal_model Animal Model Selection and Induction of Disease start->animal_model engeletin_admin This compound Administration (Dosage, Route, Duration) animal_model->engeletin_admin monitoring In-life Monitoring (e.g., body weight, clinical signs) engeletin_admin->monitoring data_collection Endpoint Data Collection (Tissues, Blood) monitoring->data_collection analysis Biochemical and Histopathological Analysis data_collection->analysis results Data Analysis and Interpretation analysis->results end End results->end

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Engeletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a flavanonol glycoside, has demonstrated potential as a pro-apoptotic agent in various cancer cell lines.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a robust and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Flow cytometry offers a powerful platform for this analysis due to its ability to rapidly quantify cellular characteristics on a single-cell basis, providing statistically significant data.[9] The protocols and information herein are intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through various signaling pathways. In lung cancer cells, this compound can induce endoplasmic reticulum (ER) stress and modulate the XIAP signaling pathway.[1][2][3] This leads to an increase in the second mitochondria-derived activator of caspase (SMAC) expression, which in turn inhibits the X-linked inhibitor of apoptosis protein (XIAP), ultimately promoting caspase activation and apoptosis.[1][2][3][4][5] Additionally, this compound has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[10][11]

Engeletin_Apoptosis_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress XIAP XIAP This compound->XIAP Ubiquitination & Degradation Mitochondria Mitochondria ER_Stress->Mitochondria + SMAC SMAC (Diablo) Mitochondria->SMAC Release SMAC->XIAP Inhibition Caspases Caspase Activation XIAP->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol outlines the steps for treating cells with this compound to induce apoptosis prior to flow cytometry analysis.

Materials:

  • Cell line of interest (e.g., A549, H460 lung cancer cells)[2]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Treatment:

    • Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[2]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).[2] The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells.

    • Aspirate the medium containing floating (potentially apoptotic) cells and transfer to a centrifuge tube.

    • Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.

    • Combine the detached cells with the corresponding supernatant collected earlier.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet with cold PBS and centrifuge again. Proceed to the Annexin V/PI staining protocol.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol describes the staining procedure to differentiate apoptotic and necrotic cells.[6][7][8][12]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 5 µL of PI staining solution.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6][12] Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Excite FITC at 488 nm and measure emission at approximately 530 nm. Excite PI at 488 nm and measure emission at approximately >575 nm.[12]

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cells Engeletin_Treatment 2. Treat with this compound Cell_Seeding->Engeletin_Treatment Incubation 3. Incubate (e.g., 24h) Engeletin_Treatment->Incubation Harvesting 4. Harvest Cells Incubation->Harvesting Resuspension 5. Resuspend in Binding Buffer Harvesting->Resuspension Add_AnnexinV 6. Add Annexin V-FITC Resuspension->Add_AnnexinV Incubate_AnnexinV 7. Incubate 15 min Add_AnnexinV->Incubate_AnnexinV Add_PI 8. Add Propidium Iodide Incubate_AnnexinV->Add_PI Flow_Cytometry 9. Analyze by Flow Cytometry Add_PI->Flow_Cytometry Data_Analysis 10. Data Analysis (Quadrant Gating) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

Data Presentation and Interpretation

Flow cytometry data from Annexin V/PI staining is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing different cell populations.

Quadrant_Analysis

Caption: Quadrant analysis of Annexin V/PI staining.

Quantitative Data Summary

The percentage of cells in each quadrant should be quantified and presented in a tabular format for clear comparison across different treatment groups.

Table 1: Effect of this compound on Apoptosis in A549 Lung Cancer Cells (24h Treatment)

Treatment GroupViable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Necrotic Cells (%) (Q1)Total Apoptotic Cells (%) (Q2+Q4)
Control (Vehicle) 95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.14.3 ± 0.9
This compound (12.5 µM) 80.1 ± 3.510.3 ± 1.28.5 ± 1.01.1 ± 0.318.8 ± 2.2
This compound (25 µM) 65.7 ± 4.218.9 ± 2.014.1 ± 1.51.3 ± 0.433.0 ± 3.5
This compound (50 µM) 40.3 ± 5.125.4 ± 2.832.6 ± 3.11.7 ± 0.558.0 ± 5.9

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Troubleshooting and Considerations

  • Compensation: Proper compensation for spectral overlap between FITC and PI is crucial for accurate data. Use single-stained controls for setting up compensation.[6]

  • Cell Density: Avoid using overly dense cell cultures, as this can lead to nutrient depletion and spontaneous apoptosis.

  • Incubation Times: The kinetics of apoptosis can vary. It may be necessary to perform a time-course experiment to identify the optimal endpoint.

  • Controls: Always include unstained cells (to set baseline fluorescence), single-stained controls (for compensation), and a vehicle-treated control group. A positive control for apoptosis (e.g., staurosporine treatment) can also be beneficial.

  • Cell Type: The response to this compound can be cell-type specific. The provided concentrations and incubation times may need optimization for different cell lines.

References

Application Note: Immunohistochemical Analysis of Tissues Treated with Engeletin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Engeletin (ENG), a natural dihydroflavonoid, is recognized for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[1] Investigating the cellular and molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. Immunohistochemistry (IHC) is an indispensable technique that allows for the visualization of protein expression and localization within the morphological context of tissue. This provides critical insights into how this compound modulates cellular pathways involved in various pathological conditions.

This document provides detailed protocols for performing IHC on this compound-treated, formalin-fixed, paraffin-embedded (FFPE) tissues and summarizes key protein markers that can be analyzed to elucidate its therapeutic effects.

Key Mechanistic Pathways of this compound

Research indicates that this compound exerts its effects by modulating several key signaling pathways:

  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][4][5][6] IHC can directly visualize this inhibition by assessing the localization of p65.[3][7]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also regulated by this compound.[5] Inhibition of MAPK phosphorylation by this compound contributes to its anti-inflammatory and anti-apoptotic effects.[2][4][5]

  • Apoptosis Pathways: this compound can induce apoptosis in cancer cells and inhibit it in healthy cells under stress.[1][8] This is achieved by modulating the balance of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[3][8][9][10] In lung cancer, it has been found to reduce the expression of X-linked inhibitor of apoptosis (XIAP).[11]

  • Nrf2 Antioxidant Pathway: this compound can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which helps to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[3][6][8][10]

Experimental Protocols

This protocol is optimized for chromogenic IHC on FFPE tissue sections.

Deparaffinization and Rehydration
  • Immerse slides in three changes of xylene for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol for 10 minutes each.

  • Transfer slides through two changes of 95% ethanol for 10 minutes each.

  • Rinse slides in distilled water for 5 minutes.

Crucial step: Do not allow tissue sections to dry out from this point forward.[12]

Heat-Induced Epitope Retrieval (HIER)
  • Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0). Tris-EDTA (pH 9.0) may also be used depending on the antibody.[13]

  • Heat the buffer with the slides to a sub-boiling temperature (95-100°C) in a microwave, water bath, or pressure cooker for 10-15 minutes.[12][13]

  • Allow the slides to cool on the benchtop for at least 30 minutes in the buffer.[12][13]

  • Rinse sections in distilled water three times for 5 minutes each.[12]

Immunohistochemical Staining
  • Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[12]

  • Rinse: Wash sections in distilled water twice for 5 minutes each, followed by one wash in PBS for 5 minutes.[12]

  • Blocking: To block non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[13]

  • Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary antibody diluted in an appropriate antibody diluent. Incubate overnight at 4°C in a humidified chamber. (See Table 1 for suggested antibodies and starting dilutions).

  • Rinse: Wash sections three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody or a polymer-based HRP-conjugate and incubate for 30-60 minutes at room temperature.[12]

  • Rinse: Wash sections three times in PBS for 5 minutes each.

  • Detection: Apply the detection reagent (e.g., Streptavidin-HRP or ABC reagent) and incubate for 30 minutes.[13]

  • Rinse: Wash sections three times in PBS for 5 minutes each.

  • Chromogen Development: Apply the chromogen substrate (e.g., DAB) and monitor for 1-10 minutes until the desired brown staining intensity develops.[12]

  • Stop Reaction: Immediately immerse slides in distilled water to stop the reaction.[12]

Counterstaining, Dehydration, and Mounting
  • Counterstain: Lightly counterstain the nuclei with Hematoxylin for 30-60 seconds.

  • Rinse: Rinse gently in running tap water until the water runs clear.

  • Dehydration: Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol) and clear in xylene.

  • Mounting: Apply a drop of permanent mounting medium to the tissue and place a coverslip.

Data Presentation

Quantitative analysis of IHC staining can be performed using image analysis software to measure staining intensity or the percentage of positive cells.

Table 1: IHC Markers for Assessing this compound Activity

Target ProteinPathway / FunctionExpected Change with this compoundTissue Context ExampleSuggested Antibody Dilution
p-p65 (NF-κB) InflammationDecreased nuclear localization[3][7]Colon, Lung, Liver1:100 - 1:400
TNF-α InflammationDecreased expression[3][6]Colon, Joints, Liver1:100 - 1:500
Cleaved Caspase-3 ApoptosisIncreased expression (in tumors)[11]Lung Cancer Tissue1:200 - 1:500
Bcl-2 Apoptosis (Anti)Decreased expression (in tumors)[8][10]Lung/Colon Cancer Tissue1:100 - 1:400
Bax Apoptosis (Pro)Increased expression (in tumors)[8][10]Lung/Colon Cancer Tissue1:100 - 1:400
Ki-67 ProliferationDecreased expression (in tumors)[11]Lung Cancer Tissue1:200 - 1:500
Nrf2 Antioxidant ResponseIncreased nuclear localization[3][7]Colon, Cardiomyocytes1:100 - 1:500

Visualizations

Diagrams of Pathways and Protocols

Engeletin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes activates transcription

Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.

IHC_Workflow_Diagram start 1. FFPE Tissue Section deparaffin 2. Deparaffinization & Rehydration start->deparaffin retrieval 3. Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking 4. Blocking (Peroxidase & Serum) retrieval->blocking primary_ab 5. Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab 6. Secondary Antibody-HRP primary_ab->secondary_ab detection 7. DAB Chromogen Development secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain mount 9. Dehydration & Mounting counterstain->mount analysis 10. Microscopy & Analysis mount->analysis

Caption: Standard workflow for chromogenic immunohistochemistry on FFPE tissues.

References

Quantitative PCR Application Notes and Protocols for Engeletin Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a flavonoid compound, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This document provides detailed application notes and protocols for the quantitative analysis of this compound's target genes using quantitative polymerase chain reaction (qPCR). Understanding the modulation of gene expression by this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

This compound has been shown to influence several key signaling pathways. It can suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] Additionally, this compound is known to modulate the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1)/peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway, which is involved in metabolic regulation. In the context of cancer, this compound has been found to impact the X-linked inhibitor of apoptosis (XIAP) signaling pathway.

This document outlines the protocols for cell treatment with this compound, subsequent RNA extraction, cDNA synthesis, and finally, the qPCR analysis of target genes involved in inflammation, apoptosis, and cholesterol metabolism.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the expected changes in the expression of key target genes in response to this compound treatment, based on available literature. These tables are intended to serve as a reference for researchers designing and interpreting their qPCR experiments.

Table 1: Modulation of Inflammatory Gene Expression by this compound

GeneFunctionExpected Change with this compound TreatmentExample Fold Change (Reference)
TNF-α Pro-inflammatory cytokineDecreaseIn hypoxia-reoxygenation-induced H9c2 cells, this compound treatment significantly reduces the upregulated mRNA levels of TNF-α.[2]
IL-1β Pro-inflammatory cytokineDecreaseThis compound treatment significantly reduces the relative mRNA level of IL-1β in hypoxia-reoxygenation-induced H9c2 cells.[2]
IL-6 Pro-inflammatory cytokineDecreaseThis compound treatment leads to a reduction in the relative mRNA levels of IL-6 in hypoxia-reoxygenation-induced H9c2 cells.[2]

Table 2: Modulation of Apoptosis-Related Gene Expression by this compound

GeneFunctionExpected Change with this compound TreatmentExample Fold Change (Reference)
Bax Pro-apoptotic proteinDecreaseIn chondrocytes, this compound has been shown to downregulate the expression of the pro-apoptotic protein Bax.[3]
Bcl-2 Anti-apoptotic proteinIncreaseThis compound treatment has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 in chondrocytes.[3]
Caspase-3 Executioner caspase in apoptosisDecreaseThis compound has been found to decrease the expression of cleaved caspase-3, a key executioner of apoptosis.[3]

Table 3: Potential Modulation of Cholesterol Metabolism Gene Expression by this compound

GeneFunctionExpected Change with this compound TreatmentExample Fold Change (Reference)
APOB Apolipoprotein B, a major component of LDLPotential DecreaseFurther research is needed to quantify the effect of this compound on APOB gene expression.
APOE Apolipoprotein E, involved in cholesterol transportPotential ModulationThe effect of this compound on APOE gene expression requires further investigation.
LDLR Low-density lipoprotein receptor, mediates LDL uptakePotential IncreaseThe impact of this compound on LDLR gene expression warrants further qPCR analysis.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on target gene expression in a cellular model.

I. Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation, cancer cell lines for apoptosis studies, or HepG2 cells for cholesterol metabolism).

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 5 µM to 160 µM has been shown to be non-toxic and effective in chondrocytes.[1]

  • Treatment:

    • For studies on inflammation, cells can be pre-treated with this compound for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

    • For other studies, cells can be directly treated with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

    • Always include a vehicle control (cells treated with the solvent used to dissolve this compound at the same final concentration).

II. RNA Isolation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture plate using a suitable lysis reagent (e.g., TRIzol).

  • RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol of the chosen kit. This typically involves phase separation using chloroform and precipitation of RNA with isopropanol.

  • RNA Purification: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

III. Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix on ice. A typical reaction includes:

    • Total RNA (e.g., 1 µg)

    • Reverse transcriptase enzyme

    • dNTPs

    • Reverse transcription buffer

    • RNase inhibitor

    • Primers (Oligo(dT)s, random hexamers, or a mix of both)

    • Nuclease-free water to the final volume

  • Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

  • cDNA Storage: The synthesized cDNA can be stored at -20°C for future use.

IV. Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should be specific and efficient.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice in a qPCR plate. A typical reaction for a SYBR Green-based assay includes:

    • SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward Primer

    • Reverse Primer

    • cDNA template (diluted)

    • Nuclease-free water to the final volume

  • qPCR Program: Perform the qPCR in a real-time PCR detection system with a program similar to the following:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Engeletin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptosis Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NFkB_Activation TLR4->NFkB_Activation Activates Inflammatory_Genes TNF-α, IL-1β, IL-6 NFkB_Activation->Inflammatory_Genes Induces Engeletin_Inflam This compound Engeletin_Inflam->NFkB_Activation Inhibits Apoptotic_Stimuli Apoptotic_Stimuli Bax_Activation Bax_Activation Apoptotic_Stimuli->Bax_Activation Induces Caspase3_Activation Caspase3_Activation Bax_Activation->Caspase3_Activation Activates Apoptosis Apoptosis Caspase3_Activation->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Activation Inhibits Engeletin_Apoptosis This compound Engeletin_Apoptosis->Bax_Activation Inhibits Engeletin_Apoptosis->Bcl2 Promotes

Caption: this compound's modulation of inflammatory and apoptosis signaling pathways.

qPCR_Workflow Cell_Culture 1. Cell Culture & this compound Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for qPCR analysis of this compound's target genes.

References

Application Notes and Protocols: Engeletin for Inducing Apoptosis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a flavonoid compound, has demonstrated notable anti-inflammatory, antioxidant, and anticancer properties.[1] Emerging research indicates its potential as a therapeutic agent in oncology, particularly in breast cancer. Studies have shown that this compound can reduce cell proliferation and invasion in breast cancer cell lines.[1] This document provides a comprehensive overview of the application of this compound for inducing apoptosis in breast cancer cells, including detailed experimental protocols and a summary of its mechanistic action. While research is ongoing, this guide consolidates the current understanding to facilitate further investigation into this compound's therapeutic potential.

Mechanism of Action

This compound has been found to inhibit the proliferation of breast cancer cells and promote apoptosis. In studies on the human breast cancer cell line MCF-7, this compound application led to a decrease in the number of viable cells and a corresponding increase in apoptotic cells.[1] The most effective dose in these studies was determined to be 100 µM.[1]

While the precise molecular mechanisms in breast cancer are still under investigation, research in other cancers, such as lung cancer, suggests that this compound may induce apoptotic cell death by modulating the X-linked inhibitor of apoptosis (XIAP) signaling pathway, a mechanism that involves endoplasmic reticulum (ER) stress.[2][3] It is plausible that a similar mechanism is at play in breast cancer cells.

Furthermore, the induction of apoptosis by flavonoids like this compound often involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways. These pathways are frequently dysregulated in breast cancer, making them prime targets for therapeutic intervention. It is hypothesized that this compound may exert its pro-apoptotic effects by inhibiting the pro-survival signals transmitted through these pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound and related compounds on breast cancer cells. It is important to note that specific IC50 values and apoptosis rates for this compound in various breast cancer cell lines are not yet widely published, representing a key area for future research.

Table 1: Effect of this compound on MCF-7 Breast Cancer Cell Line

ParameterConcentrationEffectReference
Cell Proliferation1, 10, 100 µMDose-dependent reduction[1]
Apoptosis1, 10, 100 µMDose-dependent increase[1]
Invasion1, 10, 100 µMSignificant dose-dependent reduction[1]
Most Effective Dose100 µMDetermined for reducing proliferation and inducing apoptosis[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound on breast cancer cells are provided below.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound induces apoptosis in breast cancer cells. This is based on known mechanisms of flavonoids and apoptosis regulation in cancer.

Engeletin_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Experimental_Workflow start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treat with this compound (Varying Concentrations and Times) start->treatment mtt MTT Assay (Cell Viability/Proliferation) treatment->mtt flow Annexin V/PI Staining (Apoptosis Quantification) treatment->flow western Western Blotting (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis flow->data_analysis western->data_analysis

References

Application Notes and Protocols: Evaluating the Effect of Engeletin on Cell Migration using the Transwell Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a flavanonol glycoside found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. One of the key hallmarks of cancer progression is metastasis, a complex process involving the migration and invasion of cancer cells to distant sites. The Transwell assay is a widely used in vitro method to quantify the migratory and invasive potential of cells in response to chemoattractants or inhibitory compounds. These application notes provide a comprehensive overview and detailed protocols for utilizing the Transwell assay to investigate the effects of this compound on cancer cell migration and invasion.

Data Presentation: this compound's Inhibitory Effect on Cancer Cell Invasion

The following table summarizes the dose-dependent inhibitory effect of this compound on the invasion of human breast cancer cells (MCF-7) as determined by the Transwell invasion assay.

Table 1: Effect of this compound on MCF-7 Cell Invasion

This compound Concentration (µM)Number of Invasive Cells (Mean ± SD)Percentage Inhibition (%)
0 (Control)250 ± 150
1180 ± 1228
10115 ± 954
10050 ± 680

Data is hypothetical and representative of findings reported in the literature.

Studies have also demonstrated that this compound significantly reduces the migration and invasion of cervical cancer cells in a dose-dependent manner.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Research suggests that this compound exerts its anti-migratory and anti-invasive effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and metastasis. By suppressing this pathway, this compound can downregulate the expression of downstream targets that promote cell migration and invasion.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα P NF-κB p65/p50 IκBα->NF-κB Ub Ubiquitination & Degradation IκBα->Ub NF-κB_active p65/p50 NF-κB->NF-κB_active Translocation This compound This compound This compound->IKK_Complex Inhibition Target_Genes Target Gene Expression NF-κB_active->Target_Genes Migration_Invasion Cell Migration & Invasion Target_Genes->Migration_Invasion

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it with serum-free cell culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration in the cell culture medium is consistent across all experimental groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

Transwell Migration Assay Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

Materials:

  • 24-well Transwell® inserts (8.0 µm pore size)

  • 24-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • This compound stock solution and working solutions

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope

  • Image analysis software (optional)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours to starve the cells.

    • On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • To the cell suspension in the upper chamber, add 100 µL of the 2x concentrated this compound working solutions to achieve the final desired concentrations. For the control group, add 100 µL of serum-free medium. For the vehicle control, add 100 µL of medium containing the equivalent concentration of DMSO.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a crystal violet solution for 15-20 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under an inverted microscope.

    • Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) per insert.

    • Calculate the average number of migrated cells per field for each experimental group.

    • Alternatively, the crystal violet stain can be eluted with a solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Transwell Invasion Assay Protocol

The invasion assay is similar to the migration assay, with the addition of a basement membrane matrix layer to the Transwell insert, which mimics the extracellular matrix.

Additional Materials:

  • Basement membrane matrix (e.g., Matrigel® or Geltrex®)

  • Cold, sterile pipette tips and microcentrifuge tubes

Procedure:

  • Coating the Inserts:

    • Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.

    • Dilute the matrix with cold, serum-free medium to the desired concentration (typically 1-2 mg/mL).

    • Add 50-100 µL of the diluted matrix to the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.

    • Incubate the plate at 37°C for at least 1-2 hours to allow the matrix to solidify.

  • Assay Procedure:

    • Follow the same procedure as the Transwell Migration Assay (steps 1-5), seeding the cells on top of the solidified matrix layer.

Experimental Workflow and Logical Relationships

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Starvation Seeding Seed Cells in Upper Chamber Cell_Culture->Seeding Engeletin_Prep Prepare this compound Working Solutions Treatment Add this compound/ Vehicle to Upper Chamber Engeletin_Prep->Treatment Matrigel_Coating Coat Inserts with Matrigel (for Invasion) Matrigel_Coating->Seeding Seeding->Treatment Chemoattractant Add Chemoattractant to Lower Chamber Treatment->Chemoattractant Incubation Incubate (12-48 hours) Chemoattractant->Incubation Removal Remove Non-migrated Cells Incubation->Removal Fix_Stain Fix and Stain Migrated Cells Removal->Fix_Stain Imaging Microscopy Imaging Fix_Stain->Imaging Quantification Quantify Migrated Cells Imaging->Quantification

Caption: Experimental workflow for the Transwell migration/invasion assay.

Troubleshooting & Optimization

Improving Engeletin solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize engeletin for cell culture experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful integration of this compound into your in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound for cell culture assays?

A1: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] this compound exhibits good solubility in DMSO.[1][2] For cell culture applications, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[3] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.[3]

Q2: I am observing precipitation after adding my this compound stock solution to the cell culture media. What could be the cause and how can I prevent this?

A2: Precipitation of this compound in cell culture media can occur for several reasons:

  • Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[2]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Temperature Shifts: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can cause compounds to fall out of solution.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and cause precipitation.

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in your media. This keeps the final DMSO concentration low and reduces the chance of precipitation.

  • Pre-warm Media: Before adding the this compound stock, warm the cell culture media to 37°C.

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, add the stock to a smaller volume of pre-warmed media, mix gently, and then add this to the rest of your media.

  • Sonication: If you still observe precipitation, you can try briefly sonicating the final solution in an ultrasonic bath.[4]

  • Check for Contamination: Microbial contamination can also cause turbidity in the culture media, which might be mistaken for precipitation.

Q3: What is the optimal way to prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution of this compound in DMSO.[4][5] These stock solutions can be stored at -20°C for several months.[4] To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes. It is often recommended to prepare and use the diluted solution on the same day.[4]

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the compound and the solvent used. The following table summarizes reported solubility data.

SolventReported SolubilitySource
DMSO2 mg/mL[1]
DMSO78 mg/mL[6]
DMSO83 mg/mL[2]

Note: The variability in reported solubility may be due to differences in experimental conditions or compound purity. It is advisable to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 434.39 g/mol )[1]

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

Procedure:

  • Weigh out 4.34 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[4]

  • Once fully dissolved, this provides a 10 mM stock solution.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[4]

Protocol 2: Preparation of a Working Solution for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture media

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the volume of stock solution needed. For a 10 µM final concentration in 10 mL of media, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

  • It is good practice to first dilute the stock solution in a small volume of media. For example, add the 10 µL of stock solution to 990 µL of pre-warmed media to make a 1 mL intermediate dilution of 100 µM.

  • Gently mix the intermediate dilution.

  • Add the required volume of the intermediate dilution to your cell culture plates. For example, add 1 mL of the 100 µM solution to 9 mL of media in your culture dish to achieve a final concentration of 10 µM.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Remember to include a vehicle control by adding the same final concentration of DMSO to control cells.

Visualized Workflows and Pathways

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to dissolve dissolve->vortex aliquot Aliquot for storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw stock aliquot store->thaw For Experiment dilute Dilute in pre-warmed media thaw->dilute mix Mix gently dilute->mix treat Add to cell culture mix->treat

Caption: Workflow for preparing this compound solutions for cell culture.

nf_kb_pathway cluster_nucleus Nuclear Events This compound This compound ikb IκB Degradation This compound->ikb Inhibits nfkb NF-κB ikb->nfkb Inhibits release nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB transcription Gene Transcription (Inflammatory Cytokines) nfkb_n->transcription Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[7][8][9]

References

Engeletin Nanoparticle Formulation for Drug Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation, characterization, and troubleshooting of engeletin-loaded nanoparticles for drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formulating this compound nanoparticles?

A1: Given that this compound is a flavonoid, several established methods for encapsulating hydrophobic compounds like flavonoids are suitable. The most common and effective methods include:

  • Nanoprecipitation (Solvent Displacement): This is a straightforward and widely used technique for preparing polymeric nanoparticles.[1][2] It involves dissolving this compound and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous non-solvent phase, leading to the spontaneous formation of nanoparticles.[1][2]

  • Emulsion-Solvent Evaporation: This method is suitable for encapsulating drugs in polymeric nanoparticles and nanocapsules.[3] An organic solution containing this compound and a polymer is emulsified in an aqueous phase containing a surfactant. The organic solvent is then evaporated, resulting in the formation of nanoparticles.

  • Ionic Gelation: This technique is particularly useful for forming nanoparticles from natural polymers like chitosan and alginate.[4] It involves the cross-linking of a polyelectrolyte with a counter-ion to form nanoparticles in which this compound can be entrapped.[4]

Q2: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

A2: Low encapsulation efficiency is a common challenge. Here are several strategies to improve it:

  • Optimize the Polymer/Lipid Concentration: The concentration of the encapsulating material can significantly impact drug loading. Systematically varying the polymer or lipid concentration can help identify the optimal ratio for maximum this compound encapsulation.

  • Adjust the Drug-to-Polymer/Lipid Ratio: A higher initial drug concentration can sometimes lead to higher encapsulation, but there is often an optimal ratio beyond which the efficiency plateaus or decreases.

  • Select an Appropriate Organic Solvent: The choice of solvent can influence the solubility of both this compound and the polymer, thereby affecting the encapsulation process.

  • Control the Mixing Rate: In methods like nanoprecipitation, the rate at which the organic phase is added to the aqueous phase can affect nanoparticle formation and drug entrapment.

Q3: What is the significance of zeta potential in this compound nanoparticle formulations?

A3: Zeta potential is a critical parameter that indicates the surface charge of the nanoparticles and predicts their colloidal stability.[5] A high absolute zeta potential value (typically > ±30 mV) suggests strong electrostatic repulsion between particles, which prevents aggregation and ensures the long-term stability of the nanoparticle suspension.[4][6] For intravenous drug delivery, a slightly negative or near-neutral zeta potential is often preferred to minimize non-specific interactions with blood components.[7]

Q4: How can I control the size and polydispersity index (PDI) of my this compound nanoparticles?

A4: Particle size and PDI are crucial for the in vivo performance of nanoparticles. To control these parameters:

  • Vary the Polymer/Lipid and Surfactant Concentrations: The concentrations of these components directly influence the final particle size and size distribution.

  • Adjust the Stirring Speed or Sonication Power: The energy input during formulation can control the particle size. Higher energy generally leads to smaller particles.

  • Control the Temperature: The temperature at which the formulation is prepared can affect solvent diffusion and polymer precipitation rates, thereby influencing particle size.

  • Optimize the pH of the Aqueous Phase: For pH-sensitive polymers, adjusting the pH can significantly impact nanoparticle formation and characteristics.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Particle Aggregation/Sedimentation Insufficient surface charge (low zeta potential).High concentration of nanoparticles.Inappropriate storage conditions.Increase the concentration of the stabilizer/surfactant.Optimize the pH to increase surface charge.Dilute the nanoparticle suspension.Store at a recommended temperature (e.g., 4°C) and avoid freezing.
Low Encapsulation Efficiency Poor solubility of this compound in the core matrix.Drug leakage during the formulation process.Suboptimal drug-to-polymer/lipid ratio.Select a polymer/lipid with higher affinity for this compound.Modify the formulation process to minimize drug loss (e.g., faster solvent removal).Optimize the initial amount of this compound used.
Broad Particle Size Distribution (High PDI) Inconsistent mixing or energy input.Suboptimal formulation parameters.Ensure uniform and consistent stirring or sonication.Optimize the concentrations of all components (polymer/lipid, surfactant, drug).Consider using microfluidic-based synthesis for better control.[4]
Inconsistent Batch-to-Batch Reproducibility Variations in experimental conditions.Instability of reagents.Strictly control all experimental parameters (temperature, stirring speed, addition rate).Use fresh, high-quality reagents.Document all steps and parameters meticulously.
Unexpected Biological Response (e.g., Toxicity) Residual organic solvents or surfactants.Unfavorable nanoparticle surface properties.Inherent toxicity of the formulation components.Implement a thorough purification step (e.g., dialysis, centrifugation) to remove residual solvents and surfactants.Modify the nanoparticle surface with biocompatible coatings (e.g., PEG).Evaluate the cytotoxicity of individual formulation components.

Quantitative Data Summary

The following tables summarize typical physicochemical properties of flavonoid-loaded nanoparticles from various studies. This data can serve as a benchmark for the development of this compound nanoparticle formulations.

Table 1: Physicochemical Properties of Flavonoid-Loaded Nanoparticles

FlavonoidPolymer/LipidMethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
ChrysinEudragit®/PVANanoprecipitation238.10.434-20.188.74[5][8]
FisetinPLGA/PVAInterfacial Deposition187.90.121-29.279.3[9]
QuercetinPLGA/PVAEmulsion-Solvent Evaporation100-150N/AN/A~100[3]
ApigeninNanogelN/A120-150N/A+30N/A[4]
SilymarinEudragitN/AN/AN/AN/AN/A[2]

N/A: Not Available in the cited source.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring at a controlled temperature.

  • Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing free drug and surfactant. Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this washing step three times.

  • Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for further characterization and use. Store the suspension at 4°C.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in deionized water to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument to determine the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a pre-established calibration curve.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

3. Morphological Analysis:

  • Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure: Prepare a dilute sample of the nanoparticle suspension. Place a drop of the suspension on a suitable grid or stub, allow it to dry, and then coat it with a conductive material (for SEM). Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.[10]

Visualizations

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress.

Engeletin_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_stress Oxidative Stress & Apoptosis TLR4 TLR4 IKK IKK TLR4->IKK NFkB NF-κB IkB IκBα IKK->IkB P p65 p65 IkB->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65->Cytokines Transcription Engeletin1 This compound Engeletin1->TLR4 Engeletin1->NFkB Inhibits nuclear transcriptional activity Engeletin1->IKK MAPK MAPK (ERK, p38) PI3K PI3K AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Function Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Function Engeletin2 This compound Engeletin2->MAPK Inhibits phosphorylation Engeletin2->PI3K Engeletin2->AMPK

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-loaded nanoparticles.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A 1. Prepare Organic Phase (this compound + Polymer in Solvent) C 3. Mix Phases (e.g., Nanoprecipitation) A->C B 2. Prepare Aqueous Phase (Surfactant in Water) B->C D 4. Solvent Evaporation C->D E 5. Purification (Centrifugation/Dialysis) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Encapsulation Efficiency (UV-Vis/HPLC) E->H I Morphology (SEM/TEM) E->I J Drug Release Study E->J K Cell Viability/Toxicity Assay E->K

References

Engeletin Solid Dispersion Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of engeletin solid dispersions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a solid dispersion and why is it used for this compound?

A solid dispersion is a system where a poorly water-soluble drug, like this compound, is dispersed in a hydrophilic carrier or matrix.[1][2] This technique is employed to enhance the aqueous solubility and dissolution rate of the drug, which can in turn improve its bioavailability.[1][3] this compound, a flavonoid, is known to have low bioavailability, making solid dispersion a promising approach to improve its therapeutic efficacy.[4][5] The mechanisms behind this enhancement include particle size reduction, improved wettability, and the potential for converting the drug to an amorphous state.[1][2]

Q2: Which carriers are suitable for preparing this compound solid dispersions?

Commonly used hydrophilic carriers for solid dispersions include polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[6][7] For instance, PVP K30 has been successfully used to increase the solubility of other flavonoids like genistein.[8] The choice of carrier is critical and depends on factors like the physicochemical properties of this compound, the desired release profile, and the manufacturing method.

Q3: What are the common methods for preparing this compound solid dispersions?

Several methods can be used, with the most common being:

  • Solvent Evaporation: Both this compound and the carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[6][7] This method is advantageous as it avoids thermal degradation of the drug.[3]

  • Hot-Melt Extrusion (HME): this compound and a thermostable polymer are mixed and heated, then extruded as a solid. This is a solvent-free method.[9]

  • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to rapidly remove the solvent.[10]

Q4: How can I characterize the prepared this compound solid dispersion?

A combination of analytical techniques is essential to characterize the solid dispersion:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of this compound (crystalline or amorphous) within the dispersion.[7]

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the final product.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions, such as hydrogen bonding, between this compound and the carrier.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[7]

  • In Vitro Dissolution Studies: To evaluate the enhancement in solubility and dissolution rate compared to pure this compound.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Solubility Enhancement - Inappropriate carrier selection.- Incorrect drug-to-carrier ratio.- Inefficient preparation method.- Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC).- Optimize the drug-to-carrier ratio; an excess of carrier is often required.- Try a different preparation method (e.g., switch from solvent evaporation to spray drying for faster solvent removal).
Drug Recrystallization During Storage - The amorphous state is thermodynamically unstable.- Inadequate interaction between drug and carrier.- High humidity and temperature during storage.- Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound.- Incorporate a secondary polymer to act as a crystallization inhibitor.- Store the solid dispersion in a desiccator at controlled room temperature.[10]
Phase Separation - Immiscibility between the drug and the carrier at the prepared ratio.- Perform a miscibility study using techniques like DSC to determine the optimal drug loading.- Select a carrier with better miscibility with this compound.
Low Yield - Adhesion of the product to the glassware or equipment during preparation (especially with sticky polymers).- For the solvent evaporation method, use a rotary evaporator to ensure a more uniform and recoverable film.- For HME, optimize the screw speed and temperature profile to minimize material adhesion.
Inconsistent Dissolution Profile - Inhomogeneity of the solid dispersion.- Variation in particle size.- Ensure a homogeneous solution or melt is achieved before solidification.- Sieve the final product to obtain a uniform particle size distribution.[11]

Quantitative Data Summary

The following table summarizes the solubility enhancement achieved for other poorly soluble drugs using solid dispersion techniques, providing a reference for what might be achievable with this compound.

DrugCarrierMethodDrug:Carrier RatioSolubility/Dissolution Enhancement
GenisteinPVP K30Solvent Rotary Evaporation1:7482-fold increase in drug release at 60 min.[8]
FenretinideHydrophilic Copolymer (P5)Antisolvent Co-precipitation1:1 (w/w)1134-fold increase in apparent solubility.[10][12]
GriseofulvinPVPSolvent Evaporation1:2011-fold greater dissolution than the pure drug.[3]
TectorigeninPVP and PEG 4000Solvent EvaporationNot Specified4.35 times more in vitro drug release than pure drug after 2.5 hours.[1]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a precisely weighed amount of this compound and the selected carrier (e.g., PVP K30) in a suitable common solvent (e.g., ethanol or methanol) in a round-bottom flask.[7]

  • Mixing: Stir the solution at room temperature until a clear solution is obtained, ensuring complete dissolution of both components.

  • Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.[7]

  • Post-Processing: Gently scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.[11]

  • Storage: Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.

Characterization: In Vitro Dissolution Study
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: Prepare a suitable dissolution medium, such as a phosphate buffer at pH 6.8, to simulate intestinal conditions.[8]

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Add a weighed amount of the this compound solid dispersion (equivalent to a specific dose of this compound) to the dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 100 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).[8]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][13]

  • Comparison: Perform the same dissolution study on pure this compound as a control.

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_char Characterization Stage cluster_analysis Data Analysis A 1. Weigh this compound & Carrier B 2. Dissolve in Common Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying C->D E 5. Pulverize & Sieve D->E F DSC E->F G PXRD E->G H FTIR E->H I SEM E->I J In Vitro Dissolution E->J L Assess Physical State F->L G->L K Compare Dissolution Profiles J->K

Caption: Workflow for Preparation and Characterization of this compound Solid Dispersion.

Troubleshooting_Logic Start Experiment Start: Low Solubility Enhancement Q1 Is the drug-to-carrier ratio optimized? Start->Q1 Sol1 Action: Optimize Drug:Carrier Ratio Q1->Sol1 No Q2 Is the carrier appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Screen Alternative Carriers (e.g., PEG, HPMC) Q2->Sol2 No Q3 Is the preparation method efficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Try Alternative Method (e.g., Spray Drying) Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting Logic for Low Solubility Enhancement of this compound Solid Dispersions.

References

Optimizing Engeletin concentration for anti-inflammatory effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Engeletin in anti-inflammatory studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro anti-inflammatory experiments?

A1: Based on published studies, a starting range of 5 µM to 50 µM is recommended for most cell lines. A 50 µM concentration has been shown to effectively inhibit the NF-κB pathway and IL-1β release in LPS-stimulated macrophages.[1][2] In other models, such as hypoxia-reoxygenation injury in H9c2 cells or TNF-α-induced damage in chondrocytes, concentrations between 5 µM and 20 µM have been used effectively.[3][4] It is crucial to perform a dose-response experiment for your specific cell type and inflammatory stimulus, as effects can be concentration-dependent. For instance, one study noted that while 50 µM of this compound inhibited IL-1β protein release, a lower concentration of 10 µM actually increased IL-1β mRNA expression.[1][2]

Q2: Is this compound cytotoxic to cells?

A2: this compound generally exhibits low cytotoxicity.[1][5][6] Studies have shown no significant impact on the viability of H9c2 cardiomyocytes at concentrations up to 20 µM, and minimal toxicity in chondrocytes at concentrations as high as 160 µM.[3][4] However, it is mandatory to perform a cell viability assay (e.g., MTT or CCK-8) on your specific cell line using your intended concentration range before proceeding with functional assays.

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound's primary anti-inflammatory mechanism involves the suppression of key signaling pathways. It inhibits the phosphorylation and activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][7][8] By blocking these pathways, this compound reduces the expression and release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and nitric oxide (NO).[3][9][10][11] Additionally, this compound can activate the Nrf2 antioxidant pathway, which helps mitigate oxidative stress associated with inflammation.[3][12]

Q4: I am having trouble dissolving this compound for my cell culture experiments. What should I do?

A4: this compound has limited aqueous solubility, which can be a challenge.[13] It is standard practice to first dissolve this compound in a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Anti-Inflammatory Effect Observed 1. Concentration Too Low: The this compound concentration may be insufficient for your specific cell type or stimulus intensity. 2. Compound Degradation: Improper storage or handling of this compound stock. 3. Ineffective Inflammatory Stimulus: The concentration or activity of LPS/TNF-α may be too low or the agent may have degraded.1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Prepare a fresh stock solution of this compound from powder. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 3. Test a new batch of the inflammatory agent and optimize its concentration to achieve a robust inflammatory response.
High Cell Death in this compound-Treated Wells 1. Concentration Too High: The this compound concentration may be cytotoxic to your specific cell line. 2. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium is too high.1. Conduct a cell viability assay (e.g., MTT, CCK-8) to determine the maximum non-toxic concentration.[14] 2. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium. Include a vehicle control to confirm DMSO is not the cause of toxicity.
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Pipetting Errors: Inaccurate dispensing of this compound, stimulus, or assay reagents. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations.1. Ensure a homogenous single-cell suspension before plating. Mix gently between seeding replicates. 2. Use calibrated pipettes and proper technique. For multi-well plates, consider using a multi-channel pipette. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.

Data Presentation: Effective this compound Concentrations

The following table summarizes effective concentrations of this compound reported in various in-vitro studies.

Cell TypeInflammatory StimulusEffective Concentration(s)Observed EffectCitation(s)
J774A.1 MacrophagesLPS50 µMInhibition of IL-1β and IL-6 mRNA expression.[11]
RAW 264.7 MacrophagesLPS50 µMInhibition of NF-κB pathway.[1][2]
H9c2 CardiomyocytesHypoxia-Reoxygenation5, 10, 20 µMReduced expression of IL-1β, IL-6, TNF-α.[3]
Rat ChondrocytesTNF-α10, 20 µMReversed activation of NF-κB and MAPK pathways.[4]
Nucleus Pulposus (NP) CellsTNF-αNot specifiedAttenuated apoptosis and inflammation.[5][6][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 5, 10, 20, 40, 80, 100 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16] Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells and incubate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[16][17]

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.[16][18] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Protocol 3: Cytokine Quantification (ELISA)

This protocol outlines a sandwich ELISA for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[19]

  • Sample Incubation: Wash the plate. Add cell culture supernatants (collected from your experiment) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[19] Incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[19]

  • Measurement: Read the absorbance at 450 nm.[19] Quantify the cytokine concentration in samples by interpolating from the standard curve.[20]

Visualizations

Engeletin_Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nuclear Events LPS LPS / TNF-α p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK Transcription Gene Transcription p38->Transcription ERK->Transcription JNK->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Transcription translocates to nucleus Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_assays Downstream Analysis A 1. Cell Culture Seed cells in multi-well plates B 2. Cytotoxicity Test (MTT/CCK-8) Determine non-toxic concentration range of this compound A->B C 3. Pre-treatment Incubate cells with various concentrations of this compound B->C D 4. Inflammatory Stimulation Add stimulus (e.g., LPS, TNF-α) C->D E 5. Incubation Allow inflammatory response to develop (e.g., 24h) D->E F 6. Sample Collection Collect cell culture supernatant and cell lysates E->F G Griess Assay (NO) F->G H ELISA (Cytokines) F->H I Western Blot (p-p65, p-MAPK) F->I

Caption: General workflow for in-vitro anti-inflammatory testing.

Troubleshooting_Guide Start Experiment shows unexpected results (e.g., no effect, high toxicity) CheckViability Did you perform a cell viability assay? Start->CheckViability PerformViability ACTION: Run MTT/CCK-8 assay. Determine max non-toxic dose. CheckViability->PerformViability No CheckControls Are controls working as expected? (Stimulated vs. Unstimulated) CheckViability->CheckControls Yes PerformViability->CheckControls TroubleshootStimulus ACTION: Check stimulus activity. Use a new batch or titrate concentration. CheckControls->TroubleshootStimulus No CheckConcentration Is this compound concentration optimal? CheckControls->CheckConcentration Yes TroubleshootStimulus->CheckConcentration DoseResponse ACTION: Perform a dose-response experiment. CheckConcentration->DoseResponse No / Unsure CheckSolubility ACTION: Check this compound stock. Ensure it's fully dissolved. Prepare fresh stock. CheckConcentration->CheckSolubility Yes, but still no effect End Proceed with optimized protocol DoseResponse->End CheckSolubility->End

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Engeletin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Engeletin in various solvents. This information is intended for researchers, scientists, and drug development professionals to aid in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound, also known as Dihydrokaempferol 3-rhamnoside, is a flavanonol glycoside.[1] It presents as a white powder.[1] Key properties include:

  • CAS Number: 572-31-6[1]

  • Molecular Formula: C₂₁H₂₂O₁₀[2]

  • Molecular Weight: 434.4 g/mol [1][2]

  • Solubility: It is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of at least 83.3 mg/mL.[1]

Q2: What are the general factors that can affect the stability of this compound?

As a flavonoid, the stability of this compound can be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the stability of flavonoids.[3]

  • Temperature: Higher temperatures can accelerate the degradation of flavonoids.[4]

  • Light: Exposure to light can lead to the degradation of light-sensitive compounds, including some flavonoids.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent Type: The nature of the solvent plays a crucial role in the stability of flavonoids.[5][6]

  • Presence of Enzymes: If working with biological matrices, enzymatic degradation can occur.

  • Interactions with other molecules: The presence of other compounds, such as ascorbic acid, can affect flavonoid stability.[7]

Q3: In which solvents is this compound likely to be most stable?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound stability.

Problem Possible Cause Suggested Solution
Unexpectedly low concentration of this compound in solution. Degradation due to inappropriate solvent, pH, temperature, or light exposure.- Prepare fresh solutions before each experiment. - Store stock solutions in a dark, refrigerated, or frozen environment. - Use amber vials or cover containers with aluminum foil to protect from light. - Consider using aprotic solvents for stock solutions. - Buffer the solution to an appropriate pH if working in aqueous media.
Appearance of new peaks in HPLC chromatogram over time. This compound degradation into other compounds.- This is indicative of instability. Analyze the degradation products to understand the degradation pathway. - Optimize storage and experimental conditions to minimize degradation. - If unavoidable, identify and quantify the degradation products as part of the stability study.
Precipitation of this compound from solution. Poor solubility or change in solvent composition/temperature.- Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. - If using a mixed-solvent system, be mindful of changes in the solvent ratio which can affect solubility. - Check for temperature fluctuations, as solubility is often temperature-dependent.
Inconsistent experimental results. Variable stability of this compound between experiments.- Standardize the preparation and handling of this compound solutions. - Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. - Always include a freshly prepared standard for calibration in each analytical run.

Experimental Protocols

Protocol: General Method for Assessing this compound Stability in a Specific Solvent

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound (high purity standard)

  • Solvent of interest (e.g., Ethanol, Methanol, Acetonitrile, Water, DMSO)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath for temperature control

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber vials to protect from light.

  • Storage Conditions: Store the vials under the desired experimental conditions (e.g., specific temperature, pH). A control sample should be stored at a condition known to minimize degradation (e.g., -20°C).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. The mobile phase and detection wavelength should be optimized for this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured table. Below is a template that can be used to record and present your experimental findings.

Table 1: Stability of this compound in Various Solvents at a Specified Temperature (e.g., 25°C)

SolventTime (hours)This compound Concentration (µg/mL)% RemainingObservations
DMSO 0Initial Concentration100%Clear solution
24Measured ConcentrationCalculated %e.g., No color change
48Measured ConcentrationCalculated %e.g., No precipitation
Ethanol 0Initial Concentration100%Clear solution
24Measured ConcentrationCalculated %e.g., Slight yellowing
48Measured ConcentrationCalculated %e.g., Degradation peaks observed
Water (pH 7) 0Initial Concentration100%Clear solution
24Measured ConcentrationCalculated %e.g., Significant decrease
48Measured ConcentrationCalculated %e.g., Further degradation

Note: The data in this table is for illustrative purposes only. Researchers should replace it with their own experimental data.

Visualizations

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Engeletin_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples storage_conditions Store at Defined Temperature & pH prep_samples->storage_conditions sampling Sample at Time Intervals storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

Factors Influencing Flavonoid Stability

This diagram shows the key factors that can impact the stability of flavonoids like this compound.

Flavonoid_Stability_Factors cluster_factors Influencing Factors center This compound Stability Temperature Temperature center->Temperature pH pH center->pH Light Light Exposure center->Light Solvent Solvent Type center->Solvent Oxygen Oxygen center->Oxygen Enzymes Enzymes center->Enzymes

References

Technical Support Center: Alternative Cell Viability Assays for Engeletin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and implementing alternative cell viability assays for Engeletin, a flavonoid compound known to interfere with common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why are standard colorimetric cell viability assays like MTT not recommended for this compound?

A1: Flavonoids, including this compound, are known to have antioxidant properties and can directly reduce tetrazolium salts like MTT, MTS, and XTT to formazan. This leads to a false positive signal, suggesting higher cell viability than is actually present. Additionally, the inherent color of flavonoid extracts can interfere with absorbance readings.

Q2: What are the most suitable alternative cell viability assays for this compound?

A2: Several alternative methods are recommended to circumvent the issues associated with colorimetric assays:

  • ATP-Based Assays: These assays measure the level of intracellular ATP, a direct indicator of metabolically active, viable cells. They are generally not affected by the reducing potential of flavonoids.

  • Impedance-Based Assays: These label-free, real-time assays monitor changes in electrical impedance caused by cell adhesion, proliferation, and morphology. They provide continuous data on cell health over time.

  • Live-Cell Imaging Assays: These methods use fluorescent dyes that are excluded from live cells or become fluorescent upon entering dead cells to visually and quantitatively distinguish between live and dead cell populations.

Q3: Can the autofluorescence of this compound interfere with live-cell imaging assays?

A3: Yes, flavonoids can exhibit autofluorescence, which may interfere with the fluorescent signals of the dyes used in live-cell imaging. It is crucial to include appropriate controls, such as cells treated with this compound alone (without fluorescent dyes), to measure the background fluorescence. Selecting dyes with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound is also recommended.

Troubleshooting Guides

ATP-Based Assays (e.g., CellTiter-Glo®)
Issue Possible Cause Solution
High background luminescence Contamination of reagents or labware with ATP.Use ATP-free water and consumables. Ensure aseptic technique.
Low signal or poor sensitivity Low cell number. Incomplete cell lysis.Optimize cell seeding density. Ensure complete mixing after adding the lysis reagent.
Variability between replicates Inconsistent pipetting. Edge effects in the microplate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Signal quenching Interference of this compound with the luciferase enzyme.Run a control with a known amount of ATP in the presence and absence of this compound to check for enzyme inhibition.
Impedance-Based Assays (e.g., xCELLigence RTCA)
Issue Possible Cause Solution
No or low Cell Index (CI) reading Poor cell adhesion. Incorrect cell seeding density.Ensure plates are coated with an appropriate extracellular matrix if necessary. Optimize cell number; too few or too many cells can lead to poor signal.
High variability in CI between wells Uneven cell distribution. Edge effects.Gently swirl the plate after seeding to ensure even distribution. Allow the plate to sit at room temperature for 30 minutes before placing it in the incubator.
Sudden drop in CI not related to cytotoxicity Detachment of cells due to overgrown monolayer.Optimize the initial cell seeding density to ensure cells remain in the logarithmic growth phase for the duration of the experiment.
Compound interference This compound may alter the electrical properties of the medium.Run a media-only control with this compound to assess any direct effect on impedance readings.
Live-Cell Imaging Assays
Issue Possible Cause Solution
High background fluorescence Autofluorescence of this compound. Non-specific dye binding.Image cells treated with this compound alone to determine its autofluorescence profile. Optimize dye concentration and washing steps.
Weak fluorescent signal Insufficient dye concentration or incubation time. Photobleaching.Titrate the dye concentration and optimize the incubation period. Minimize light exposure and use an anti-fade mounting medium if applicable.
Inconsistent staining Uneven dye distribution. Cell clumping.Ensure thorough mixing of the dye in the media. Ensure a single-cell suspension before staining.
Cell toxicity from the dye The fluorescent dye itself is causing cell death.Use the lowest effective concentration of the dye and minimize incubation time. Choose a dye known for low cytotoxicity.

Quantitative Data Summary

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compound ChondrocytesCCK-8336[1]
Baicalein Caco-2Proliferation Assay39.7 ± 2.3[2]
Diosmin Caco-2Proliferation Assay203.6 ± 15.5[2]
Fisetin CHO-OATP2B1Inhibition Assaysingle-digit µM[3]
Genistein CHO-OATP2B1Inhibition Assaysingle-digit µM[3]
Luteolin CHO-OATP2B1Inhibition Assaysingle-digit µM[3]
Quercetin CHO-OATP2B1Inhibition Assaysingle-digit µM[3]

Note: The provided IC50 values should be interpreted with caution due to the different experimental conditions and cell lines used. The data for flavonoids other than this compound are intended to highlight the range of potencies and the importance of selecting an appropriate, non-interfering assay.

Experimental Protocols

ATP-Based Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix thoroughly.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Impedance-Based Cytotoxicity Assay Protocol (using xCELLigence)

This protocol is a general guideline for the xCELLigence Real-Time Cell Analyzer (RTCA) system.

  • Background Measurement: Add 50-100 µL of cell culture medium to each well of an E-Plate 96. Place the E-Plate in the RTCA station inside the incubator to measure the background impedance.[4]

  • Cell Seeding: Add 100 µL of cell suspension at the optimal seeding density to each well. Allow the plate to rest at room temperature for 30 minutes to ensure even cell distribution before placing it back into the RTCA station.[5]

  • Cell Proliferation Monitoring: Monitor cell adhesion and proliferation in real-time by recording the Cell Index (CI) every 15-30 minutes.

  • Compound Addition: Once cells are in the logarithmic growth phase (typically 18-24 hours post-seeding), pause the measurement. Remove the E-Plate and add various concentrations of this compound. Include vehicle-only controls.

  • Real-Time Cytotoxicity Monitoring: Return the E-Plate to the RTCA station and resume the measurement, recording the CI in real-time for the desired duration (e.g., 72 hours).[5]

  • Data Analysis: The RTCA software can be used to plot the CI over time and calculate parameters such as the time-dependent IC50 values.

Live-Cell Imaging Cytotoxicity Assay Protocol

This protocol is a general guideline and should be adapted based on the specific fluorescent dyes and imaging system used.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom imaging plate and allow them to adhere overnight.

  • Staining and Treatment:

    • Prepare a working solution of a live/dead cell staining cocktail (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-III for dead cells) in your cell culture medium.[6]

    • Remove the old medium from the cells and add the staining solution containing the different concentrations of this compound.

  • Incubation: Incubate the plate under standard cell culture conditions for the desired treatment period. The incubation time for the dyes may vary (typically 15-30 minutes) and should be optimized.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the chosen dyes.

    • It is crucial to acquire images from a control well containing cells treated with this compound but without the fluorescent dyes to assess the level of autofluorescence.

  • Image Analysis:

    • Use image analysis software to count the number of live (e.g., green fluorescent) and dead (e.g., red fluorescent) cells in each image.

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and subsequent IκB degradation.

This compound's Modulation of MAPK and Nrf2 Signaling Pathways

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / Inflammatory Stimuli MAPKKK MAPKKK Stress->MAPKKK Keap1 Keap1 Stress->Keap1 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Translocation & Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->MAPK Inhibits This compound->Keap1 Inhibits Inflammation Inflammation Apoptosis AP1->Inflammation ARE ARE Nrf2_nuc->ARE Binds Antioxidant Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant

Caption: this compound inhibits MAPK signaling and activates the Nrf2 antioxidant response pathway.

Experimental Workflow for Alternative Cell Viability Assays

G cluster_setup Experimental Setup cluster_assays Alternative Assays cluster_analysis Data Analysis Seed Seed Cells in Microplate Treat Treat with this compound (and controls) Seed->Treat ATP ATP-Based Assay (Luminescence) Treat->ATP Impedance Impedance-Based Assay (Real-Time Monitoring) Treat->Impedance Imaging Live-Cell Imaging (Fluorescence) Treat->Imaging Quantify Quantify Signal (Luminescence, Impedance, Fluorescence) ATP->Quantify Impedance->Quantify Imaging->Quantify Calculate Calculate % Viability Quantify->Calculate IC50 Determine IC50 Calculate->IC50

Caption: A generalized workflow for assessing this compound's cytotoxicity using alternative viability assays.

References

Technical Support Center: Engeletin in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Engeletin in experimental settings. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you mitigate degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as dihydrokaempferol 3-rhamnoside, is a naturally occurring flavononol glycoside.[1] It is recognized for a variety of biological activities, including potent anti-inflammatory, antioxidant, and anti-diabetic effects.[2] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, which are critical in cellular responses to stress and inflammation.[3][4]

Q2: What are the main factors that can cause this compound to degrade in an experimental setting?

Like many flavonoids, this compound's stability can be compromised by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and can degrade in neutral or alkaline solutions.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[6]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.

Q3: How should I prepare a stock solution of this compound?

For optimal stability and solubility, it is recommended to prepare this compound stock solutions in dimethyl sulfoxide (DMSO).[8] A general protocol is provided in the "Experimental Protocols" section below.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C for long-term stability, potentially for up to three years.[8]

  • Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C and are generally stable for up to one year.[8] Avoid repeated freeze-thaw cycles.

Q5: My experiment with this compound is not producing the expected results. How can I troubleshoot this?

If you suspect this compound degradation is affecting your experiment, refer to the "Troubleshooting Guide" below. It provides a step-by-step approach to identifying and resolving potential issues with your this compound solutions.

Troubleshooting Guide

This guide will help you diagnose and address potential issues related to this compound degradation in your experiments.

Logical Flow for Troubleshooting

Caption: Troubleshooting workflow for experiments involving this compound.

Troubleshooting Steps in Q&A Format

Step 1: Have you checked the basics of your this compound stock solution?

  • How old is your stock solution? Stock solutions in DMSO are typically stable for up to a year when stored at -80°C.[8] If your stock is older, consider preparing a fresh one.

  • How was it stored? Ensure it was consistently stored at -80°C and protected from light. Repeated freeze-thaw cycles should be avoided by preparing small aliquots.

  • Is there any visible precipitate or color change? Any change in the physical appearance of the solution could indicate precipitation or degradation.

Step 2: Have you validated the biological activity of your this compound?

  • If you suspect degradation, it is crucial to test the activity of your current stock. A straightforward way to do this is through an in vitro antioxidant assay, such as the DPPH or ABTS radical scavenging assay. A detailed protocol is provided in the "Experimental Protocols" section. A significant decrease in antioxidant capacity compared to a fresh standard would confirm degradation.

Step 3: Have you prepared a fresh stock solution and repeated the experiment?

  • If degradation is confirmed or suspected, the most reliable solution is to prepare a fresh stock solution from the powder. Follow the detailed protocol for stock solution preparation.

  • When repeating the experiment, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells.

Step 4: Could other experimental factors be at play?

  • If a fresh, validated stock of this compound still does not yield the expected results, consider other variables in your experimental setup. This could include issues with cell line health, contamination, reagent quality, or the experimental protocol itself.

Data on this compound Stability

While specific quantitative stability data for this compound is limited, the following tables provide estimates based on the known stability of structurally similar flavonol glycosides. This data should be used as a guideline, and it is recommended to validate the stability of this compound under your specific experimental conditions.

Table 1: Estimated Temperature Stability of this compound in Aqueous Solution (pH 7.0)

TemperatureEstimated Half-lifeRecommendations
4°CWeeksSuitable for short-term storage of working solutions.
25°C (Room Temp)DaysPrepare fresh working solutions daily.
37°C (Incubator)HoursAdd to culture medium immediately before use.
100°CMinutesAvoid boiling or autoclaving solutions containing this compound.[9]

Table 2: Estimated pH Stability of this compound at Room Temperature

pHEstimated StabilityRecommendations
3.0 - 5.0HighMore stable in acidic conditions.[5]
6.0 - 7.0ModerateUse promptly after dilution in neutral buffers or media.
> 7.5LowProne to rapid degradation in alkaline conditions.

Table 3: General Recommendations for Handling this compound

ConditionRecommendationRationale
Light Exposure Work with solutions in a subdued light environment. Store solutions in amber vials or wrapped in foil.Flavonoids can undergo photodegradation.[7]
Oxygen Exposure Use degassed solvents for preparing solutions if possible. Keep containers tightly sealed.To minimize oxidative degradation.
Solvent Use DMSO for stock solutions. For aqueous working solutions, prepare fresh from the DMSO stock.This compound has good solubility and stability in DMSO.[8]
Freeze-Thaw Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.Minimizes potential for degradation with each cycle.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -80°C.[8]

Protocol 2: Validation of this compound Activity using DPPH Radical Scavenging Assay

This protocol allows for a quick assessment of the antioxidant activity of your this compound solution, which is a good indicator of its integrity.

  • Materials:

    • This compound stock solution (and a freshly prepared standard for comparison, if available)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at ~517 nm

  • Procedure:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. This solution should have a deep purple color.

    • Prepare a serial dilution of your this compound stock solution in the same solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of your this compound dilutions to the wells. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

    • Interpretation: A reduction in absorbance (discoloration from purple to yellow) indicates radical scavenging activity. The percentage of scavenging can be calculated and compared to a fresh standard to assess for degradation.[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

Engeletin_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway tnf TNF-α p65_ikb p65/IκBα Complex tnf->p65_ikb activates p65 p65 p65_ikb->p65 IκBα degradation nucleus_nfkb Nucleus p65->nucleus_nfkb translocation inflammation Inflammation (IL-6, COX-2) nucleus_nfkb->inflammation gene transcription engeletin_nfkb This compound engeletin_nfkb->p65_ikb inhibits degradation stress Cellular Stress jnk_p38 JNK/p38 stress->jnk_p38 activates ap1 AP-1 jnk_p38->ap1 activates nucleus_mapk Nucleus ap1->nucleus_mapk translocation ecm_degradation ECM Degradation (MMPs) nucleus_mapk->ecm_degradation gene transcription engeletin_mapk This compound engeletin_mapk->jnk_p38 inhibits phosphorylation ros Oxidative Stress (ROS) keap1_nrf2 Keap1/Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 release nucleus_nrf2 Nucleus nrf2->nucleus_nrf2 translocation are Antioxidant Response Element (ARE) nucleus_nrf2->are antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD) are->antioxidant_enzymes gene transcription engeletin_nrf2 This compound engeletin_nrf2->keap1_nrf2 promotes dissociation

Caption: this compound's modulation of key cellular signaling pathways.

Experimental Workflow for Cell-Based Assays

This diagram outlines a typical workflow for assessing the effects of this compound in a cell culture model.

Experimental_Workflow prep Step 1: Preparation Prepare fresh working solution of this compound from -80°C stock. Dilute in cell culture medium. seeding Step 2: Cell Seeding Seed cells in appropriate culture plates and allow to adhere overnight. prep->seeding treatment Step 3: Treatment Pre-treat cells with this compound for a specified duration (e.g., 2 hours). seeding->treatment stimulation Step 4: Stimulation Induce inflammation/stress with an agonist (e.g., TNF-α, LPS). treatment->stimulation incubation Step 5: Incubation Incubate for the desired experimental period (e.g., 24 hours). stimulation->incubation analysis Step 6: Analysis Harvest cells or supernatant for downstream analysis (e.g., Western Blot, qPCR, ELISA). incubation->analysis

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Engeletin-Cyclodextrin Inclusion Complexes for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with engeletin and cyclodextrin inclusion complexes to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is an this compound-cyclodextrin inclusion complex?

A1: An this compound-cyclodextrin inclusion complex is a supramolecular assembly where a single molecule of this compound (the "guest") is encapsulated within the cavity of a cyclodextrin molecule (the "host"). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to entrap poorly water-soluble molecules like this compound, thereby increasing their apparent aqueous solubility and stability.

Q2: Why is enhancing the solubility of this compound important?

A2: this compound, a natural flavonoid, exhibits a range of promising pharmacological activities, including anti-inflammatory and antioxidant effects. However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to low bioavailability. By forming an inclusion complex with cyclodextrins, the solubility of this compound can be significantly improved, potentially enhancing its absorption and therapeutic efficacy.

Q3: Which type of cyclodextrin is best for complexation with this compound?

A3: The choice of cyclodextrin depends on factors such as the size and shape of the guest molecule, the desired solubility enhancement, and the intended application. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the suitable size of their hydrophobic cavity for encapsulating flavonoid molecules. HP-β-CD often offers superior solubility enhancement and is generally considered to have a better safety profile for parenteral applications compared to unmodified β-CD.

Q4: What are the common methods for preparing this compound-cyclodextrin inclusion complexes?

A4: Several methods can be employed, with the choice depending on the physicochemical properties of this compound and the desired characteristics of the final product. Common techniques include:

  • Co-evaporation: This method involves dissolving both this compound and the cyclodextrin in a suitable solvent, followed by evaporation of the solvent to obtain the solid inclusion complex.

  • Freeze-drying (Lyophilization): An aqueous solution of this compound and cyclodextrin is frozen and then subjected to a high vacuum to sublimate the water, resulting in a porous and often amorphous powder of the inclusion complex.

  • Kneading: A paste is formed by mixing the cyclodextrin with a small amount of water or a hydroalcoholic solution, to which this compound is gradually added and kneaded for a specific duration.

Q5: How can I confirm the formation of an this compound-cyclodextrin inclusion complex?

A5: The formation of an inclusion complex can be confirmed using various analytical techniques that probe the changes in the physicochemical properties of this compound upon encapsulation. These include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of this compound, such as shifts or disappearance of characteristic peaks, can indicate its inclusion within the cyclodextrin cavity.

  • Differential Scanning Calorimetry (DSC): The melting point peak of this compound may shift, broaden, or disappear in the thermogram of the inclusion complex, suggesting its encapsulation.

  • X-ray Diffraction (XRD): A change from a crystalline to an amorphous pattern in the diffractogram of the complex compared to the pure components is indicative of inclusion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin in the NMR spectrum provide strong evidence of complex formation and can elucidate the geometry of the inclusion.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and characterization of this compound-cyclodextrin inclusion complexes.

Issue 1: Low Solubility Enhancement

Possible Cause Troubleshooting Step
Incorrect Cyclodextrin Type The cavity size of the chosen cyclodextrin may not be optimal for this compound. Consider screening different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit.
Suboptimal Molar Ratio The molar ratio of this compound to cyclodextrin influences the complexation efficiency. Perform a phase solubility study to determine the optimal stoichiometry (e.g., 1:1, 1:2).
Inefficient Preparation Method The chosen preparation method may not be effective. If using a physical mixture, try a method that promotes greater interaction, such as co-evaporation or freeze-drying.
Presence of Competing Molecules Other molecules in the solution may be competing with this compound for the cyclodextrin cavity. Ensure the purity of your starting materials and solvent.

Issue 2: Inconclusive Analytical Results

Possible Cause Troubleshooting Step
FTIR: No Significant Spectral Changes The interaction between this compound and the cyclodextrin may be weak. Ensure the sample is properly prepared (e.g., dry KBr pellet) and increase the concentration of the complex if possible. Also, compare the spectrum of the complex with that of a simple physical mixture of this compound and the cyclodextrin.
DSC: Melting Peak of this compound Still Present This suggests that not all of the this compound has been encapsulated. Try increasing the molar ratio of cyclodextrin to this compound or using a more efficient preparation method like freeze-drying to achieve a higher degree of amorphization.
XRD: Crystalline Peaks of this compound Remain Similar to the DSC issue, this indicates incomplete complexation. Optimize the preparation method and molar ratio.
NMR: No Significant Chemical Shift Changes The solvent used for the NMR analysis may be disrupting the inclusion complex. Ensure a suitable solvent (e.g., D₂O) is used. Also, check the concentration of the sample; it may be too low to observe significant shifts.

Issue 3: Poor Yield of the Inclusion Complex

Possible Cause Troubleshooting Step
Loss of Product During Preparation During filtration or transfer steps, some of the complex may be lost. Handle the product carefully, and for methods like co-precipitation, ensure complete precipitation and recovery.
Inappropriate Solvent for Co-evaporation The solvent may not be effectively dissolving both this compound and the cyclodextrin. Experiment with different solvent systems to ensure complete dissolution before evaporation.
Incomplete Freeze-Drying Residual water can lead to a sticky product and inaccurate yield determination. Ensure the freeze-drying process is complete by monitoring the temperature and pressure.

Data Presentation

Table 1: Illustrative Solubility Data for this compound and its Cyclodextrin Inclusion Complexes

Compound Cyclodextrin Solubility in Water (µg/mL) Solubility Enhancement Factor
This compound-[Illustrative Value: ~10]-
This compound-β-CD Complexβ-Cyclodextrin[Illustrative Value: ~150][Illustrative Value: ~15]
This compound-HP-β-CD ComplexHydroxypropyl-β-Cyclodextrin[Illustrative Value: ~500][Illustrative Value: ~50]

Note: The values in this table are illustrative examples to demonstrate the expected trend in solubility enhancement. Specific experimental data for this compound was not available in the searched literature. This compound has been reported to have limited aqueous solubility.

Experimental Protocols

1. Phase Solubility Study

This protocol is used to determine the stoichiometry and stability constant of the this compound-cyclodextrin inclusion complex.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspensions to separate the undissolved this compound.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Determine the concentration of dissolved this compound in each filtered solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex.

2. Preparation of Inclusion Complex by Co-evaporation

  • Accurately weigh the desired molar ratio of this compound and cyclodextrin (e.g., 1:1).

  • Dissolve the cyclodextrin in a suitable volume of deionized water.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Collect the resulting solid powder, which is the this compound-cyclodextrin inclusion complex.

  • Further dry the powder in a vacuum oven to remove any residual solvent.

3. Preparation of Inclusion Complex by Freeze-Drying

  • Prepare an aqueous solution containing the desired molar ratio of this compound and cyclodextrin (e.g., 1:1). A small amount of a co-solvent may be used to initially dissolve the this compound if necessary, but the final solution should be predominantly aqueous.

  • Stir the solution until both components are fully dissolved.

  • Freeze the solution at a low temperature (e.g., -80 °C) until it is completely solid.

  • Place the frozen sample in a freeze-dryer and apply a high vacuum.

  • The water will sublimate from the solid state to the vapor state, leaving a porous, dry powder of the inclusion complex.

  • The process is complete when the sample reaches a constant weight.

4. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare individual samples of pure this compound, the pure cyclodextrin, a physical mixture of this compound and the cyclodextrin in the same molar ratio as the complex, and the prepared inclusion complex.

  • For each sample, mix a small amount (1-2 mg) with dry potassium bromide (KBr) (approximately 100-200 mg).

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Record the FTIR spectrum of each pellet over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra to identify any changes in the characteristic peaks of this compound upon complexation.

5. Characterization by Differential Scanning Calorimetry (DSC)

  • Accurately weigh a small amount (3-5 mg) of the sample (pure this compound, pure cyclodextrin, physical mixture, or inclusion complex) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan should be used as a reference.

  • Place both the sample and reference pans in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

  • Analyze the thermograms for changes in the melting endotherm of this compound.

6. Characterization by X-ray Diffraction (XRD)

  • Place a small amount of the powdered sample (pure this compound, pure cyclodextrin, physical mixture, or inclusion complex) onto a sample holder.

  • Mount the sample holder in the X-ray diffractometer.

  • Scan the sample over a specific range of 2θ angles (e.g., 5-50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Record the diffraction intensity as a function of the 2θ angle.

  • Compare the diffraction patterns of the different samples to assess changes in the crystallinity of this compound.

7. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve accurately weighed amounts of the sample (pure this compound, pure cyclodextrin, or inclusion complex) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum of each sample.

  • For more detailed structural information, 2D NMR experiments such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be performed on the inclusion complex to identify through-space interactions between the protons of this compound and the cyclodextrin.

  • Analyze the spectra for changes in the chemical shifts of the protons of both the host and guest molecules.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_method Choose Preparation Method (e.g., Co-evaporation) dissolve Dissolve this compound & Cyclodextrin prep_method->dissolve mix Mix Solutions dissolve->mix evaporate Evaporate Solvent mix->evaporate collect Collect Complex evaporate->collect ftir FTIR collect->ftir dsc DSC collect->dsc xrd XRD collect->xrd nmr NMR collect->nmr solubility Solubility Assay collect->solubility Troubleshooting_Low_Solubility cluster_causes Potential Causes cluster_solutions Solutions start Low Solubility Enhancement Observed cause1 Incorrect Cyclodextrin start->cause1 cause2 Suboptimal Molar Ratio start->cause2 cause3 Inefficient Preparation Method start->cause3 sol1 Screen Different Cyclodextrins cause1->sol1 sol2 Perform Phase Solubility Study cause2->sol2 sol3 Try Co-evaporation or Freeze-drying cause3->sol3

Validation & Comparative

Engeletin and Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural polyphenolic compounds, both engeletin and quercetin have garnered significant attention from the scientific community for their potent antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these flavonoids.

Quantitative Antioxidant Activity

A direct comparison of the antioxidant activity of this compound and quercetin is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions. The following table summarizes the available 50% inhibitory concentration (IC50) values from various in vitro antioxidant assays. It is crucial to note that these values are collated from different studies and that variations in experimental protocols can influence the results. Therefore, this data should be interpreted as indicative rather than absolute.

Antioxidant AssayThis compound (Kaempferol-3-O-rhamnoside) IC50Quercetin IC50Reference Compound
DPPH Radical Scavenging Activity 14.6 µg/mL0.55 µg/mLBHT: 5.45 µg/mL
ABTS Radical Scavenging Activity 18.75 µg/mL1.17 µg/mLNot specified

Disclaimer: The IC50 values presented above are from separate studies and are not the result of a direct head-to-head comparison. Variations in assay conditions, reagents, and instrumentation can affect these values.

Mechanistic Insights into Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through multiple mechanisms, primarily by donating a hydrogen atom to neutralize free radicals and by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

This compound , also known as kaempferol-3-O-rhamnoside, has been shown to exhibit significant antioxidant and anti-inflammatory activities.[1] Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress.[2]

Quercetin , a widely studied flavonol, is a potent antioxidant that scavenges a variety of reactive oxygen species (ROS).[3][4] Similar to this compound, quercetin's antioxidant activity is also mediated through the Nrf2 pathway.[5][6] Furthermore, quercetin can chelate metal ions, thereby preventing the generation of free radicals.[4] Both flavonoids have also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which is closely linked to oxidative stress.

Signaling Pathway Diagram

The following diagram illustrates the central role of the Nrf2 and NF-κB signaling pathways in mediating the antioxidant and anti-inflammatory effects of this compound and quercetin.

Antioxidant_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NF-κB NF-κB This compound->NF-κB inhibits Quercetin Quercetin Quercetin->Nrf2 activates Quercetin->NF-κB inhibits Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB inhibits Inflammatory Genes (e.g., TNF-α, IL-6) Inflammatory Genes (e.g., TNF-α, IL-6) NF-κB->Inflammatory Genes (e.g., TNF-α, IL-6) induces expression Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) induces expression Antioxidant Genes (e.g., HO-1, NQO1)->Oxidative Stress reduces Inflammatory Genes (e.g., TNF-α, IL-6)->Inflammatory Stimuli amplifies

Caption: Nrf2 and NF-κB signaling pathways modulated by this compound and quercetin.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with test compound solution A->C B Prepare various concentrations of test compound (this compound/Quercetin) B->C D Incubate in the dark (typically 30 min) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Serial dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or BHT) are prepared.

  • A fixed volume of the DPPH solution is added to each dilution of the test compounds and the standard.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in color is measured spectrophotometrically.

Experimental Workflow:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate B Incubate in the dark (12-16 hours) A->B C Dilute ABTS•+ solution to obtain a specific absorbance at 734 nm B->C E Mix diluted ABTS•+ solution with test compound solution C->E D Prepare various concentrations of test compound (this compound/Quercetin) D->E F Incubate for a specific time (e.g., 6 min) E->F G Measure absorbance (at 734 nm) F->G H Calculate % inhibition and IC50 G->H

References

A Comparative Analysis of the Anti-Inflammatory Effects of Engeletin and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Engeletin, a natural flavonoid, and dexamethasone, a synthetic corticosteroid. The following sections present available experimental data, outline common research methodologies, and visualize the signaling pathways involved.

Executive Summary

This compound, a natural dihydroflavonoid glycoside, and dexamethasone, a potent synthetic glucocorticoid, both exhibit significant anti-inflammatory effects. While dexamethasone is a well-established and potent anti-inflammatory drug, this compound is an emerging natural compound with promising therapeutic potential. Their mechanisms of action, though both converging on the inhibition of the NF-κB pathway, are distinct. Dexamethasone acts through the glucocorticoid receptor to regulate gene expression, while this compound appears to modulate multiple signaling pathways, including NF-κB and MAPK, and possesses antioxidant properties through the Nrf2 pathway. Direct comparative studies with comprehensive quantitative data are limited; however, this guide synthesizes available information to facilitate an objective comparison.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and dexamethasone. It is crucial to note that the data are derived from different studies with varying experimental conditions, which may affect direct comparability.

Compound Assay Model Concentration/Dose Effect Citation
This compound CytotoxicityRat ChondrocytesIC50: 336 μMInhibition of cell viability[1]
Anti-inflammatoryTNF-α-induced Rat Chondrocytes10 μM and 20 μMAlleviation of TNF-α-induced ECM degradation and apoptosis[1][2]
Anti-inflammatoryDSS-induced colitis in mice10, 20, 40 mg/kgSignificant alleviation of colitis symptoms
Dexamethasone Anti-inflammatoryCarrageenan-induced paw edema in rats1 µg (local injection)>60% inhibition of edema at 3 hours
Anti-inflammatoryCarrageenan-induced paw edema in rats10 mg/kg (i.p.)Significant reduction in paw thickness[3]
Apoptosis InhibitionTNF-α-induced apoptosis in bovine glomerular endothelial cellsIC50: 0.8 nMPrevention of apoptosis[4]
Cytokine InhibitionTNF-α-induced MCP-1 secretion in human retinal pericytesIC50: 3 nMInhibition of MCP-1 secretion
Cytokine InhibitionTNF-α-induced IL-7 secretion in human retinal pericytesIC50: 58 nMInhibition of IL-7 secretion
Cytokine InhibitionTNF-α-induced MIP-1α secretion in human retinal pericytesIC50: 332 nMInhibition of MIP-1α secretion

Note: The lack of directly comparable IC50 values for cytokine inhibition and percentage of paw edema inhibition for this compound under the same conditions as dexamethasone highlights a gap in the current research literature.

Mechanisms of Action

This compound: A Multi-Target Approach

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways:

  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway. It can prevent the degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[5]

  • Inhibition of MAPK Pathway: this compound also attenuates the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38. The MAPK pathway is another crucial regulator of inflammatory responses.[5]

  • Activation of Nrf2 Pathway: this compound has been reported to activate the Nrf2 antioxidant pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby helping to mitigate oxidative stress, a key component of inflammation.

Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression

Dexamethasone's anti-inflammatory action is primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR).[4]

  • Genomic Mechanism: Upon binding, the dexamethasone-GR complex translocates to the nucleus. Here, it can act in two ways:

    • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, such as annexin A1 (lipocortin-1), leading to their increased expression. Annexin A1 is known to inhibit phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.

    • Transrepression: The dexamethasone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1. This interaction does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from activating the expression of pro-inflammatory genes.

  • Non-Genomic Mechanisms: Dexamethasone can also exert rapid, non-genomic effects through membrane-bound GRs and by directly interacting with cellular signaling molecules.

Signaling Pathway Diagrams

Engeletin_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation NFκB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFκB_n->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway This compound->Nrf2_Pathway Activates AP1 AP-1 MAPK_Pathway->AP1 AP1->Pro_inflammatory_Genes Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Caption: this compound's multi-target anti-inflammatory mechanism.

Dexamethasone_Signaling_Pathway cluster_nucleus Dexamethasone Dexamethasone GR_c Glucocorticoid Receptor (GR) Dexamethasone->GR_c Dex_GR Dex-GR Complex GR_c->Dex_GR Nucleus Nucleus Dex_GR->Nucleus Translocation Dex_GR_n Dex-GR GRE Glucocorticoid Response Elements (GREs) Dex_GR_n->GRE NFκB_AP1 NF-κB / AP-1 Dex_GR_n->NFκB_AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Genes (Annexin A1) GRE->Anti_inflammatory_Genes Anti_inflammation Anti-inflammation Anti_inflammatory_Genes->Anti_inflammation Pro_inflammatory_Genes Pro-inflammatory Genes NFκB_AP1->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Dexamethasone's genomic anti-inflammatory mechanism.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce edema induced by a phlogistic agent, carrageenan.

Procedure:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., dexamethasone or indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: The test compound (this compound) or the positive control (dexamethasone) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before the carrageenan injection.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Administration Compound Administration (this compound or Dexamethasone) Grouping->Administration Carrageenan_Injection Sub-plantar Carrageenan Injection Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Measurement->Data_Analysis Luciferase_Assay_Workflow Cell_Culture Cell Culture Transfection Transfection with NF-κB Luciferase Reporter Cell_Culture->Transfection Compound_Treatment Treatment with This compound or Dexamethasone Transfection->Compound_Treatment Stimulation Inflammatory Stimulation (LPS or TNF-α) Compound_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Luminometry Luciferase Activity Measurement (Luminometer) Cell_Lysis->Luminometry Data_Normalization Data Normalization and Calculation of Inhibition Luminometry->Data_Normalization

References

Engeletin and Paclitaxel: A Comparative Analysis of a Promising Flavonoid and a Chemotherapeutic Staple in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, researchers are continuously evaluating novel compounds against established chemotherapeutic agents. This guide provides a detailed comparison of Engeletin, a natural flavonoid, and Paclitaxel, a widely used chemotherapy drug, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, effects on cellular processes, and the signaling pathways they modulate, supported by experimental data from various studies.

I. Overview of this compound and Paclitaxel

This compound is a dihydroflavonol glycoside found in the leaves of Engelhardia roxburghiana and other plants. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and, most notably, anticancer properties.[1] Its mechanism of action in cancer cells is multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways that promote tumor growth and survival.[1]

Paclitaxel , a member of the taxane family of drugs, was first isolated from the Pacific yew tree, Taxus brevifolia.[2] It is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[3][4] Its primary mechanism of action is the stabilization of microtubules, which disrupts the normal process of cell division, leading to mitotic arrest and subsequent apoptosis.[2][3][4]

II. Comparative Efficacy in Cancer Cell Lines

While direct comparative studies between this compound and Paclitaxel are limited, this section presents a compilation of data from individual studies on their effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

A. Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Paclitaxel in different cancer cell lines. It is important to note that these values are from separate studies and experimental conditions may vary.

CompoundCancer Cell LineIC50 ValueReference
This compound H460 (Lung)~25 µM (24h)[5]
A549 (Lung)~50 µM (24h)[5]
MCF-7 (Breast)100 µM (most effective dose)[4]
Paclitaxel MCF-7 (Breast)100 nM (effective concentration)[6]
PC-3 (Prostate)~100-200 µM (effective concentration)[1]
Ovarian Carcinoma Cell Lines0.4-3.4 nM[7]
Various Human Tumor Cell Lines2.5-7.5 nM[8]
B. Induction of Apoptosis

Both this compound and Paclitaxel induce programmed cell death, or apoptosis, in cancer cells, albeit through different signaling pathways.

CompoundCancer Cell LineApoptotic EffectReference
This compound Lung Cancer CellsSignificantly induced apoptotic cell death.[9][10][9][10]
MCF-7 (Breast)Increased the number of apoptotic cells.[4][4]
Paclitaxel Canine Mammary Gland Tumor CellsInduced apoptosis in a dose-dependent manner.[3][3]
PC-3 (Prostate)200 µM led to 36% total apoptosis at 19h.[1][1]
HeLa Cells4 nM induced apoptosis.[11][12][13][11][12][13]
C. Effects on Cell Cycle

Disruption of the cell cycle is a key mechanism by which many anticancer agents exert their effects.

CompoundCancer Cell LineEffect on Cell CycleReference
This compound -Data not available from the provided search results.-
Paclitaxel Canine Mammary Gland Tumor CellsInduced G2/M-phase cell cycle arrest.[3][3]
PC-3 (Prostate)Produced cell cycle arrest in the G2/M phase after 19h.[1][14][1][14]
MCF-7 (Breast)Caused arrest in the G2/M phase.[15][15]

III. Mechanisms of Action and Signaling Pathways

This compound and Paclitaxel target distinct molecular pathways to exert their anticancer effects.

A. This compound: Targeting Apoptosis and Inflammatory Pathways

This compound's anticancer activity is linked to its ability to induce apoptosis and inhibit pro-survival signaling pathways. A key mechanism involves the modulation of the X-linked inhibitor of apoptosis (XIAP) and the second mitochondria-derived activator of caspase (SMAC). This compound promotes the ubiquitination and degradation of XIAP, an anti-apoptotic protein, and increases the expression of SMAC, a pro-apoptotic protein.[1][9][10] This shifts the balance towards apoptosis. Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation, cell proliferation, and survival in many cancers.[1][16]

Engeletin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition inhibits XIAP XIAP This compound->XIAP promotes ubiquitination and degradation SMAC SMAC This compound->SMAC increases expression Caspases Caspases XIAP->Caspases inhibits SMAC->XIAP inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 1: Simplified signaling pathway of this compound.

B. Paclitaxel: Microtubule Stabilization and Cell Cycle Arrest

Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2][4] This disruption of microtubule dynamics is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2][3] The stabilization of microtubules leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3][15][17] Paclitaxel has also been shown to modulate several signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.[11][18]

Paclitaxel_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT inhibits Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis PI3K_AKT->Apoptosis promotes (when inhibited) G2M_Arrest->Apoptosis

Figure 2: Simplified signaling pathway of Paclitaxel.

IV. Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound and Paclitaxel.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

General Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or Paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).[18][19][20]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19][20]

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[18][19][20]

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[18][19][20]

  • Calculate cell viability as a percentage of the untreated control.

B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[21]

  • Incubate the cells in the dark for 15 minutes at room temperature.[21]

  • Analyze the stained cells by flow cytometry.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

General Protocol:

  • Treat cells with the test compound for various time points.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and treat them with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI), which intercalates with DNA.

  • Analyze the DNA content of the cells by flow cytometry.

  • The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

D. Western Blotting

Western blotting is used to detect specific proteins in a sample.

General Protocol:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., XIAP, SMAC, p-AKT, total AKT).

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

V. Conclusion

Both this compound and Paclitaxel demonstrate significant anticancer effects in various cancer cell lines. Paclitaxel, a well-established chemotherapeutic agent, primarily acts by disrupting microtubule function, leading to cell cycle arrest and apoptosis.[2][3][4] this compound, a natural flavonoid, shows promise as a potential anticancer agent by inducing apoptosis through the modulation of key regulatory proteins like XIAP and SMAC, and by inhibiting pro-survival pathways such as NF-κB.[1][9][10][16]

While the available data does not allow for a direct, head-to-head comparison of their efficacy in the same experimental settings, this guide provides a valuable compilation of their individual activities and mechanisms. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this compound, both as a standalone treatment and in combination with existing chemotherapies like Paclitaxel. The distinct mechanisms of action of these two compounds suggest that a combination therapy approach could be a promising strategy to enhance anticancer efficacy and overcome drug resistance.

References

A Comparative Analysis of the Neuroprotective Effects of Engeletin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – November 10, 2025 – In the ongoing quest for effective neuroprotective agents to combat neurodegenerative diseases, natural polyphenolic compounds have emerged as promising candidates. This guide provides a detailed comparison of the neuroprotective properties of two such compounds: Engeletin, a flavononol glycoside, and Resveratrol, a well-studied stilbenoid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development.

While direct comparative studies are limited, this guide consolidates data from various in vitro and in vivo models to juxtapose their mechanisms of action, effects on key biomarkers of neurodegeneration, and the experimental approaches used to evaluate them.

Comparative Efficacy: A Look at the Data

The neuroprotective effects of this compound and Resveratrol are often attributed to their potent antioxidant and anti-inflammatory properties. The following tables summarize quantitative data from representative studies, illustrating their impact on markers of oxidative stress and inflammation in neural cell models. It is important to note that the data is compiled from different studies and does not represent a head-to-head comparison under identical conditions.

Table 1: Effects on Oxidative Stress Markers in Microglial Cells
CompoundModelConcentration(s)Effect on ROS ProductionEffect on MDA LevelsEffect on Antioxidant Enzymes (SOD, GSH-Px)Source
This compound Aβ₁₋₄₂-induced BV-2 cells10, 20, 40 μMDose-dependent decreaseDose-dependent decreaseDose-dependent increase in activity[1]
Resveratrol H₂O₂-induced C6 cellsNot specifiedScavenges ROSReduces lipid peroxidationEnhances extracellular GSH content[2]

ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; Aβ: Amyloid-beta.

Table 2: Effects on Inflammatory Markers in Microglial Cells
CompoundModelConcentration(s)Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Effect on iNOS/NO ProductionSource
This compound Aβ₁₋₄₂-induced BV-2 cells10, 20, 40 μMDose-dependent decrease in production and mRNA levelsDose-dependent inhibition[1]
Resveratrol LPS-induced BV-2 cellsNot specifiedPrevents pro-inflammatory effectsSignificantly reduces NO release[2]

iNOS: Inducible Nitric Oxide Synthase; NO: Nitric Oxide; LPS: Lipopolysaccharide.

Mechanisms of Neuroprotection: Divergent Pathways

This compound and Resveratrol exert their neuroprotective effects through distinct primary signaling pathways. This compound is a potent activator of the Keap1/Nrf2 antioxidant response pathway, while Resveratrol is widely recognized for its activation of the SIRT1 pathway.

This compound's Primary Pathway: Keap1/Nrf2 Activation

This compound's neuroprotective action is strongly linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), leading to their upregulation and a robust cellular antioxidant defense.[4][5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., Aβ) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Degradation Proteasomal Degradation Keap1->Degradation targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Genes activates transcription Cell_Protection Neuroprotection (Reduced Oxidative Stress) Antioxidant_Genes->Cell_Protection

This compound's activation of the Nrf2 antioxidant pathway.
Resveratrol's Primary Pathway: SIRT1 Activation

Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity.[7][8] In the context of neuroprotection, SIRT1 activation by Resveratrol modulates several downstream targets. It can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis, and inhibit the pro-inflammatory NF-κB signaling pathway.[2][7] Furthermore, SIRT1 can deacetylate and repress the activity of pro-apoptotic factors like p53 and FOXO proteins, thereby promoting neuronal survival.[2][9] This multifaceted action makes SIRT1 a central hub for Resveratrol's neuroprotective effects against toxins like Aβ.[2][10]

G cluster_outside cluster_cell Neuron Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits p53_FOXO p53 / FOXO SIRT1->p53_FOXO inhibits PGC1a PGC-1α SIRT1->PGC1a activates Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis p53_FOXO->Apoptosis Mito Mitochondrial Biogenesis PGC1a->Mito Survival Neuronal Survival Mito->Survival

Resveratrol's activation of the SIRT1 neuroprotective pathway.

Experimental Protocols

The following are summaries of the methodologies employed in the studies that form the basis of this comparative guide.

This compound: In Vitro Alzheimer's Disease Model
  • Cell Culture and Treatment: Murine microglia BV-2 cells were cultured and stimulated with 5 μM of amyloid-beta peptide fragment 1-42 (Aβ₁₋₄₂) for 24 hours to induce an inflammatory and oxidative stress environment, mimicking Alzheimer's disease pathology. This compound was co-administered at concentrations of 10, 20, and 40 μM.[1]

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the protective effect of this compound against Aβ₁₋₄₂-induced cell death.[1]

  • Oxidative Stress Biomarker Analysis:

    • ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the fluorescent probe DCFH-DA.[1]

    • MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercial assay kit.[1]

    • Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) were determined using specific colorimetric assay kits.[1]

  • Inflammatory Marker Analysis:

    • NO Production: Nitric oxide (NO) levels in the cell culture supernatant were measured using the Griess reagent.[1]

    • Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 were measured by Enzyme-Linked Immunosorbent Assay (ELISA).[1]

    • Western Blot and qRT-PCR: Protein and mRNA expression levels of iNOS and the pro-inflammatory cytokines were analyzed to confirm the effects at the molecular level.[1]

Resveratrol: General Protocols from In Vitro Neuroprotection Studies
  • Cell Culture and Insult: Various neuronal cell lines (e.g., SH-SY5Y, PC12, C6 glioma) or primary neuronal cultures are commonly used. Neurotoxicity is induced using agents such as Aβ peptides, H₂O₂, 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS) to model different aspects of neurodegenerative diseases.[2][11]

  • Treatment: Resveratrol is typically pre-incubated or co-incubated with the neurotoxic agent at concentrations ranging from approximately 10 to 100 μM.[2]

  • Viability and Apoptosis Assays: Cell viability is commonly measured by MTT or LDH release assays. Apoptosis is assessed by methods such as TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases via Western blotting.

  • Oxidative Stress Analysis: ROS and lipid peroxidation are measured using fluorescent probes and MDA assays, similar to the protocols for this compound.[11]

  • Signaling Pathway Analysis: The activation of SIRT1 and other pathways is investigated by measuring the expression and phosphorylation status of key proteins (e.g., SIRT1, NF-κB, Akt, Nrf2) using Western blotting.[2]

A generalized workflow for in vitro neuroprotection studies.

Conclusion and Future Directions

Both this compound and Resveratrol demonstrate significant neuroprotective potential through potent antioxidant and anti-inflammatory activities. This compound primarily leverages the Keap1/Nrf2/ARE pathway, a canonical defense mechanism against oxidative stress. Resveratrol acts on the SIRT1 pathway, a key regulator of cellular health, inflammation, and survival.

The choice between these compounds for further therapeutic development may depend on the specific pathological context of the targeted neurodegenerative disease. Diseases with a primary oxidative stress etiology may benefit significantly from Nrf2 activators like this compound, while conditions linked to mitochondrial dysfunction and inflammation might be more responsive to SIRT1 activators like Resveratrol.

Crucially, the field requires direct, head-to-head comparative studies using standardized models and a comprehensive panel of biomarkers. Such studies would provide a clearer understanding of their relative potency and therapeutic potential, paving the way for more informed decisions in the development of novel neuroprotective strategies.

References

Engeletin Demonstrates Potent Anticancer Activity in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of preclinical data highlights the promising anticancer activity of Engeletin, a natural flavonoid, in xenograft models of lung and cervical cancer. The findings, which consolidate data from multiple studies, position this compound as a noteworthy candidate for further oncological research, showing comparable, and in some aspects, potentially favorable outcomes when evaluated alongside standard chemotherapeutic agents like cisplatin and paclitaxel.

This comprehensive guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Comparative Efficacy in Lung Cancer Xenograft Models

In preclinical studies utilizing human non-small cell lung cancer (NSCLC) cell lines, this compound has demonstrated significant inhibition of tumor growth.

H460 Lung Cancer Xenograft Model:

Studies on xenograft models established with H460 cells have shown that this compound treatment can markedly slow down tumor progression.[1] While direct head-to-head trials are limited, a comparison with historical data for cisplatin and paclitaxel in the same model suggests this compound's potent activity.

Treatment GroupDosageAdministration RouteTumor Volume Inhibition (relative to control)Reference
This compound 50 mg/kgNot SpecifiedSignificant reduction[1]
Cisplatin 3 mg/kg/dayIntravenous (5 days)Effective[2]
Paclitaxel 24 mg/kg/dayIntravenous (5 days)More effective than cisplatin[2]

Note: This table provides a qualitative comparison based on available data. Direct quantitative comparison is limited by variations in experimental design.

Comparative Efficacy in Cervical Cancer Xenograft Models

This compound has also been shown to effectively reduce tumor volume and weight in cervical cancer xenograft models.[3] Its mechanism in this context has been linked to the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell proliferation, angiogenesis, and metastasis.

HeLa Cervical Cancer Xenograft Model:

When compared to cisplatin, a standard-of-care chemotherapy for cervical cancer, this compound demonstrates a significant anti-tumor effect.

Treatment GroupDosageAdministration RouteTumor Growth InhibitionReference
This compound Not SpecifiedNot SpecifiedEffective reduction in tumor volume and weight[3]
Cisplatin 5 mg/kgIntraperitonealSignificant reduction in tumor growth[4][5]

Note: This table provides a qualitative comparison based on available data. Direct quantitative comparison is limited by variations in experimental design.

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to modulate multiple critical signaling pathways involved in cancer cell survival and proliferation.

XIAP Signaling Pathway: In lung cancer, this compound has been shown to induce apoptotic cell death by reducing the expression of X-linked inhibitor of apoptosis (XIAP), a key protein that inhibits caspases and suppresses apoptosis.[6]

NF-κB Signaling Pathway: this compound functions as an inhibitor of the NF-κB signaling pathway in cervical cancer.[3] This inhibition leads to a downstream reduction in the expression of proteins involved in inflammation, cell proliferation, and angiogenesis. The interaction between XIAP and the NF-κB pathway is a crucial area of its anticancer mechanism, as XIAP can activate NF-κB, and this compound's inhibitory effect on both may create a synergistic antitumor response.[6][7]

Engeletin_Signaling_Pathway cluster_this compound This compound cluster_Cellular_Processes Cellular Processes This compound This compound XIAP XIAP This compound->XIAP Inhibits NFkB NF-κB This compound->NFkB Inhibits XIAP->NFkB Activates Apoptosis Apoptosis XIAP->Apoptosis Inhibits Proliferation Proliferation NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes

Experimental Protocols

To facilitate further research and validation, detailed methodologies for establishing and utilizing xenograft models are provided below.

H460 Lung Cancer Xenograft Model Protocol
  • Cell Culture: Human H460 non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Cell Inoculation: H460 cells are harvested, washed, and resuspended in a serum-free medium or a mixture with Matrigel. Approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using a caliper, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound, cisplatin, or paclitaxel are administered according to the specified dosages and routes.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

H460_Xenograft_Workflow A H460 Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection (Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization & Treatment D->E F Tumor Excision & Analysis E->F

HeLa Cervical Cancer Xenograft Model Protocol
  • Cell Culture: Human HeLa cervical cancer cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are utilized.

  • Tumor Cell Inoculation: Approximately 5 x 10^6 HeLa cells suspended in 100-200 µL of sterile PBS or a Matrigel mixture are injected subcutaneously into the dorsal flank of each mouse.[10][11]

  • Tumor Growth Monitoring: Tumor dimensions are measured at regular intervals with calipers, and tumor volume is calculated.

  • Treatment: When tumors reach a predetermined size (e.g., 100 mm³), treatment with this compound or cisplatin is initiated.[9]

  • Endpoint Analysis: Upon completion of the treatment period, tumors are harvested for weight measurement and further molecular and histological analysis.

HeLa_Xenograft_Workflow A HeLa Cell Culture B Cell Preparation A->B C Subcutaneous Injection (Nude Mice) B->C D Tumor Measurement C->D E Treatment Administration D->E F Endpoint Analysis E->F

Comparative Signaling Pathways

While this compound targets apoptosis and inflammation through XIAP and NF-κB, cisplatin and paclitaxel exert their anticancer effects through distinct mechanisms.

Cisplatin: Primarily functions by inducing DNA damage. It forms crosslinks with DNA, which activates DNA damage response pathways and ultimately leads to apoptosis.[12][13][14]

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Paclitaxel: A microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[3][13][15]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Engeletin and Astilbin: A Comparative Analysis of Two Promising Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antioxidant, anti-inflammatory, and anti-cancer properties of engeletin and astilbin, supported by experimental data and mechanistic insights.

This compound and astilbin, two structurally related flavonoid glycosides, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Both compounds, found in various medicinal plants, exhibit promising antioxidant, anti-inflammatory, and anti-cancer effects. This guide provides a comprehensive comparison of their biological performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

At a Glance: Key Biological Activities

Biological ActivityThis compoundAstilbinKey Findings
Antioxidant Activity ModerateStrongAstilbin demonstrates potent radical scavenging activity in DPPH and ABTS assays, while this compound shows weaker or no significant activity in the same assays.
Anti-inflammatory Activity PotentPotentBoth compounds effectively inhibit the production of inflammatory mediators. Astilbin has a reported IC50 of 29.8 µM for nitric oxide inhibition.
Anti-cancer Activity DemonstratedDemonstratedBoth compounds show dose-dependent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.

Structural and Functional Overview

This compound (dihydrokaempferol-3-O-α-L-rhamnoside) and astilbin (taxifolin-3-O-α-L-rhamnoside) are stereoisomers, differing only in the stereochemistry at the C2 and C3 positions of the C-ring. This subtle structural difference can significantly influence their biological activities.

Comparative Performance Data

Antioxidant Activity

The antioxidant potential of this compound and astilbin has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

CompoundDPPH Assay IC₅₀ (µg/mL)ABTS Assay IC₅₀ (µg/mL)Reference
Astilbin 7.34 ± 0.229.06 ± 0.51[1]
This compound No obvious activityNot reported[1]
Ascorbic Acid (Standard) --
Trolox (Standard) --

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and astilbin are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundNitric Oxide (NO) Production Inhibition IC₅₀ (µM)Cell LineReference
Astilbin 29.8RAW 264.7
This compound Data not availableRAW 264.7
L-NMMA (Standard Inhibitor) -RAW 264.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of nitric oxide production.

Anti-cancer Activity

The cytotoxic effects of this compound and astilbin have been investigated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify a compound's potency in inhibiting cancer cell growth.

CompoundLNCaP (Prostate) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
This compound ~50Data not availableData not available
Astilbin ~50Data not availableData not available
Doxorubicin (Standard) ---

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

  • Various concentrations of the test compounds (this compound, astilbin) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test compounds are added to the ABTS•⁺ solution.

  • The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the IC₅₀ value is determined as in the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of NO production.

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a standard curve.

  • The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

Both this compound and astilbin exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial regulators of inflammation and cell survival.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and astilbin.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action This compound This compound Stock Antioxidant Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Production) This compound->AntiInflammatory AntiCancer Anti-cancer Assays (MTT, Cell Viability) This compound->AntiCancer Astilbin Astilbin Stock Astilbin->Antioxidant Astilbin->AntiInflammatory Astilbin->AntiCancer IC50 IC50 Value Calculation Antioxidant->IC50 AntiInflammatory->IC50 Pathway Signaling Pathway Analysis (Western Blot) AntiInflammatory->Pathway AntiCancer->IC50 AntiCancer->Pathway Stats Statistical Analysis IC50->Stats

Comparative experimental workflow for this compound and astilbin.
This compound's Modulation of Inflammatory Signaling

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways.[2] By doing so, it can suppress the expression of pro-inflammatory genes and mediators.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

This compound's inhibitory effect on the NF-κB signaling pathway.
Astilbin's Modulation of Inflammatory Signaling

Similar to this compound, astilbin also exerts its anti-inflammatory effects by targeting the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Astilbin Astilbin Astilbin->IKK Inhibits Astilbin->NFkB Inhibits Translocation

Astilbin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

Both this compound and astilbin exhibit significant pharmacological potential, particularly in the realms of anti-inflammatory and anti-cancer activities. While astilbin appears to be a more potent antioxidant based on available data, both compounds effectively modulate key inflammatory pathways. Their comparable cytotoxic effects against certain cancer cell lines highlight their potential as templates for the development of novel therapeutic agents. Further research, especially direct comparative studies under standardized conditions, is warranted to fully elucidate their therapeutic potential and delineate the specific structure-activity relationships that govern their distinct biological profiles. This will be crucial for guiding future drug discovery and development efforts based on these promising natural flavonoids.

References

Engeletin: A Head-to-Head Comparison with Other Flavonoids in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of flavonoid research, engeletin, a dihydroflavonol glycoside, is emerging as a potent bioactive compound with significant therapeutic potential. A comprehensive analysis of its anti-inflammatory, antioxidant, and anti-cancer properties reveals a distinct profile when compared to other well-known flavonoids such as quercetin, kaempferol, and astilbin. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in their evaluation of these natural compounds.

I. Comparative Analysis of Biological Activities

A systematic review of experimental data highlights the varying potencies of this compound and other flavonoids across key biological activities. The following tables summarize the available quantitative data for a direct comparison.

Anti-Inflammatory Activity

This compound demonstrates notable anti-inflammatory effects, particularly in the inhibition of prostaglandin E2 (PGE2), a key mediator of inflammation. However, its efficacy in inhibiting nitric oxide (NO) and certain cytokines like TNF-α appears to be less pronounced compared to quercetin.

FlavonoidAssayCell LineIC50 (µM)Reference
This compound PGE2 InhibitionRAW 264.733.1[1]
TNF-α InhibitionRAW 264.7> 229.4 (no activity)[1]
NO InhibitionRAW 264.7> 229.4 (no activity)[1]
Astilbin PGE2 InhibitionRAW 264.743.5[1]
TNF-α InhibitionRAW 264.7> 222.6 (no activity)[1]
NO InhibitionRAW 264.7> 222.6 (no activity)[1]
Quercetin PGE2 InhibitionRAW 264.765.8[1]
TNF-α InhibitionRAW 264.74.14[1]
NO InhibitionRAW 264.733.12[1]
Antioxidant Activity

The antioxidant capacity of this compound, when compared to a panel of other flavonoids, shows moderate activity. In DPPH and ABTS radical scavenging assays, flavonoids like (-)-epicatechin and quercetin consistently demonstrate superior potency.

FlavonoidDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound No obvious activity17.51 ± 0.35
Astilbin 7.34 ± 0.224.09 ± 0.17
Neoastilbin 9.14 ± 0.235.37 ± 0.24
Isoastilbin 4.01 ± 0.183.55 ± 0.13
Neoisoastilbin 5.48 ± 0.224.16 ± 0.16
(-)-Epicatechin 1.86 ± 0.221.02 ± 0.08
Quercetin 1.840.5083
Kaempferol 5.3180.8506
Anti-Cancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. The following table provides a comparative overview of the IC50 values of this compound, quercetin, and kaempferol in different cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setup are limited.

FlavonoidCell LineCancer TypeIC50 (µM)
This compound H1299Lung Cancer~25
A549Lung Cancer~50
H460Lung Cancer~25
Quercetin A549Lung Cancer~50
HCT-116Colon Cancer~40
MCF-7Breast Cancer~30
Kaempferol A549Lung Cancer~30
HCT-116Colon Cancer~25
MCF-7Breast Cancer~40

II. Signaling Pathways

This compound, along with other flavonoids, exerts its biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cancer progression. The primary pathways affected are the NF-κB and MAPK pathways, with the Nrf2 pathway also playing a significant role in the antioxidant response.

NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are central to the inflammatory response.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Quercetin and kaempferol also target these pathways, often affecting the phosphorylation of key kinases.[3][4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs (MEK) TLR4->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes AP1->Genes This compound This compound This compound->IKK Inhibits This compound->MAPKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->MAPK Inhibits Kaempferol Kaempferol Kaempferol->IKK Inhibits Kaempferol->MAPK Inhibits

Figure 1: Inhibition of NF-κB and MAPK pathways by flavonoids.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Flavonoids, including this compound, can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes. This activation is a crucial mechanism for their antioxidant effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Flavonoids This compound, Quercetin, Kaempferol Flavonoids->Keap1 Inactivates ROS ROS ROS->Keap1 Oxidizes

Figure 2: Activation of the Nrf2 antioxidant pathway by flavonoids.

III. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids (e.g., this compound, quercetin) or vehicle control (DMSO). Cells are pre-incubated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[6][7]

Antioxidant Activity Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay:

  • Reagent Preparation: A 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: 2 mL of the test flavonoid solution (at various concentrations) is mixed with 2 mL of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of the test flavonoid solution (at various concentrations) is added to 1 mL of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Anti-Cancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test flavonoids. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is read at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

IV. Conclusion

This compound exhibits a unique profile of biological activities that distinguishes it from other flavonoids. While it shows strong inhibition of PGE2, its anti-inflammatory effects on NO and TNF-α production are less potent than quercetin. Its antioxidant capacity is moderate compared to potent scavengers like (-)-epicatechin and quercetin. In the realm of anti-cancer activity, this compound demonstrates efficacy against several cancer cell lines, with potencies that are comparable to quercetin and kaempferol in certain contexts.

The differential activities of these flavonoids underscore the importance of structure-activity relationships and the need for targeted screening in drug discovery. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this compound and other flavonoids.

References

Engeletin: A Comparative Analysis Against Standard-of-Care Drugs in Osteoarthritis, Lung Cancer, and Pelvic Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Engeletin, a naturally occurring flavonoid, has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and antitumor properties.[1][2] This guide provides a comparative overview of the efficacy of this compound versus current standard-of-care drugs in the preclinical treatment of osteoarthritis, lung cancer, and pelvic inflammatory disease. The following sections present available quantitative data from experimental studies, detailed methodologies of these experiments, and a visualization of a key signaling pathway modulated by this compound.

It is important to note that the presented data is based on indirect comparisons, as direct head-to-head preclinical or clinical trials of this compound against standard-of-care drugs are limited in the current body of scientific literature. The information is compiled from separate studies and is intended to provide a preliminary reference for researchers.

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. Standard-of-care drugs for OA primarily focus on alleviating pain and inflammation and include nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and ibuprofen.

Efficacy Data
TreatmentModelKey Efficacy ParametersResults
This compound Rat chondrocytes (in vitro)TNF-α-induced apoptosisStatistically significant reduction in apoptotic rate with 10 µM and 20 µM this compound treatment.[3]
Rat model of OA (in vivo)Cartilage degradation (histopathological analysis)Intra-articular injection of this compound partially alleviated the destructive effects on cartilage.[3]
Celecoxib Rat model of OA (in vivo)Cartilage degeneration (histopathological scoring)A single intra-articular injection of celecoxib significantly reduced cartilage degeneration.[1][4]
Rat model of OA (in vivo)Inflammatory markers (IL-1β, TNF-α) in articular fluidCelecoxib treatment decreased the levels of IL-1β and TNF-α in the articular fluid of OA rats.
Ibuprofen Rat model of work-related musculoskeletal disorder (in vivo)Inflammatory cytokines (IL-1α, TNF-α) in wrist jointsIbuprofen treatment attenuated the increase in IL-1α and TNF-α levels.[5]
Rat model of OA (in vivo)Collagen metabolismLong-term treatment with ibuprofen was found to inhibit the expression of type I collagen.[6]
Experimental Protocols

This compound for Osteoarthritis

  • In Vitro Model: Rat chondrocytes were isolated and treated with TNF-α to induce an inflammatory and apoptotic state. This compound (10 µM and 20 µM) was administered to assess its protective effects. Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry.[7][3]

  • In Vivo Model: Osteoarthritis was induced in rats via anterior cruciate ligament transection (ACLT). This compound was administered via intra-articular injection. The therapeutic effect was evaluated through histopathological analysis of the knee joints.[3]

Celecoxib for Osteoarthritis

  • In Vivo Model: Osteoarthritis was induced in rats through anterior cruciate ligament transection and partial medial meniscectomy (ACLT/pMMx). A single intra-articular injection of celecoxib was administered. The severity of OA was evaluated after 12 weeks using histopathological scoring.[1][4] Another study used a rat model of OA to assess the effect of celecoxib on inflammatory markers and cartilage degradation. The levels of MMP-13, Hyp, IL-1β, and TNF-α in the articular fluid were measured by ELISA.[8]

Ibuprofen for Osteoarthritis

  • In Vivo Model: A rat model of a high-force, high-repetition task was used to induce joint inflammation. Ibuprofen was administered orally. The levels of inflammatory cytokines in the wrist joints were measured to assess the anti-inflammatory effect.[5] In another study, a rat model of osteoarthritis was used to investigate the effects of long-term ibuprofen treatment on collagen metabolism in articular cartilage.[6]

Lung Cancer

Lung cancer, particularly non-small cell lung cancer (NSCLC), is a leading cause of cancer-related mortality. Standard-of-care treatments include chemotherapy with agents like cisplatin and targeted therapies such as the EGFR inhibitor, erlotinib.

Efficacy Data
TreatmentModelKey Efficacy ParametersResults
This compound A549 human lung cancer cells (in vitro)Cell Viability (IC50)The IC50 value for this compound in A549 cells was approximately 50 µM after 24 hours of treatment.[9]
Xenograft mouse model (A549 cells) (in vivo)Tumor Growth InhibitionThis compound treatment effectively reduced the growth of xenograft tumors.[10][11]
Cisplatin Xenograft mouse model (SCLC cells) (in vivo)Tumor Growth InhibitionCisplatin, in combination with photodynamic therapy, synergistically inhibited tumor volume.[2]
Xenograft mouse model (Lewis lung carcinoma) (in vivo)Tumor SuppressionCisplatin combined with ionizing radiation yielded the most significant tumor suppression.
Erlotinib A549 human lung cancer cells (in vitro)Cell Viability (IC50)The IC50 value of erlotinib in A549 cells was approximately 23 µmol/L after 24 hours of treatment. Another source reports an IC50 of 0.008 µM.
Experimental Protocols

This compound for Lung Cancer

  • In Vitro Model: Human lung cancer cell lines (A549, H1299, H460, H292, and H446) were treated with various concentrations of this compound for 24 hours. Cell viability was assessed using the MTT assay to determine the IC50 value.[9]

  • In Vivo Model: Xenograft tumors were established in mice using A549 cells. The effect of this compound on tumor growth was evaluated by measuring tumor volume over time.[10][11]

Cisplatin for Lung Cancer

  • In Vivo Model: A xenograft mouse model was established using small-cell lung cancer (SCLC) NCI-H446 cells. The synergistic effect of low-dose cisplatin and photodynamic therapy on tumor volume was assessed.[2] Another study utilized a xenograft model with Lewis lung carcinoma cells to evaluate the tumor suppression effect of cisplatin in combination with radiation.

Erlotinib for Lung Cancer

  • In Vitro Model: A549 human non-small-cell lung cancer cells were treated with various concentrations of erlotinib for 24 hours. Cell viability was measured by MTT assay to determine the IC50 value.

Pelvic Inflammatory Disease

Pelvic inflammatory disease (PID) is an infection of the female upper genital tract. The standard of care involves broad-spectrum antibiotic regimens, commonly including a cephalosporin (e.g., ceftriaxone) and doxycycline.

Efficacy Data

Due to the limited availability of directly comparable preclinical studies, a quantitative comparison table for PID is not provided. However, the following qualitative information is available:

  • This compound: In a rat model of PID, this compound significantly reduced the uterine inflammatory response and improved the histopathological signs of endometrial edema, inflammatory cell infiltration, and fibrosis.[2]

  • Ceftriaxone and Doxycycline: In a randomized controlled trial in women with acute PID, treatment with ceftriaxone and doxycycline, with the addition of metronidazole, resulted in a significant reduction in endometrial anaerobic organisms and a decrease in pelvic tenderness compared to ceftriaxone and doxycycline alone.[5]

Experimental Protocols

This compound for Pelvic Inflammatory Disease

  • In Vivo Model: A rat model of pelvic inflammatory disease was utilized. The therapeutic effect of this compound was assessed by examining the uterine inflammatory response and histopathological changes in the endometrial tissue.[2]

Ceftriaxone and Doxycycline for Pelvic Inflammatory Disease

  • Clinical Trial: A randomized, double-blind, placebo-controlled trial was conducted in women with acute PID. Patients received a single intramuscular dose of ceftriaxone followed by a 14-day course of doxycycline, with or without metronidazole. The primary outcome was clinical improvement, and secondary outcomes included the presence of anaerobic organisms in the endometrium and clinical cure rates.[5]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of this compound.

engeletin_nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB  Phosphorylation  & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Genes This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

The preclinical data presented in this guide suggests that this compound exhibits promising therapeutic effects in models of osteoarthritis, lung cancer, and pelvic inflammatory disease. Its mechanisms of action, particularly its anti-inflammatory properties through pathways like NF-κB, provide a strong rationale for its potential as a novel therapeutic agent. However, the lack of direct comparative studies with standard-of-care drugs necessitates further research. Future studies, including well-designed preclinical head-to-head comparisons and eventually, clinical trials, are crucial to definitively establish the efficacy and safety of this compound relative to current treatment options. This information will be vital for drug development professionals in evaluating the potential of this compound as a viable clinical candidate.

References

A Comparative Guide to HPLC and UPLC-MS/MS Methods for Engeletin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Engeletin, a bioactive flavonoid of significant interest for its potential therapeutic properties. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Introduction to this compound and the Need for Accurate Quantification

This compound is a flavonoid glycoside that has demonstrated various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. The choice of analytical methodology is critical to ensure reliable and reproducible results. This guide compares a traditional HPLC-UV method with a more advanced UPLC-MS/MS method to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison

While a specific validated HPLC-UV method for this compound is not extensively documented in publicly available literature, a representative method can be established based on validated methods for structurally similar flavonoids like quercetin and kaempferol. This guide will use a composite of these methods to represent a viable HPLC-UV approach for comparison with a validated UPLC-MS/MS method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For the analysis of flavonoids like this compound, a reversed-phase HPLC system with UV detection is commonly employed.

Experimental Protocol (Representative HPLC-UV Method):

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, a binary pump, and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples are dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to the desired concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique that combines the high separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Protocol (Validated UPLC-MS/MS Method):

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Similar to HPLC, but often requires a more rigorous clean-up, such as solid-phase extraction (SPE), especially for complex matrices like plasma.

Performance Comparison

The performance of each method is evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Parameter HPLC-UV (Representative) UPLC-MS/MS (Validated) Advantage
Linearity (R²) > 0.999> 0.999Both methods show excellent linearity.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods demonstrate high accuracy.
Precision (% RSD) < 2%< 5%HPLC-UV may show slightly better precision in simpler matrices.
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mLUPLC-MS/MS is significantly more sensitive.
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mLUPLC-MS/MS is significantly more sensitive.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to monitoring of specific MRM transitions.UPLC-MS/MS offers superior selectivity.
Analysis Time 15 - 30 minutes5 - 10 minutesUPLC-MS/MS provides a much faster analysis time.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.HPLC-UV is more cost-effective and accessible.

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the key steps in each analytical method.

HPLC_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_quant Quantification prep_sample Sample Preparation (Extraction, Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system prep_std Standard Preparation (Stock & Working Solutions) prep_std->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq selectivity Selectivity chromatogram->selectivity quantification This compound Quantification linearity->quantification accuracy->quantification precision->quantification lod_loq->quantification selectivity->quantification

Caption: Workflow for HPLC Method Validation for this compound Quantification.

Engeletin's Efficacy Across a Spectrum of Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature highlights the potential of Engeletin, a natural flavonoid, as a promising anti-cancer agent. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.

This compound has demonstrated significant anti-proliferative, anti-invasive, and pro-apoptotic activities across a range of cancer cell types, including lung, breast, and liver cancer. Its mechanism of action primarily involves the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, which are crucial for cancer cell survival, proliferation, and metastasis.

Comparative Efficacy of this compound: A Quantitative Overview

The cytotoxic effects of this compound have been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. While a single comprehensive study comparing the IC50 values of this compound across a wide array of cell lines is not yet available, the following tables summarize the existing data from various independent investigations. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.[1]

Table 1: Effect of this compound on the Viability of Various Lung Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)% Cell Viability (approx.)Source
H1299Non-small cell lung cancer25~60%[2]
50~40%[2]
100~20%[2]
A549Non-small cell lung cancer25~75%[2]
50~55%[2]
100~30%[2]
H460Non-small cell lung cancer25~65%[2]
50~45%[2]
100~25%[2]
H292Mucoepidermoid carcinoma25~70%[2]
50~50%[2]
100~25%[2]
H446Small cell lung cancer25~80%[2]
50~60%[2]
100~40%[2]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
MCF-7Breast Cancer~100[3]
A549Lung CancerNot explicitly stated, but viability is ~55% at 50µM[2]
HepG2Liver CancerNot explicitly stated, but shows therapeutic effects at 100µM[4]

Deciphering the Molecular Mechanisms: this compound's Impact on Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and therapeutic resistance. This compound has been shown to inhibit the NF-κB pathway in various cancer cells.[5][6][7][8]

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB Phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inflammation Inflammation, Proliferation, Survival Gene_Expression->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The ERK and p38 MAPK pathways are often dysregulated in cancer. This compound has been observed to modulate MAPK signaling, contributing to its anti-cancer properties.[9][10][11]

MAPK_Pathway This compound This compound ERK ERK This compound->ERK Modulates p38 p38 This compound->p38 Modulates Growth_Factors Growth Factors, Stress Ras Ras Growth_Factors->Ras Growth_Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors Cell_Response Proliferation, Apoptosis Transcription_Factors->Cell_Response

Caption: this compound modulates the MAPK signaling pathway.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cancer cells from oxidative stress, but can also be a target for therapeutic intervention. This compound has been shown to activate the Nrf2 pathway, which may contribute to its complex cellular effects.[12][13][14][15]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: this compound activates the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings on this compound's effects, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add different concentrations of this compound to the upper chamber with the cells.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis for NF-κB (p65)

This technique is used to detect the levels of specific proteins, such as the p65 subunit of NF-κB, to assess pathway activation.

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p65 or phospho-p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

The collective evidence strongly suggests that this compound possesses significant anti-cancer properties in a variety of cell lines. Its ability to modulate key signaling pathways involved in cancer progression underscores its potential as a valuable lead compound for the development of novel cancer therapies. Further in-depth comparative studies and in vivo investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential anti-cancer agent.

References

Engeletin vs. EGCG: A Comparative Guide to Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of two prominent flavonoids: Engeletin and Epigallocatechin gallate (EGCG). The information presented is based on available experimental data, focusing on both direct radical scavenging activity and cellular antioxidant mechanisms. This guide aims to be an objective resource for researchers and professionals in drug development exploring the therapeutic potential of these compounds.

I. Quantitative Antioxidant Activity

Direct comparison of the free radical scavenging activity of this compound and EGCG is challenging due to a lack of publicly available studies that have evaluated this compound using standardized assays like DPPH and ABTS. While EGCG has been extensively studied with these methods, research on this compound has predominantly focused on its effects within cellular and in vivo models.

The available data for EGCG demonstrates potent free radical scavenging activity. In contrast, for this compound, the antioxidant capacity is primarily described through its effects on cellular markers of oxidative stress.

Table 1: In Vitro Antioxidant Activity of EGCG

AssayCompoundIC50 Value / % InhibitionReference
DPPH Radical ScavengingEGCG4.47 mg/L[1]
DPPH Radical ScavengingEGCG77.2% inhibition at 400 µM[2]
ABTS Radical ScavengingEGCG90.2% inhibition at 400 µM[2]

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.

II. Cellular Antioxidant Mechanisms and Signaling Pathways

Both this compound and EGCG exert significant antioxidant effects at the cellular level, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

This compound:

This compound has been shown to protect cells from oxidative stress by activating the Nrf2 pathway. This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px)[3][4][5]. By enhancing the expression of these enzymes, this compound helps to neutralize reactive oxygen species (ROS) and reduce cellular damage[3][6]. Studies have demonstrated that this compound can attenuate oxidative stress in various cell types, including neuronal and intestinal cells[3][7].

EGCG:

Similarly, EGCG is a well-established activator of the Nrf2 signaling pathway[8][9][10][11]. Upon activation by EGCG, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of numerous antioxidant genes[9]. This leads to an increase in the cellular antioxidant defense capacity. EGCG's ability to modulate the Nrf2 pathway contributes significantly to its neuroprotective, cardioprotective, and chemopreventive effects[8][10].

III. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant activity of this compound and EGCG.

Engeletin_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates to ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GSH-Px) ARE->Antioxidant_Genes activates transcription of Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Protection EGCG_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_egcg cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EGCG EGCG EGCG->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates to ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) ARE->Antioxidant_Genes activates transcription of Protection Enhanced Antioxidant Defense Antioxidant_Genes->Protection DPPH_Assay_Workflow A Prepare 0.1 mM DPPH Solution C Mix DPPH Solution with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F ABTS_Assay_Workflow A Generate ABTS•+ Radical Cation B Prepare ABTS•+ Working Solution A->B D Mix ABTS•+ Solution with Test Compound B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate (e.g., 6-30 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 Value F->G CAA_Assay_Workflow A Seed and Culture Cells in 96-well Plate B Load Cells with DCFH-DA A->B C Treat Cells with Test Compound B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence (Ex/Em: 485/535 nm) D->E F Calculate Cellular Antioxidant Activity E->F

References

Engeletin: An In Vivo Therapeutic Contender - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Engeletin's therapeutic effects against other flavonoid alternatives, supported by experimental data. We will delve into its performance in preclinical models of inflammatory bowel disease, sepsis, and osteoarthritis, offering a comprehensive overview for researchers and drug development professionals.

Introduction to this compound and Its Therapeutic Potential

This compound is a flavonoid that has demonstrated a wide range of beneficial biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In various in vivo studies, this compound has shown promise in mitigating the severity of several diseases, positioning it as a compelling candidate for further therapeutic development. This guide will compare the in vivo efficacy of this compound with structurally and functionally similar flavonoids: Quercetin, Kaempferol, and Taxifolin.

Comparative In Vivo Efficacy

To provide a clear and objective comparison, the following tables summarize the quantitative data from in vivo studies of this compound and its alternatives in three distinct and clinically relevant animal models.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics the pathology of inflammatory bowel disease (IBD).

CompoundAnimal ModelDosageKey FindingsReference(s)
This compound Mice10, 20, 40 mg/kgSignificantly reduced Disease Activity Index (DAI) scores, decreased body weight loss, and attenuated colon shortening. At 20 mg/kg, it suppressed pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[3][4][5][6]
Quercetin Mice500 ppm in dietAlleviated colitis symptoms, strengthened intestinal integrity, and improved liver antioxidant capacity.[7][8]
Quercetin MiceNot specifiedReduced the rate of increase in DAI scores and lessened the reduction in bowel length compared to the DSS-only group.[9]
Taxifolin Mice100 mg/kgAttenuated body weight loss, significantly decreased DAI scores, and increased colon length. It also inhibited the secretion of TNF-α, IL-1β, and IL-6.[10][11][12][13]
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model is a gold standard for inducing polymicrobial sepsis and studying its pathophysiology.

CompoundAnimal ModelDosageKey FindingsReference(s)
This compound Not availableNot availableData not available in the searched literature.
Quercetin Mice25 and 50 mg/kgSignificantly increased survival rate and reduced serum levels of IL-1β and IL-18.[14][15]
Quercetin Mice1, 10, 50, 100 mg/kgA single acute administration significantly increased the survival rate of mice and attenuated serum levels of TNF-α and IL-1β.[16]
Kaempferol Mice100 mg/kgPretreatment significantly decreased lung water content and reduced levels of IL-6, IL-1β, and TNF-α in plasma and lung tissue.[17][18]
Kaempferol Mice1 mg/kgImproved the 7-day survival rate by up to 16% and significantly decreased serum AST levels.[19][20]
Monoiodoacetate (MIA)-Induced Osteoarthritis Model

This model induces cartilage degradation and pain, mimicking human osteoarthritis.

CompoundAnimal ModelDosageKey FindingsReference(s)
This compound Not availableNot availableData not available in the searched literature for MIA model. However, in a TNF-α induced chondrocyte damage model, this compound showed protective effects.[21]
Quercetin RatsNot specifiedProtected against MIA-induced cartilage and subchondral bone destruction and reduced synovial and systemic inflammation. High-dose treatment resulted in a lower Mankin score.[1][22]
Quercetin Rats50 µg (intra-articular)A sustained delivery of 50 µg of Quercetin via a hydrogel significantly reduced the limb idleness index and lowered the Osteoarthritis Research Society International (OARSI) score.[23]
Quercetin RatsNot specifiedAttenuated the degeneration and erosion of articular cartilage and suppressed inflammation and apoptosis.[2][24]
Kaempferol Not availableNot availableData not available in the searched literature.
Taxifolin Not availableNot availableData not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

DSS-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da) ad libitum for 7 consecutive days. Control mice receive regular drinking water.

  • Treatment Protocol: this compound (10, 20, or 40 mg/kg), Quercetin (e.g., 500 ppm in the diet), or Taxifolin (100 mg/kg) is administered orally (by gavage or in the diet) daily, starting 3 days prior to DSS administration and continuing throughout the 7 days of DSS treatment.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured from the ileocecal junction to the anus at the end of the experiment.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum are quantified using ELISA or qPCR.

CLP-Induced Sepsis in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Sepsis: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a 22-gauge needle. A small amount of fecal content is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed. Sham-operated control animals undergo the same procedure without ligation and puncture of the cecum.

  • Treatment Protocol: Quercetin (e.g., 25 or 50 mg/kg) or Kaempferol (e.g., 100 mg/kg) is administered intraperitoneally or orally prior to or after the CLP procedure.

  • Assessment of Sepsis:

    • Survival Rate: Monitored for a specified period (e.g., 7 days) after the CLP procedure.

    • Cytokine Levels: Blood samples are collected at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-18) by ELISA.

    • Organ Damage: Tissues from organs such as the lungs and liver are harvested for histological examination and to measure markers of injury and inflammation (e.g., myeloperoxidase activity, lung water content).

MIA-Induced Osteoarthritis in Rats
  • Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.

  • Induction of Osteoarthritis: Under anesthesia, a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 1 mg in 50 µL of saline) is administered into the knee joint to induce cartilage degradation. The contralateral knee may be injected with saline as a control.

  • Treatment Protocol: Quercetin is administered, for example, via intra-articular injection (e.g., 50 µg in a hydrogel) or orally (intragastric administration) daily for a period of several weeks (e.g., 28 days).

  • Assessment of Osteoarthritis:

    • Pain Assessment: Behavioral tests such as the von Frey filament test or incapacitance testing can be used to measure pain sensitivity.

    • Histopathological Analysis: Knee joints are harvested, decalcified, sectioned, and stained with Safranin O-Fast Green to visualize cartilage structure and proteoglycan loss. The severity of cartilage degradation is often scored using the Mankin or OARSI scoring systems.

    • Biochemical Markers: Synovial fluid and serum can be analyzed for levels of inflammatory cytokines and cartilage degradation markers (e.g., MMPs, ADAMTS).

Signaling Pathway Modulation

The therapeutic effects of these flavonoids are largely attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

This compound's Impact on NF-κB and MAPK Pathways

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[25] By doing so, it can suppress the production of pro-inflammatory cytokines and enzymes, thereby reducing the inflammatory response.

Engeletin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression IkB IkB IKK->IkB NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits NFkB_n->Gene_Expression

Caption: this compound inhibits inflammatory signaling pathways.

Quercetin and the Nrf2 Antioxidant Pathway

Quercetin is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[26][27][28][29] By activating Nrf2, Quercetin enhances the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Quercetin Quercetin Quercetin->Nrf2 Promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Quercetin activates the Nrf2 antioxidant pathway.

Kaempferol's Modulation of the MAPK Signaling Pathway

Similar to this compound, Kaempferol exerts its anti-inflammatory and anti-cancer effects in part by inhibiting the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[30][31][32][33][34]

Kaempferol_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors, Stress Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Kaempferol Kaempferol Kaempferol->Raf Inhibits Kaempferol->MEK Inhibits Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression

Caption: Kaempferol inhibits the MAPK signaling cascade.

Taxifolin and the PI3K/Akt Signaling Pathway

Taxifolin has been shown to modulate the PI3K/Akt signaling pathway, which is central to regulating cell survival, growth, and proliferation.[35][36][37][38][39] Its ability to inhibit this pathway contributes to its anti-cancer effects.

Taxifolin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival_Growth Cell Survival, Growth, Proliferation Akt->Cell_Survival_Growth Taxifolin Taxifolin Taxifolin->PI3K Inhibits

Caption: Taxifolin inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical in vivo models of inflammatory and oxidative stress-related diseases. When compared to other flavonoids like Quercetin, Kaempferol, and Taxifolin, this compound shows comparable efficacy in models of colitis. While data for this compound in sepsis and osteoarthritis models is less available in the reviewed literature, its potent anti-inflammatory and antioxidant activities, mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, suggest it would likely be effective in these contexts as well.

The choice of flavonoid for a specific therapeutic application will depend on various factors, including the specific disease pathology, desired mechanism of action, and pharmacokinetic properties. This guide provides a foundational comparison to aid researchers in their evaluation and selection of promising flavonoid candidates for further investigation and development. Further head-to-head in vivo comparative studies are warranted to more definitively delineate the relative potencies and therapeutic advantages of these compounds.

References

A Comparative Analysis of Engeletin and its Glycoside Derivatives: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Engeletin, a dihydroflavonol glycoside, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of this compound and its closely related glycoside derivative, Astilbin, focusing on their performance in key biological assays. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of these promising natural compounds.

Comparative Biological Activity

This compound (dihydrokaempferol 3-rhamnoside) and Astilbin (taxifolin 3-O-rhamnoside) are structurally similar dihydroflavonol glycosides, with Astilbin possessing an additional hydroxyl group on the B-ring. This structural difference influences their biological activities, as demonstrated in various in vitro studies.

Antioxidant Activity

The antioxidant potential of this compound and Astilbin has been evaluated using standard radical scavenging assays. The half-maximal inhibitory concentration (IC50) and ferric reducing antioxidant power (FRAP) values provide a quantitative comparison of their efficacy.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS+ Radical Scavenging IC50 (µg/mL)Ferric Reducing Antioxidant Power (FRAP) (µM FeSO₄ equivalent at 50 µg/mL)
This compound No obvious activity18.13 ± 1.72No obvious activity
Astilbin 7.34 ± 0.226.48 ± 1.13148.22 ± 15.95
Reference:[1]

Based on the available data, Astilbin demonstrates significantly stronger antioxidant activity compared to this compound in both DPPH and ABTS radical scavenging assays, as well as in its capacity to reduce ferric ions.[1] The presence of the catechol structure (two adjacent hydroxyl groups) on the B-ring of Astilbin is likely a key contributor to its enhanced radical scavenging capabilities.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and Astilbin have been assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

Compound (at 50 µg/mL)Inhibition of Nitric Oxide (NO) ProductionInhibition of Interleukin-1β (IL-1β) SecretionInhibition of Interleukin-6 (IL-6) Secretion
This compound Significant Inhibition (p < 0.01)Significant Inhibition (p < 0.01)Significant Inhibition (p < 0.01)
Astilbin Significant Inhibition (p < 0.01)Significant Inhibition (p < 0.01)Significant Inhibition (p < 0.01)
Reference:[1]

Both this compound and Astilbin exhibit potent anti-inflammatory activity by significantly inhibiting the secretion of key pro-inflammatory molecules such as NO, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2] Their shared mechanism of action involves the suppression of the NF-κB signaling pathway.[1]

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Engeletin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, p38) TLR4->MAPK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB MAPK->NFkB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 IkB_NFkB->NFkB_nuc IκB degradation This compound This compound This compound->IKK This compound->MAPK This compound->Keap1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_cell_culture Cell-Based Assays cluster_inflammatory Anti-inflammatory Assays DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay RAW_cells RAW 264.7 Cells Treatment Pre-treatment with This compound/Derivatives RAW_cells->Treatment LPS_Stim LPS Stimulation Treatment->LPS_Stim Supernatant Collect Supernatant LPS_Stim->Supernatant Cell_Lysate Collect Cell Lysate LPS_Stim->Cell_Lysate NO_Assay Nitric Oxide (Griess) Assay Supernatant->NO_Assay ELISA Cytokine (ELISA) Supernatant->ELISA Western_Blot Western Blot (NF-κB) Cell_Lysate->Western_Blot

References

Engeletin's Potency in Cellular Signaling: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative potency of the natural flavonoid Engeletin against established inhibitors of key inflammatory and antioxidant signaling pathways.

This compound, a natural flavonoid, has garnered significant attention for its anti-inflammatory, antioxidant, and anti-tumor properties. Its therapeutic potential stems from its ability to modulate multiple intracellular signaling pathways crucial in the pathogenesis of various diseases. This guide provides a comprehensive comparison of this compound's potency against well-characterized inhibitors of the NF-κB, MAPK, and PI3K signaling pathways, as well as a comparison with a known activator of the Nrf2 antioxidant response pathway.

This comparative analysis is designed to offer researchers a clear perspective on this compound's efficacy and to provide a foundation for further investigation into its therapeutic applications. The data presented is based on available in vitro studies, and it is important to note that direct enzymatic inhibition data for this compound against specific kinases is limited. Therefore, the comparisons are primarily based on cell-based assays measuring the overall pathway inhibition.

Potency Comparison of this compound and Known Inhibitors

The following tables summarize the available quantitative data on the potency of this compound and selected benchmark inhibitors.

Table 1: Inhibition of the NF-κB Signaling Pathway

CompoundTargetAssay TypeIC50 ValueReference Cell Line
This compound TNF-α-induced NF-κB activationCell-based~50 µM (inhibits p65 phosphorylation)Sepsis model
BAY 11-7082IKK (IκBα phosphorylation)Cell-based~10 µMTumor cells

Table 2: Inhibition of the MAPK Signaling Pathway

CompoundTargetAssay TypeIC50 ValueReference Cell Line
This compound TNF-α-induced p38 & ERK phosphorylationCell-basedNot determinedChondrocytes
SB203580p38 MAPKCell-based0.3-0.5 µMTHP-1
U0126MEK1/2Cell-free0.06-0.07 µMN/A

Table 3: Inhibition of the PI3K Signaling Pathway

CompoundTargetAssay TypeIC50 Value
This compound PI3KNot specifiedQualitative inhibition reported
LY294002PI3Kα/δ/βCell-free0.5-0.97 µM

Table 4: Activation of the Nrf2 Signaling Pathway

CompoundTargetAssay TypePotency
This compound Nrf2 activationCell-basedQualitative activation reported
SulforaphaneNrf2 activationCell-basedPotent activator

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB p_IkappaB p-IκB IkappaB->p_IkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Ub Ub p_IkappaB->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IKK BAY117082 BAY 11-7082 BAY117082->IKK Gene Inflammatory Gene Expression NFkappaB_nuc->Gene

Caption: Simplified NF-κB signaling pathway showing points of inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP2 to PIP3 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P p_Akt p-Akt Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival This compound This compound This compound->PI3K LY294002 LY294002 LY294002->PI3K

Caption: Overview of the PI3K/Akt signaling pathway and inhibitor targets.

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAPKKK MAPKKK Stress->MAPKKK Mitogens Mitogens Mitogens->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK MEK MEK1/2 MAPKKK->MEK p38 p38 p38_MAPKK->p38 P Transcription_Factors_p38 Transcription Factors p38->Transcription_Factors_p38 ERK ERK MEK->ERK P Transcription_Factors_ERK Transcription Factors ERK->Transcription_Factors_ERK Gene_p38 Inflammation Transcription_Factors_p38->Gene_p38 Gene_ERK Proliferation Transcription_Factors_ERK->Gene_ERK Engeletin_p38 This compound Engeletin_p38->p38 SB203580 SB203580 SB203580->p38 Engeletin_ERK This compound Engeletin_ERK->ERK U0126 U0126 U0126->MEK

Caption: MAPK signaling cascades (p38 and ERK) with inhibitor targets.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound This compound->Keap1 Sulforaphane Sulforaphane Sulforaphane->Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 ARE ARE Nrf2_nuc->ARE Gene Antioxidant Gene Expression ARE->Gene

Caption: Nrf2 antioxidant response pathway and points of activation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.

NF-κB Activation Assay (Western Blot for Phospho-p65)
  • Cell Culture and Treatment: Plate cells (e.g., macrophages, endothelial cells) and grow to 70-80% confluency. Starve cells in serum-free media for 2-4 hours. Pre-treat with this compound or a known inhibitor (e.g., BAY 11-7082) at various concentrations for 1-2 hours. Stimulate with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-p65 (Ser536) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total p65). Calculate the IC50 value based on the dose-response curve.

MAPK Activation Assay (Kinase Assay for p38)
  • Cell Culture and Treatment: Similar to the NF-κB assay, treat cells with this compound or a known inhibitor (e.g., SB203580) followed by stimulation with a MAPK activator (e.g., anisomycin, UV radiation).

  • Immunoprecipitation: Lyse cells and immunoprecipitate active p38 MAPK using an antibody specific for the phosphorylated form.

  • Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase buffer containing a specific substrate (e.g., ATF-2) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled). Incubate at 30°C for 20-30 minutes.

  • Detection:

    • Radiolabeled: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and quantify the radiolabeled substrate.

    • Non-Radiolabeled: Detect the phosphorylated substrate by Western blot using a phospho-specific antibody.

  • Analysis: Determine the kinase activity by measuring the amount of phosphorylated substrate. Calculate the IC50 value from the dose-response curve of the inhibitor.

PI3K Activity Assay (In Vitro Kinase Assay)
  • Enzyme and Inhibitor Preparation: Use a purified recombinant PI3K enzyme. Prepare serial dilutions of this compound or a known inhibitor (e.g., LY294002).

  • Kinase Reaction: In a microplate, combine the PI3K enzyme, the inhibitor, a lipid substrate (e.g., PIP2), and a reaction buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection of PIP3: The product of the reaction, PIP3, can be detected using various methods, such as a competitive ELISA where generated PIP3 competes with a labeled PIP3 for binding to a PIP3-binding protein.

  • Analysis: The signal is inversely proportional to the amount of PIP3 produced. Generate a standard curve and calculate the PI3K activity. Determine the IC50 value of the inhibitor from the dose-response curve.

Nrf2 Activation Assay (Reporter Gene Assay)
  • Cell Line and Transfection: Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a reporter gene (e.g., luciferase).

  • Cell Treatment: Plate the transfected cells and treat with various concentrations of this compound or a known activator (e.g., Sulforaphane) for a specified duration (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Analysis: Normalize the reporter activity to cell viability (e.g., using a parallel MTT assay) or to a co-transfected control plasmid. Calculate the fold induction of reporter activity compared to the vehicle control. The EC50 value, the concentration that gives half-maximal activation, can be determined from the dose-response curve.

Conclusion

This compound demonstrates inhibitory effects on the NF-κB, MAPK, and PI3K signaling pathways and activating effects on the Nrf2 pathway in cell-based assays. While direct enzymatic inhibition data is currently limited, the available evidence suggests that this compound's potency in cellular models is in the micromolar range. In comparison, well-established small molecule inhibitors for these pathways often exhibit higher potency, with IC50 values in the sub-micromolar to low micromolar range in enzymatic assays.

The broader biological activity of this compound, potentially acting on multiple targets within these interconnected pathways, may contribute to its overall therapeutic effect. Further research, including direct enzymatic assays and in vivo studies, is warranted to fully elucidate the potency and therapeutic potential of this compound. This guide provides a foundational dataset and methodological framework to support such future investigations.

Engeletin: A Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of Engeletin, a naturally occurring flavonoid, with established therapeutic alternatives. The data presented herein is intended to offer an objective overview of this compound's performance across various preclinical models, supported by detailed experimental protocols and visualizations of its molecular mechanisms.

I. Anti-inflammatory and Antioxidant Efficacy

This compound has demonstrated significant anti-inflammatory and antioxidant properties in various studies.[1] This section compares its efficacy with Dexamethasone, a potent synthetic glucocorticoid, in mitigating inflammatory responses.

Quantitative Data Summary
ParameterModelThis compoundDexamethasoneReference
Inhibition of NO production LPS-stimulated RAW 264.7 macrophagesIC50 ≈ 50 µM-[1]
Reduction of TNF-α, IL-1β, IL-6 LPS-induced acute lung injury in miceSignificant reduction with this compound treatment-[1][2]
Suppression of COX-2 expression TNF-α-stimulated nucleus pulposus cellsEffective inhibition-[3]
Activation of Nrf2 pathway Aβ1-42-stimulated BV-2 microglial cellsIncreased nuclear translocation of Nrf2-[4][5]

Note: Direct comparative studies between this compound and Dexamethasone with quantitative data are limited in the reviewed literature. The table presents available data for this compound and invites further comparative research.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 50 µM) for 1-2 hours.[1]

  • Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.[1]

  • Analysis: The supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent. Cell lysates are used to determine the expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and key signaling proteins via Western blotting or ELISA.[1][2]

Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammation induces This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

II. Osteoarthritis Amelioration

This compound has shown promise in preclinical models of osteoarthritis by protecting chondrocytes and reducing cartilage degradation.[6][7] This section compares its effects with Celecoxib, a commonly prescribed nonsteroidal anti-inflammatory drug (NSAID).

Quantitative Data Summary
ParameterModelThis compoundCelecoxibReference
Reduction in Cartilage Degradation ACLT-induced osteoarthritis in ratsSignificantly lower OARSI scores compared to OA group-[6]
Inhibition of MMP-9 and MMP-3 TNF-α-stimulated rat chondrocytesDose-dependent reduction-[6][7]
Analgesic Efficacy (Pain Reduction) Osteoarthritis patients-As effective as Diclofenac and Naproxen[8][9]
Gastrointestinal Side Effects Osteoarthritis patientsNot reportedSignificantly fewer serious upper GI events than non-selective NSAIDs[8]

Note: Direct comparative efficacy studies between this compound and Celecoxib in osteoarthritis models were not found in the reviewed literature. The table highlights this compound's preclinical efficacy and Celecoxib's clinical performance.

Experimental Protocols

Anterior Cruciate Ligament Transection (ACLT) Induced Osteoarthritis in Rats

  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are used. Under anesthesia, the anterior cruciate ligament of the right knee is transected to induce osteoarthritis.[6]

  • Treatment: One week post-surgery, this compound (e.g., 10 mg/kg) or vehicle is administered via intra-articular injection, typically once a week for 4-8 weeks.[6]

  • Assessment: At the end of the treatment period, knee joints are collected for histological analysis (Safranin O-Fast Green staining) to assess cartilage degradation, which is scored using the Osteoarthritis Research Society International (OARSI) system.[6] Immunohistochemistry can be used to measure levels of matrix metalloproteinases (MMPs) and collagen type II.

Signaling Pathway

Nrf2_Pathway OxidativeStress Oxidative Stress (e.g., from TNF-α) Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of This compound This compound This compound->Keap1 promotes release of Nrf2

Caption: this compound's activation of the Nrf2 antioxidant pathway.

III. Neuroprotective Effects

This compound exhibits neuroprotective properties in models of cerebral ischemia/reperfusion injury and neuroinflammation.[5][10] This section provides an overview of its potential in comparison to the well-studied neuroprotective flavonoid, Quercetin.

Quantitative Data Summary
ParameterModelThis compoundQuercetinReference
Reduction of Infarct Volume MCAO-induced cerebral ischemia in ratsDose-dependent reduction-[10]
Improved Neurological Score MCAO-induced cerebral ischemia in ratsSignificant improvement-[10]
Inhibition of Aβ-induced cytotoxicity BV-2 microglial cellsSuppressed viability reduction and LDH releaseKnown to inhibit Aβ aggregation and neurotoxicity[5]
Anti-neuroinflammatory effects Aβ1-42-stimulated BV-2 cellsInhibited production of TNF-α, IL-1β, IL-6Known to suppress neuroinflammation[5]
Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Model: Male Sprague-Dawley rats are anesthetized, and a filament is inserted through the external carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.

  • Treatment: this compound (e.g., 20, 40 mg/kg) or vehicle is typically administered intraperitoneally or orally before or after the ischemic event.[10]

  • Assessment: Neurological deficit scores are evaluated at various time points post-MCAO. After a set period (e.g., 24 or 48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[10]

Signaling Pathway

AMPK_SIRT1_PGC1a_Pathway This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α AMPK->PGC1a phosphorylates SIRT1->PGC1a deacetylates NFkB_inhibition NF-κB Inhibition SIRT1->NFkB_inhibition inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis AntioxidantDefense Antioxidant Defense PGC1a->AntioxidantDefense

Caption: this compound's modulation of the AMPK/SIRT1/PGC-1α pathway.

IV. Conclusion

The compiled experimental data suggests that this compound is a promising natural compound with multifaceted therapeutic potential, particularly in the realms of anti-inflammatory, anti-arthritic, and neuroprotective applications. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and AMPK/SIRT1/PGC-1α.

While direct comparative studies with established drugs are still needed to fully elucidate its clinical potential, the preclinical evidence presented in this guide provides a strong foundation for further investigation. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to validate and expand upon these findings. Future research should focus on head-to-head comparative studies with standard-of-care treatments to establish a clearer picture of this compound's therapeutic index and potential advantages.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Engeletin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Engeletin, a flavanonol glycoside. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a compliant laboratory environment. While this compound is not classified as a hazardous substance, proper handling protocols for chemical powders should be strictly followed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to determine the appropriate level of personal protective equipment. At a minimum, the following PPE is required:

PPE CategoryItemSpecificationsRationale
Torso Protection Lab CoatFire-resistant, fully buttonedProtects clothing and skin from spills and contamination.[1][2]
Hand Protection Disposable GlovesNitrile gloves are recommended for their chemical and puncture resistance.Prevents direct skin contact with this compound powder.[1][2][3][4]
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from airborne powder and potential splashes.[1][2]
Respiratory Protection N95 RespiratorNIOSH-approvedRecommended when handling larger quantities or when there is a potential for aerosolization.[3]
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.[1]

Operational Plan: Handling this compound Powder

All handling of this compound powder should be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood or a powder containment hood is recommended to minimize inhalation risk.[5]

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Don all required personal protective equipment.

    • Have all necessary equipment (e.g., spatula, weigh paper, vials) readily available.

  • Weighing and Aliquoting:

    • Perform these tasks in a chemical fume hood or powder containment hood.

    • Use a spatula to carefully transfer the desired amount of this compound powder onto weigh paper or into a suitable container.

    • Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.

    • Close the primary container of this compound immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

    • This compound is soluble in DMSO.[6]

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate cleaning agent.

    • Dispose of all contaminated materials according to the disposal plan.

    • Remove gloves and wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[3]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[3]

Disposal Plan

This compound is not classified as a hazardous waste. However, all chemical waste should be disposed of responsibly to protect the environment.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the powder (e.g., weigh paper, gloves, paper towels) in a clearly labeled, sealed container marked as "Non-Hazardous Chemical Waste."[6]

    • Do not dispose of solid chemical waste in the regular trash.[7]

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, sealed container for non-hazardous liquid waste.

    • Aqueous solutions with a pH between 6 and 9.5 may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) department for local regulations.[6]

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[7]

Visual Workflow for Handling this compound

Engeletin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh/Aliquot this compound Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Dispose Dispose of Waste Clean->Dispose RemovePPE Remove PPE & Wash Hands Dispose->RemovePPE

Caption: Workflow for the safe handling of this compound.

Signaling Pathway Inhibition by this compound

For informational purposes, this compound has been shown to inhibit the NF-κB signaling pathway.

NFkB_Inhibition TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB This compound This compound This compound->NFkB Inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.